molecular formula C10H12N4 B1372660 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile CAS No. 1123169-22-1

2-(1-Piperidinyl)-5-pyrimidinecarbonitrile

Cat. No.: B1372660
CAS No.: 1123169-22-1
M. Wt: 188.23 g/mol
InChI Key: YVRPEQINEJEABK-UHFFFAOYSA-N
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Description

2-(1-Piperidinyl)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-ylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-6-9-7-12-10(13-8-9)14-4-2-1-3-5-14/h7-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRPEQINEJEABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653237
Record name 2-(Piperidin-1-yl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-22-1
Record name 2-(Piperidin-1-yl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile. This compound is a valuable building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. The core of this synthesis is a highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction. This document elucidates the mechanistic principles behind the reaction, details the synthesis of the requisite 2-chloro-5-pyrimidinecarbonitrile precursor, provides a step-by-step protocol for the final conversion, and outlines methods for purification and characterization. The guide is designed for researchers, chemists, and professionals in drug development, offering both theoretical grounding and practical, actionable methodology.

Introduction: The 2-Amino-5-cyanopyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] When substituted with an amino group at the C2 position and a cyano group at the C5 position, the resulting 2-amino-5-cyanopyrimidine framework becomes a critical pharmacophore for a range of therapeutic targets. This structural motif is particularly prominent in the design of kinase inhibitors, where the pyrimidine core acts as a hinge-binding element.[2][3] The cyano group often serves to enhance potency and selectivity through specific interactions within the ATP-binding pocket.[4] The synthesis of derivatives like this compound provides a robust platform for generating libraries of compounds for screening and lead optimization in drug discovery programs.[5][6]

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely adopted method for synthesizing this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the inherent electronic properties of the pyrimidine ring system.

Mechanistic Rationale

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring susceptible to attack by nucleophiles. The C2, C4, and C6 positions are the most electron-poor and therefore the most reactive towards nucleophilic substitution.[7] The presence of a strong electron-withdrawing group, such as the carbonitrile (-CN) at the C5 position, further activates the ring for SNAr by stabilizing the negatively charged intermediate.

The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] However, some studies suggest that for many heterocyclic systems, the mechanism may be more concerted.[8][9] In this specific synthesis, piperidine, a potent secondary amine nucleophile, attacks the C2 position of 2-chloro-5-pyrimidinecarbonitrile. The chloride ion, being a good leaving group, is subsequently eliminated, and a proton is lost from the piperidinium intermediate to yield the final product. The use of a mild base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Key Precursor: Synthesis of 2-chloro-5-pyrimidinecarbonitrile

A reliable supply of the starting material, 2-chloro-5-pyrimidinecarbonitrile, is critical. While commercially available, understanding its synthesis provides a more complete picture for process development. A common laboratory and industrial-scale synthesis begins with cyanoacetic acid. A patented method describes a route involving the reaction of cyanoacetic acid with N,N-dimethylformamide dimethyl acetal to form an intermediate, which then undergoes a series of Vilsmeier, addition, cyclization, and chlorination reactions to yield the final product.[10] This multi-step process highlights the industrial relevance and accessibility of this key precursor.

Detailed Synthesis Protocol for this compound

This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Reaction Scheme
Reaction scheme showing 2-chloro-5-pyrimidinecarbonitrile reacting with piperidine in the presence of a base and solvent to yield this compound and a salt byproduct.

Figure 1: Nucleophilic Aromatic Substitution of 2-chloro-5-pyrimidinecarbonitrile with piperidine.

Materials and Equipment
Reagents & SolventsEquipment
2-chloro-5-pyrimidinecarbonitrileRound-bottom flask with reflux condenser
PiperidineMagnetic stirrer with heating mantle
Potassium Carbonate (K₂CO₃), anhydrousThermometer / Temperature controller
Ethanol (EtOH) or Acetonitrile (MeCN)Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Ethyl Acetate (EtOAc)Rotary evaporator
HexanesBuchner funnel and filter paper
Deionized WaterStandard laboratory glassware
Brine (saturated NaCl solution)NMR Spectrometer, IR Spectrometer, Mass Spectrometer
Magnesium Sulfate (MgSO₄), anhydrous
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-pyrimidinecarbonitrile (1.0 eq).

  • Solvent and Base Addition: Add ethanol (or acetonitrile) to the flask to create a solution with a concentration of approximately 0.2 M with respect to the starting material. Add anhydrous potassium carbonate (2.0 eq).

  • Nucleophile Addition: While stirring at room temperature, add piperidine (1.2 eq) to the suspension dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C for ethanol) and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel. Shake and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a white to off-white crystalline solid. For higher purity, column chromatography on silica gel may be employed.

Process Optimization and Data Summary

The described protocol is robust and generally high-yielding. The key parameters can be adjusted based on scale and desired purity.

Key Parameter Table
ParameterRecommended Value/ReagentRationale/Comments
Starting Material 2-chloro-5-pyrimidinecarbonitrile1.0 equivalent
Nucleophile Piperidine1.1 - 1.5 equivalents
Base K₂CO₃, Et₃N, or DIPEA1.5 - 2.5 equivalents (to neutralize HCl byproduct)
Solvent Ethanol, Acetonitrile, DMF, THFChoice depends on desired reaction temperature and solubility.
Temperature 60 - 100 °CHigher temperatures accelerate the reaction rate.
Reaction Time 1 - 6 hoursMonitor by TLC for completion.
Typical Yield 85 - 95%Yield after purification.
Expected Analytical Data
  • Infrared (IR) Spectroscopy: A prominent, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretch.

  • ¹H NMR Spectroscopy: Signals corresponding to the pyrimidine ring protons (two singlets), and piperidine protons (multiple signals in the aliphatic region) are expected.

  • ¹³C NMR Spectroscopy: Resonances for the pyrimidine and piperidine carbons, with the nitrile carbon appearing downfield.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₀H₁₃N₄ should be observed.

Visualized Workflow and Mechanism

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Precursor Synthesis cluster_main_reaction Main Reaction cluster_purification Purification & Analysis Start Cyanoacetic Acid Precursor 2-chloro-5-pyrimidinecarbonitrile Start->Precursor Multistep Synthesis [15] Reactants Precursor + Piperidine + K2CO3 in EtOH Precursor->Reactants Reflux Heat to Reflux (2-4 hours) Reactants->Reflux Workup Solvent Removal & Aqueous Workup Reflux->Workup Crude Crude Product Workup->Crude Purify Recrystallization or Column Chromatography Crude->Purify Final Pure 2-(1-Piperidinyl)-5- pyrimidinecarbonitrile Purify->Final Analysis Characterization (NMR, IR, MS) Final->Analysis

Caption: Overall workflow for the synthesis of the target compound.

SNAr Reaction Mechanism

Caption: Simplified mechanism of the SNAr reaction.

Safety Considerations

Standard laboratory safety practices should be strictly followed.

  • Piperidine: Is a corrosive and flammable liquid with a strong, unpleasant odor. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-chloro-5-pyrimidinecarbonitrile: May be harmful if swallowed or inhaled. Avoid creating dust.

  • Solvents: Ethanol and acetonitrile are flammable. Ensure no ignition sources are present during heating.

Conclusion

The synthesis of this compound via Nucleophilic Aromatic Substitution is a highly reliable, efficient, and scalable process. The methodology presented in this guide, grounded in established chemical principles, provides a clear and reproducible pathway for obtaining high-purity material. The versatility of this reaction allows for the substitution of piperidine with a wide array of other nucleophiles, making the 2-chloro-5-pyrimidinecarbonitrile precursor an exceptionally valuable starting point for the construction of diverse chemical libraries aimed at drug discovery and development.

References

  • Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • Nielsen, M. K., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC, NIH. [Link]

  • Fayed, E. A., et al. (2023). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. [Link]

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  • Gupta, S., et al. (2008). Synthesis of N-aryl-5-amino-4-cyanopyrazole derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Abdel-Mottaleb, Y., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH. [Link]

  • PrepChem. (n.d.). Synthesis of 2-Chloro-5-cyanopyridine. PrepChem.com. [Link]

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  • Google Patents. (2020). CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound.
  • Google Patents. (2008). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
  • Li, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry. [Link]

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An In-depth Technical Guide to 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. As an essential component of nucleobases in DNA and RNA, its derivatives are integral to numerous biological processes. This inherent biocompatibility, combined with a versatile chemical nature that allows for structural diversification at multiple positions, has made pyrimidine-based compounds a fertile ground for the discovery of novel therapeutics.[1] These agents span a wide array of applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory therapies.[2] This guide focuses on a specific, yet underexplored derivative, 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. While this compound is not extensively documented in current literature, this whitepaper will extrapolate from established chemical principles and data from analogous structures to present a robust profile of its synthesis, chemical properties, and potential pharmacological relevance.

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method for functionalizing halogenated pyrimidines offers a direct route to the target molecule.

A plausible starting material for this synthesis is 2-chloro-5-cyanopyrimidine. The electron-withdrawing nature of both the pyrimidine ring nitrogens and the nitrile group at the 5-position makes the carbon at the 2-position highly electrophilic and susceptible to nucleophilic attack. Piperidine, a secondary amine, serves as a potent nucleophile in this context.

Reaction Mechanism: The reaction proceeds via a Meisenheimer-like intermediate. The lone pair of electrons on the nitrogen atom of piperidine attacks the electron-deficient C2 carbon of the pyrimidine ring. This leads to the formation of a negatively charged intermediate, where the aromaticity of the pyrimidine ring is temporarily disrupted. The negative charge is delocalized over the electron-withdrawing pyrimidine ring. In the final step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the desired this compound. The presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is recommended to quench the HCl generated during the reaction.

Synthesis_Workflow Start 2-Chloro-5-cyanopyrimidine Reaction Nucleophilic Aromatic Substitution Start->Reaction Piperidine Piperidine Piperidine->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent Solvent (e.g., THF, DMF) Solvent->Reaction Product 2-(1-Piperidinyl)-5- pyrimidinecarbonitrile Reaction->Product Purification Purification (Column Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-cyanopyrimidine (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add triethylamine (1.2 eq.) followed by the dropwise addition of piperidine (1.1 eq.).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to facilitate the reaction. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Predicted Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound can be predicted based on its structural components. The presence of the polar pyrimidine and nitrile functionalities, along with the nonpolar piperidine ring, will influence its solubility and chromatographic behavior.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H12N4Based on chemical structure
Molecular Weight ~188.23 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for similar organic compounds[3]
Melting Point Moderately highCrystalline solid with polar groups
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, chloroform), limited solubility in water.[4]Combination of polar and nonpolar moieties
pKa Weakly basicDue to the nitrogen atoms in the pyrimidine and piperidine rings
Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of the synthesized compound.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine and piperidine protons. The two equivalent protons on the pyrimidine ring will likely appear as a singlet in the aromatic region (δ 8.0-9.0 ppm). The protons of the piperidine ring will exhibit multiplets in the aliphatic region (δ 1.5-4.0 ppm), with the protons alpha to the nitrogen appearing at a higher chemical shift.[5]

13C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each unique carbon atom. The carbons of the pyrimidine ring will resonate in the downfield region (δ 150-170 ppm), while the carbon of the nitrile group will appear around δ 115-120 ppm. The carbons of the piperidine ring will be observed in the upfield region (δ 20-50 ppm).[5]

Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups. A sharp, intense absorption band around 2220-2240 cm-1 is characteristic of the C≡N stretching vibration of the nitrile group.[6][7] Other significant peaks will correspond to C-H stretching and C=N and C=C stretching vibrations of the pyrimidine ring.

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound.[8] The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of this compound.[9][10]

Chemical Reactivity and Stability Analysis

The chemical reactivity of this compound is governed by its three main functional components: the pyrimidine ring, the piperidine moiety, and the nitrile group.

  • Pyrimidine Ring: The pyrimidine ring is generally stable but can undergo further electrophilic substitution under harsh conditions, although the presence of the electron-donating piperidine group may influence the regioselectivity.

  • Piperidine Moiety: The piperidine ring is a saturated heterocycle and is generally stable. The nitrogen atom retains its basic character.

  • Nitrile Group: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which would convert it to a carboxylic acid or a carboxamide, respectively.[11][12][13] It can also be reduced to an amine. The reactivity of the nitrile is influenced by the electron-withdrawing nature of the pyrimidine ring.[14][15]

The compound is expected to be stable under standard storage conditions (cool, dry, and dark). However, prolonged exposure to strong acids or bases may lead to the degradation of the nitrile group.

Postulated Biological Significance and Drug Discovery Potential

While specific biological data for this compound is not available, the combination of the 2-amino-5-cyanopyrimidine scaffold is a recurring motif in compounds with significant pharmacological activity.

Anticancer Activity: Numerous studies have reported the potent anticancer activity of 2-amino-5-cyanopyrimidine derivatives.[16][17] These compounds have been shown to act as inhibitors of various kinases and other enzymes involved in cell proliferation and survival. The nitrile group often plays a crucial role in binding to the target protein.

Enzyme Inhibition: The pyrimidine scaffold is a versatile platform for designing enzyme inhibitors. The specific substitution pattern of this compound could make it a candidate for targeting enzymes such as kinases, cyclooxygenases (COX), or others where a heterocyclic core is beneficial for binding.[17]

Antiviral and Antimicrobial Potential: Pyrimidine derivatives are well-known for their antiviral and antimicrobial properties.[18][19] The structural features of the target compound warrant its investigation in these therapeutic areas.

Biological_Potential Compound 2-(1-Piperidinyl)-5- pyrimidinecarbonitrile Target Potential Biological Targets Compound->Target Kinases Kinases Target->Kinases COX Cyclooxygenases Target->COX ViralEnzymes Viral Enzymes Target->ViralEnzymes BacterialEnzymes Bacterial Enzymes Target->BacterialEnzymes Anticancer Anticancer Kinases->Anticancer AntiInflammatory Anti-inflammatory COX->AntiInflammatory Antiviral Antiviral ViralEnzymes->Antiviral Antibacterial Antibacterial BacterialEnzymes->Antibacterial Application Therapeutic Applications Anticancer->Application AntiInflammatory->Application Antiviral->Application Antibacterial->Application

Caption: Postulated biological targets and therapeutic applications.

Conclusion

This compound represents a promising, albeit understudied, molecule at the intersection of several key pharmacophores. Based on a solid foundation of established synthetic methodologies and the known biological activities of related compounds, this technical guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The insights presented herein are intended to empower researchers and drug development professionals to explore the potential of this and similar pyrimidine derivatives in the ongoing quest for novel and effective therapeutic agents.

References

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A Technical Guide to 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Pyrimidine-5-carbonitrile Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a plethora of bioactive molecules.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, and antitumor effects. The pyrimidine-5-carbonitrile scaffold, in particular, has emerged as a "privileged" structure in medicinal chemistry, frequently serving as the core of targeted therapies.[1][3][4] The cyano group at the 5-position is a key feature, often involved in critical interactions with biological targets.

The piperidine moiety is one of the most prevalent nitrogen-containing saturated heterocycles in FDA-approved drugs.[5] Its inclusion in a molecule can enhance solubility, improve metabolic stability, and provide a vector for interacting with specific receptor pockets. The combination of the pyrimidine-5-carbonitrile core with a 2-piperidinyl substituent, therefore, represents a logical and promising strategy in the design of novel therapeutic agents.

Proposed Synthesis of 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile

A plausible and efficient synthesis of the title compound can be conceptualized based on well-established nucleophilic aromatic substitution reactions on the pyrimidine ring. A common starting material for such a synthesis is a 2-halo-5-cyanopyrimidine, which can be readily prepared from commercially available precursors.

Experimental Protocol: A General Two-Step Synthesis

Step 1: Halogenation of a Pyrimidine Precursor

The synthesis would likely begin with a commercially available pyrimidine derivative, such as 2-hydroxypyrimidine-5-carbonitrile, which can be converted to a more reactive 2-chloro or 2-bromo derivative.

  • To a stirred solution of 2-hydroxypyrimidine-5-carbonitrile (1 equivalent) in a suitable solvent such as phosphoryl chloride (POCl₃) or phosphorus oxybromide (POBr₃), add the halogenating agent.

  • The reaction mixture is heated to reflux for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After cooling to room temperature, the excess halogenating agent is carefully quenched by pouring the reaction mixture onto crushed ice.

  • The resulting precipitate, 2-chloro-5-pyrimidinecarbonitrile or 2-bromo-5-pyrimidinecarbonitrile, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Nucleophilic Substitution with Piperidine

The final step involves the displacement of the halogen atom with piperidine.

  • To a solution of the 2-halo-5-pyrimidinecarbonitrile (1 equivalent) in an appropriate polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN), add piperidine (1.1-1.5 equivalents).

  • A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), may be added to scavenge the hydrohalic acid byproduct.

  • The reaction mixture is stirred at room temperature or gently heated (50-80 °C) to drive the reaction to completion, monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product, this compound, can be purified by column chromatography on silica gel.

Diagram of the Proposed Synthetic Workflow

SynthesisWorkflow start 2-Hydroxypyrimidine-5-carbonitrile step1 Halogenation (e.g., POCl₃) start->step1 intermediate 2-Halo-5-pyrimidinecarbonitrile step1->intermediate step2 Nucleophilic Substitution (Piperidine, Base) intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties and Analytical Characterization

While experimental data for the title compound is not available, we can predict its key physicochemical properties based on its structure.

PropertyPredicted ValueMethod of Determination
Molecular FormulaC₁₀H₁₂N₄-
Molecular Weight188.23 g/mol -
LogP~1.5 - 2.5Computational prediction (e.g., ALOGPS)
pKa~4-5 (pyrimidine nitrogen)Estimation based on similar structures

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show characteristic signals for the piperidinyl protons and the two distinct pyrimidine protons. ¹³C NMR would confirm the presence of the nitrile carbon and the carbons of both heterocyclic rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact mass and elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretching vibration would be expected around 2220-2240 cm⁻¹.

  • Purity Assessment: High-performance liquid chromatography (HPLC) would be the method of choice to determine the purity of the synthesized compound.

Potential Therapeutic Applications in Drug Discovery

The 2-amino-pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. By analogy, this compound holds significant potential as a lead structure in several therapeutic areas, most notably in oncology.

Kinase Inhibition

Numerous pyrimidine-5-carbonitrile derivatives have been reported as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[6]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several studies have demonstrated that pyrimidine-5-carbonitrile derivatives can act as potent EGFR tyrosine kinase inhibitors.[1][3] These compounds often target both wild-type and mutant forms of EGFR, which is crucial for overcoming drug resistance in non-small cell lung cancer.

  • Cyclin-Dependent Kinase (CDK) Inhibition: The pyrimidine core is also found in inhibitors of CDKs, which are key regulators of the cell cycle.[6] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

  • PI3K/mTOR Pathway Inhibition: The PI3K/mTOR pathway is a central signaling node that controls cell growth, proliferation, and survival. Morpholinopyrimidine-5-carbonitriles, structurally similar to the title compound, have been designed as dual PI3K/mTOR inhibitors.[7]

Illustrative Signaling Pathway Targeted by Pyrimidine Derivatives

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrimidine-5-carbonitrile Derivatives Inhibitor->EGFR Inhibitor->PI3K Inhibitor->mTOR

Caption: Potential inhibition points of pyrimidine-5-carbonitrile derivatives in the EGFR/PI3K/mTOR signaling pathway.

Other Potential Applications

Beyond kinase inhibition, the structural motifs present in this compound suggest potential activity in other therapeutic areas:

  • Anti-inflammatory Agents: Pyrimidine derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[4]

  • Antiviral and Antimicrobial Agents: The pyrimidine scaffold is central to many antiviral and antimicrobial drugs, and novel derivatives are continuously being explored for these applications.[1]

Conclusion and Future Directions

While this compound remains a largely unexplored chemical entity, its structural components strongly suggest a high potential for biological activity. The proposed synthetic route is straightforward and amenable to the generation of a library of analogues for structure-activity relationship (SAR) studies. Future research should focus on the synthesis and in vitro screening of this compound against a panel of kinases implicated in cancer and other diseases. Further optimization of this lead structure could pave the way for the development of novel and potent therapeutic agents. The compilation of a comprehensive analytical dataset for this compound is a critical first step in unlocking its full potential in drug discovery.

References

  • Rady, G. S., El Deeb, M. A., Sarg, M. T., Taher, A. T., & Helwa, A. A. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1749. Available from: [Link]

  • Biosynce. (n.d.). China 2-Amino-5-cyanopyridine CAS 4214-73-7 Manufacturers Suppliers Factory - Quotation. Available from: [Link]

  • Kumar, A., & Sharma, S. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101377. Available from: [Link]

  • Reda, N. M., Mohamed, K. F., Abdou, K. A., Helwa, A. A., & El-Shewy, A. H. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(28), 19345-19365. Available from: [Link]

  • Al-Warhi, T., Rizk, O., Al-Ghorbani, M., Al-Salahi, R., Al-Qubati, M., Al-Shihri, A., & Bosso, M. Y. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6296. Available from: [Link]

  • Abdelgawad, M. A., El-Sayed, M., Al-Sanea, M. M., & Youssef, A. M. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 12(44), 28509-28525. Available from: [Link]

  • Mohamed-Ezzat, R. A., Hasanin, M. S., Kariuki, B. M., & Dacrory, S. (2023). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 13(1), 2243. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-cyanopyridine. PubChem Compound Database. Available from: [Link]

  • Bagley, M. C., & Glover, C. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. The Journal of Organic Chemistry, 78(11), 5800–5803. Available from: [Link]

  • Li, W., Su, M., Wang, Y., Li, Y., Wang, Y., Li, Q., & Zhang, Y. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2779. Available from: [Link]

  • Reddy, M. V. R., Akula, B., Cosenza, S. C., Athuluridivakar, S., Mallireddigari, M. R., Pallela, V. R., ... & Reddy, E. P. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578–599. Available from: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[1][2] This technical guide provides a comprehensive analysis of the proposed mechanism of action for 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile, a novel investigational compound. While direct research on this specific molecule is emerging, this document synthesizes data from structurally related 2-aminopyrimidine and piperidinyl-pyrimidine analogs to construct a scientifically grounded hypothesis of its biological activity.[3][4] We postulate that this compound functions as a selective inhibitor of Bromodomain and Extra-Terminal (BET) family proteins, with a primary focus on BRD4. This guide will detail the molecular interactions, downstream signaling consequences, and methodologies for validating this mechanism of action, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound: A Novel BET Inhibitor Candidate

The 2-aminopyrimidine moiety is a privileged structure in drug discovery, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] The incorporation of a piperidine ring can enhance metabolic stability and improve pharmacokinetic properties, while the 5-carbonitrile group may contribute to target binding and selectivity.[3][7] Based on these structural alerts and the activities of similar compounds, we hypothesize that this compound (referred to herein as PPC-5) acts as an inhibitor of the BET family of proteins.

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a critical role in regulating gene expression by binding to acetylated lysine residues on histones.[8] This interaction is crucial for the transcription of key oncogenes, such as c-MYC, making BET proteins attractive targets for cancer therapy.[9] Inhibitors of BET proteins, such as INCB054329, have shown promise in preclinical and clinical studies by disrupting this interaction and suppressing tumor growth.[8][9] This guide will explore the hypothesized mechanism of PPC-5 as a novel BET inhibitor.

Core Mechanism: Inhibition of BRD4 and Downregulation of Oncogenic Transcription

We propose that PPC-5 competitively binds to the acetyl-lysine binding pockets of BET proteins, primarily BRD4, thereby displacing them from chromatin. This disruption of the BRD4-acetylated histone interaction is expected to lead to the transcriptional repression of BRD4 target genes, including the master oncogene c-MYC.[9] The downstream consequences of this inhibition are hypothesized to be cell cycle arrest and induction of apoptosis in cancer cells dependent on c-MYC expression.

Molecular Interactions and Binding Hypothesis

The proposed binding mode of PPC-5 within the BRD4 bromodomain involves key interactions:

  • The pyrimidine core is expected to form hydrogen bonds with conserved residues in the binding pocket.

  • The 5-carbonitrile group may engage in a critical hydrogen bond with the backbone NH of a methionine residue, an interaction observed with other 5-cyanopyrimidine-based inhibitors.[7]

  • The piperidinyl group likely occupies a hydrophobic pocket, contributing to the overall binding affinity and selectivity.

Impact on Downstream Signaling Pathways

The primary consequence of BRD4 inhibition by PPC-5 is the suppression of transcriptional elongation of key oncogenes. This leads to:

  • Downregulation of c-MYC: As a primary target of BRD4, c-MYC expression is expected to be rapidly and robustly decreased following PPC-5 treatment.[9]

  • Cell Cycle Arrest: Reduced c-MYC levels are anticipated to cause a G1 cell cycle arrest.

  • Induction of Apoptosis: Prolonged suppression of oncogenic signaling is hypothesized to trigger programmed cell death.

The following diagram illustrates the proposed mechanism of action:

MOA cluster_nucleus Cell Nucleus cluster_downstream Downstream Effects BRD4 BRD4 Ac_Histone Acetylated Histone BRD4->Ac_Histone Binds to Transcription Transcription BRD4->Transcription Promotes cMYC_Gene c-MYC Gene Ac_Histone->cMYC_Gene cMYC_Gene->Transcription cMYC_mRNA c-MYC mRNA Transcription->cMYC_mRNA Produces PPC5 PPC-5 PPC5->BRD4 cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Cycle Cell Cycle Arrest (G1) cMYC_Protein->Cell_Cycle Induces Apoptosis Apoptosis cMYC_Protein->Apoptosis Induces

Caption: Proposed mechanism of PPC-5 action in the cell nucleus.

Experimental Validation Protocols

To validate the hypothesized mechanism of action, a series of in vitro experiments are necessary. The following protocols provide a framework for these investigations.

Protocol: BRD4 Binding Assay (AlphaScreen)

This assay quantitatively measures the binding of PPC-5 to the BRD4 bromodomain.

Methodology:

  • Prepare a reaction buffer containing HEPES, NaCl, and a detergent.

  • Add biotinylated BRD4 protein, PPC-5 at various concentrations, and acetylated histone peptide to a 384-well plate.

  • Incubate at room temperature to allow for binding equilibration.

  • Add streptavidin-coated donor beads and protein A-conjugated acceptor beads.

  • Incubate in the dark.

  • Read the plate on an AlphaScreen-compatible plate reader.

Protocol: c-MYC Expression Analysis (RT-qPCR)

This protocol measures the effect of PPC-5 on the transcription of the c-MYC gene.

Methodology:

  • Culture a c-MYC-dependent cancer cell line (e.g., MM1.S) to 70-80% confluency.

  • Treat cells with PPC-5 at various concentrations for a specified time course (e.g., 4, 8, 24 hours).

  • Isolate total RNA using a suitable extraction kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative PCR using primers specific for c-MYC and a housekeeping gene (e.g., GAPDH).

  • Analyze the data using the delta-delta Ct method to determine the relative fold change in c-MYC expression.

Protocol: Cell Viability Assay (MTT)

This assay determines the effect of PPC-5 on cancer cell proliferation.

Methodology:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of PPC-5 and incubate for 72 hours.

  • Add MTT reagent to each well and incubate until formazan crystals form.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Quantitative Data Summary

The following table summarizes the expected outcomes from the experimental validation of PPC-5's mechanism of action, with hypothetical data for illustrative purposes.

AssayMetricHypothetical Value
BRD4 Binding AssayIC50150 nM
c-MYC Expression (MM1.S)% Downregulation (at 500 nM, 4h)75%
Cell Viability (MM1.S)GI50500 nM

Experimental Workflow Diagram

The following diagram outlines the logical flow of experiments to characterize the mechanism of action of PPC-5.

Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Studies Target_Binding Target Binding Assay (AlphaScreen) Cellular_Activity Cell Viability Assay (MTT) Target_Binding->Cellular_Activity Confirm Potency Mechanism_Validation Mechanism Validation (RT-qPCR, Western Blot) Cellular_Activity->Mechanism_Validation Validate Target Engagement Downstream_Effects Downstream Effect Analysis (Cell Cycle, Apoptosis) Mechanism_Validation->Downstream_Effects Confirm Phenotype PK_PD Pharmacokinetics & Pharmacodynamics Downstream_Effects->PK_PD Advance to In Vivo Efficacy Xenograft Efficacy Studies PK_PD->Efficacy Determine Dosing

Caption: A logical workflow for the preclinical evaluation of PPC-5.

Conclusion

The structural features of this compound strongly suggest its potential as a novel inhibitor of the BET family of proteins, with BRD4 as a likely primary target. The proposed mechanism of action, involving the disruption of BRD4-chromatin interaction and subsequent downregulation of oncogenic transcription, provides a solid foundation for further investigation. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for validating this hypothesis and characterizing the therapeutic potential of this promising compound. Further studies, including selectivity profiling against other kinase families and in vivo efficacy models, will be crucial in advancing PPC-5 through the drug development pipeline.

References

  • BenchChem. (n.d.). Bafetinib's Mechanism of Action in Chronic Myeloid Leukemia: A Technical Guide.
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  • Selleck Chemicals. (n.d.). Bafetinib Bcr-Abl inhibitor.
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  • 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. (n.d.). PMC - NIH.
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  • Hoelner, M., et al. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. ResearchGate.
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  • Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. (n.d.).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Various drugs and potential candidates with pyrimidine or piperidine structures exhibit a range of anticancer properties. (n.d.). ResearchGate.

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Unveiling the Therapeutic Potential of 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile: A Strategic Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigation

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active molecules, including nucleic acids and a multitude of approved drugs.[1][2] Derivatives of pyrimidine have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] Within this broad class, compounds featuring a pyrimidine-5-carbonitrile scaffold have emerged as potent and specific inhibitors of key cellular signaling pathways. For instance, various derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), both critical targets in oncology.[4][5][6]

Furthermore, the incorporation of a piperidinyl or piperazinyl moiety at the 2-position of the pyrimidine ring has been linked to potent kinase inhibitory activity, targeting enzymes such as Platelet-Derived Growth Factor Receptor (PDGFR) and Raf kinases.[7] This confluence of structural motifs within 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile suggests a high probability of valuable biological activity, particularly in the domain of signal transduction and cell proliferation.

This guide presents a comprehensive, tiered strategy for the systematic biological activity screening of this novel compound. It is designed not as a rigid template, but as a logical, causality-driven workflow. We will proceed from broad phenotypic screening to specific target deconvolution and essential safety profiling, providing field-proven protocols and the scientific reasoning behind each experimental choice. Our objective is to build a robust, self-validating data package to thoroughly characterize the compound's therapeutic potential.

Chapter 1: Foundational Steps - Compound Preparation and Purity

Before commencing any biological evaluation, the integrity of the test compound must be unequivocally established. This is a non-negotiable prerequisite for data trustworthiness.

  • Identity and Purity Verification : The chemical structure of this compound should be confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity must be assessed using High-Performance Liquid Chromatography (HPLC), with a minimum purity standard of >95% (ideally >98%) required for all biological assays.

  • Solubility Assessment : The compound's solubility should be determined in common laboratory solvents, with Dimethyl Sulfoxide (DMSO) being the most likely candidate for creating a high-concentration stock solution.

  • Stock Solution Preparation : A concentrated primary stock solution (e.g., 10-50 mM) should be prepared in 100% DMSO. Aliquot this stock into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Subsequent dilutions for assays should be made in the appropriate aqueous buffer or cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells or enzyme system (typically ≤0.5%).

Chapter 2: Tier 1 Screening - General Cytotoxicity and Antiproliferative Profile

The initial goal is to ascertain whether the compound exerts a general effect on cell viability and proliferation. A phenotypic screening approach using a panel of diverse cell lines provides a broad view of potential activity and selectivity.[8]

Core Assay: MTS Cell Viability Assay

The MTS assay is a robust, colorimetric method for determining the number of viable cells in proliferation or cytotoxicity studies.[9] It relies on the reduction of the MTS tetrazolium compound by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells to a soluble purple formazan product.[9][10][11]

Experimental Protocol: MTS Assay
  • Cell Plating : Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment : Prepare a serial dilution series of this compound (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium).

  • Incubation : Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition : Prepare the MTS reagent according to the manufacturer's instructions. Add 20 µL of the MTS reagent to each well.

  • Final Incubation : Incubate for 1-4 hours at 37°C, 5% CO₂.

  • Data Acquisition : Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance (medium-only wells).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control wells (% Viability).

    • Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Cell Line Screening Panel

A suggested cell line panel should include representatives from different cancer types and a non-transformed cell line to assess preliminary selectivity.

Cell LineTissue of OriginTypeHypothetical IC₅₀ (µM)
MCF-7 BreastAdenocarcinoma1.2
A549 LungCarcinoma2.5
HCT116 ColonCarcinoma0.8
PC-3 ProstateAdenocarcinoma5.1
HEK293 KidneyEmbryonic> 50

This table presents hypothetical data for illustrative purposes.

Chapter 3: Tier 2 Screening - Target-Focused Mechanistic Assays

Positive results in the Tier 1 screen (particularly potent, selective anticancer activity) necessitate an investigation into the mechanism of action. Based on the compound's structural alerts, kinase inhibition is a primary hypothesis.[7][12]

Core Assay: Biochemical Kinase Inhibition Profiling

A direct way to test the kinase inhibition hypothesis is to screen the compound against a panel of purified kinases. The ADP-Glo™ Kinase Assay is a widely used luminescent platform that measures the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase inhibition.[13]

Experimental Protocol: ADP-Glo™ Kinase Assay
  • Reaction Setup : In a 384-well plate, set up the kinase reaction. This typically includes:

    • Kinase buffer

    • The specific kinase of interest (e.g., PI3Kα, mTOR, EGFR)

    • The appropriate substrate (e.g., a specific peptide)

    • ATP at a concentration near its Kₘ

    • This compound at various concentrations (e.g., a single high dose like 10 µM for profiling, or a full dose-response curve for IC₅₀ determination).

  • Kinase Reaction : Incubate the plate at the optimal temperature (e.g., 30°C) for the optimal time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation : Add Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a light signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence using a plate reader.

  • Data Analysis : Calculate the percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. For dose-response experiments, calculate IC₅₀ values as described for the cell viability assay.

Visualization: Generic Kinase Signaling Pathway

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor->PI3K RAF RAF Receptor->RAF mTOR mTOR PI3K->mTOR Downstream Downstream Effectors mTOR->Downstream RAF->Downstream Proliferation Gene Expression (Proliferation, Survival) Downstream->Proliferation Compound 2-(1-Piperidinyl)-5- pyrimidinecarbonitrile Compound->PI3K Inhibition? Compound->mTOR Inhibition? Compound->RAF Inhibition?

Data Presentation: Kinase Inhibition Profile
Kinase TargetHypothetical % Inhibition @ 10 µMHypothetical IC₅₀ (nM)
PI3Kα 98%50
PI3Kβ 95%85
mTOR 92%120
EGFR 15%> 10,000
RAF1 88%250
CDK2 5%> 10,000

This table presents hypothetical data for illustrative purposes, suggesting potent activity against the PI3K/mTOR pathway.

Chapter 4: Tier 3 - Early Safety and ADMET Profiling

Early assessment of a compound's safety and drug-like properties is critical to avoid costly late-stage failures. This tier involves a combination of in silico predictions and essential in vitro safety assays.[14]

Visualization: Overall Screening Cascade

Screening_Cascade cluster_tier4 Tier 3 Assays Start Test Compound: This compound Tier1 Tier 1: Cell Viability Screen (IC₅₀ across cell panel) Start->Tier1 Tier2 Tier 2: Kinase Panel Screen (Biochemical IC₅₀) Tier1->Tier2 If Active (IC₅₀ < 10µM) Tier4 Tier 3: Safety & ADMET Profile Tier2->Tier4 If Potent/Selective Decision Go/No-Go Decision for In Vivo Studies Tier4->Decision hERG hERG Assay (Cardiotoxicity) Ames Ames Test (Mutagenicity) MetStab Metabolic Stability (Microsomes)

In Silico ADMET Prediction

Before initiating wet-lab experiments, computational tools can predict a range of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.[15][16] These models, often based on Quantitative Structure-Activity Relationships (QSAR), provide an early warning of potential liabilities.[15]

Key Predicted Properties:

  • Aqueous Solubility : Affects absorption and formulation.

  • LogP/LogD : Lipophilicity, influences permeability and distribution.

  • Caco-2 Permeability : Predicts intestinal absorption.

  • CYP450 Inhibition/Metabolism : Predicts drug-drug interaction potential and metabolic clearance pathways.[17]

  • hERG Blockade : Early flag for cardiotoxicity risk.

  • Mutagenicity : Predicts genotoxic potential.

In Vitro Cardiotoxicity: hERG Inhibition Assay

Inhibition of the hERG potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[18] Assessing hERG inhibition is a regulatory requirement and a critical safety checkpoint. Automated patch-clamp electrophysiology is the gold standard for this measurement.[19]

Experimental Protocol: Automated Patch-Clamp hERG Assay
  • Cell Culture : Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Assay Preparation : Harvest cells and place them into the automated patch-clamp system (e.g., QPatch or SyncroPatch). The system will establish whole-cell patch-clamp recordings.

  • Baseline Recording : Record baseline hERG currents using a specific voltage protocol designed to elicit the characteristic tail current.[19]

  • Compound Application : Perfuse the cells with a vehicle control solution, followed by sequentially increasing concentrations of this compound.

  • Data Acquisition : Continuously record the hERG current throughout the compound application period.

  • Data Analysis : Measure the peak tail current at each concentration. Calculate the percent inhibition relative to the baseline current and determine the IC₅₀ value.

In Vitro Genotoxicity: Ames Test

The bacterial reverse mutation assay, or Ames test, is a standard method to assess the mutagenic potential of a chemical.[20][21] It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without external histidine.[20] A mutagenic compound will cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.

Experimental Protocol: Ames Test (Plate Incorporation Method)
  • Metabolic Activation : Perform the test with and without a rat liver homogenate fraction (S9 mix) to account for metabolites that may be mutagenic.[22]

  • Exposure : In a test tube, combine the test compound (at several concentrations), the bacterial culture (e.g., TA98 or TA100 strain), and either the S9 mix or a control buffer.

  • Plating : Mix the contents with molten top agar and pour onto a minimal glucose agar plate (histidine-deficient).

  • Incubation : Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting : Count the number of revertant colonies on each plate.

  • Data Analysis : A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the spontaneous reversion rate (vehicle control).

In Vitro Metabolism: Metabolic Stability Assay

This assay determines how quickly a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[23][24]

Experimental Protocol: Liver Microsomal Stability Assay
  • Reaction Mixture : Prepare a reaction mixture containing pooled human liver microsomes and the test compound in a phosphate buffer.

  • Initiate Reaction : Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points : Aliquot the reaction mixture into a quenching solution (e.g., cold acetonitrile with an internal standard) at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Analysis : Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis : Plot the natural log of the percent remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Data Presentation: Summary of Safety and ADMET Assays
Assay TypeEndpoint MeasuredDesirable Outcome
hERG Inhibition IC₅₀ for hERG channel blockIC₅₀ > 10 µM (or >30x therapeutic concentration)
Ames Test Fold-increase in revertant coloniesNegative (No significant increase)
Metabolic Stability In vitro half-life (t½)Moderate (e.g., >30 min) to avoid rapid clearance

Conclusion and Path Forward

This technical guide outlines a systematic, multi-tiered approach to characterizing the biological activity of this compound. By progressing from broad phenotypic screening to specific mechanistic and safety evaluations, this workflow is designed to generate a comprehensive and reliable dataset.

The results from this screening cascade will form a self-validating system. For example, potent cytotoxicity in cancer cells (Tier 1) should correlate with potent inhibition of a relevant oncogenic kinase (Tier 2). Favorable outcomes across these tiers—specifically, high potency and selectivity against a cancer-relevant target, coupled with a clean safety profile (no hERG liability or mutagenicity) and reasonable metabolic stability—would provide a strong rationale to advance the compound into more complex cellular assays (e.g., target engagement, apoptosis induction) and ultimately, into in vivo efficacy and pharmacokinetic studies. This structured approach maximizes the potential for discovery while mitigating the risks inherent in drug development.

References

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2-(1-Piperidinyl)-5-pyrimidinecarbonitrile IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Piperidin-1-yl)pyrimidine-5-carbonitrile: Structure, Synthesis, and Therapeutic Potential

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleobases and numerous pharmaceuticals.[1][2][3][4] This technical guide focuses on a specific derivative, 2-(piperidin-1-yl)pyrimidine-5-carbonitrile, providing a detailed exploration of its chemical identity, synthesis methodologies, and prospective applications in drug discovery. While direct experimental data for this exact molecule is limited in public literature, this guide synthesizes information from closely related analogues to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into its IUPAC nomenclature, structural features, plausible synthetic routes based on established pyrimidine chemistry, and its potential as a scaffold in developing novel therapeutics.

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is 2-(piperidin-1-yl)pyrimidine-5-carbonitrile .

This nomenclature is derived from its constituent parts:

  • Pyrimidine: The core is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.

  • -5-carbonitrile: A nitrile group (-C≡N) is substituted at the 5th position of the pyrimidine ring.

  • 2-(piperidin-1-yl)-: A piperidine ring is attached to the 2nd position of the pyrimidine ring via its nitrogen atom (position 1 of the piperidine ring).

Table 1: Chemical Identity of 2-(piperidin-1-yl)pyrimidine-5-carbonitrile

IdentifierValue
IUPAC Name 2-(piperidin-1-yl)pyrimidine-5-carbonitrile
Molecular Formula C₁₀H₁₂N₄
Molecular Weight 188.23 g/mol
Canonical SMILES C1CCN(CC1)C2=NC=C(C=N2)C#N
InChI Key InChIKey=VLDXFAPVRIYQSI-UHFFFAOYSA-N

The structure of 2-(piperidin-1-yl)pyrimidine-5-carbonitrile is depicted below:

Caption: Chemical structure of 2-(piperidin-1-yl)pyrimidine-5-carbonitrile.

Synthesis Strategies

A plausible synthetic pathway would involve the condensation of a suitable amidine with a β-dicarbonyl compound or its equivalent.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the piperidine group, suggesting a nucleophilic aromatic substitution (SNAr) reaction as a key final step.

retrosynthesis target 2-(piperidin-1-yl)pyrimidine-5-carbonitrile intermediate1 2-Halopyrimidine-5-carbonitrile (e.g., X = Cl, Br) target->intermediate1 SNAr reagent1 Piperidine target->reagent1 precursor1 Pyrimidine precursor synthesis intermediate1->precursor1 Halogenation/ Cyclization

Caption: Retrosynthetic analysis for 2-(piperidin-1-yl)pyrimidine-5-carbonitrile.

Experimental Protocol: A Generalized Two-Step Synthesis

This protocol is a representative example based on common syntheses of related compounds and should be optimized for this specific target.[6][7][8]

Step 1: Synthesis of 2-Chloro-pyrimidine-5-carbonitrile (Intermediate)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine malononitrile, urea (or a suitable precursor), and an appropriate aldehyde in a solvent like ethanol.

  • Cyclization: Add a catalyst, such as ammonium chloride, and heat the mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[5]

  • Chlorination: After formation of the pyrimidine core, a chlorinating agent like phosphorus oxychloride (POCl₃) is added to introduce the chlorine atom at the 2-position. This step is typically performed under anhydrous conditions and may require elevated temperatures.

  • Work-up and Purification: The reaction mixture is carefully quenched with ice water and neutralized. The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel.

Step 2: Nucleophilic Aromatic Substitution with Piperidine

  • Reaction Setup: Dissolve the synthesized 2-chloro-pyrimidine-5-carbonitrile in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile in a reaction vessel.

  • Nucleophilic Addition: Add piperidine to the solution, often in a slight excess. A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) is typically added to scavenge the HCl generated during the reaction.

  • Reaction Conditions: The mixture is stirred, possibly with gentle heating, for a period determined by TLC monitoring to ensure complete consumption of the starting material.

  • Isolation and Purification: Upon completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated under reduced pressure. The final product, 2-(piperidin-1-yl)pyrimidine-5-carbonitrile, is then purified by recrystallization or column chromatography.

Physicochemical Properties and Safety

The physicochemical properties of this compound can be predicted based on its structure. The presence of the piperidine ring increases its lipophilicity compared to an unsubstituted pyrimidine. The nitrile group and the pyrimidine nitrogens can act as hydrogen bond acceptors.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
LogP ~1.5 - 2.5
Topological Polar Surface Area (TPSA) ~60-80 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 1
Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(piperidin-1-yl)pyrimidine-5-carbonitrile is not available, general precautions for handling heterocyclic nitrile compounds should be observed.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Incompatible Materials: Avoid strong oxidizing agents.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[9][11] If ingested, seek immediate medical attention.[9][10]

Potential Applications in Drug Discovery

The pyrimidine-5-carbonitrile scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of pharmacological activities.[2][3] Derivatives have shown promise as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][4][13]

Potential as a Kinase Inhibitor

Many pyrimidine derivatives function as kinase inhibitors by competing with ATP for the enzyme's binding site. The 2-amino-pyrimidine scaffold, in particular, is a common feature in many approved kinase inhibitors. The 2-(piperidin-1-yl) group in the target compound can be seen as a modified 2-amino group, potentially interacting with the hinge region of a kinase. The nitrile group at the 5-position can form crucial interactions within the active site.

Several pyrimidine-based compounds are under investigation or approved for treating cancers driven by mutated kinases like EGFR.[14]

signaling_pathway cluster_cell Cancer Cell receptor Receptor Tyrosine Kinase (e.g., EGFR) pathway Downstream Signaling (e.g., MAPK, PI3K/AKT) receptor->pathway Activation drug 2-(piperidin-1-yl)pyrimidine- 5-carbonitrile (Potential Inhibitor) drug->receptor Inhibition proliferation Cell Proliferation, Survival, Angiogenesis pathway->proliferation

Caption: Potential mechanism of action as a kinase inhibitor in cancer therapy.

Other Potential Therapeutic Areas
  • Antiviral Activity: Pyrimidine analogues are integral to many antiviral therapies, often acting as nucleoside reverse transcriptase inhibitors.

  • Central Nervous System (CNS) Disorders: The structural motifs present in 2-(piperidin-1-yl)pyrimidine-5-carbonitrile are also found in compounds targeting CNS receptors.

  • Anti-inflammatory and Analgesic Properties: Certain pyrimidine derivatives have demonstrated anti-inflammatory and analgesic effects, suggesting another avenue for investigation.[2]

Conclusion

2-(Piperidin-1-yl)pyrimidine-5-carbonitrile represents a molecule of significant interest within the broader, pharmacologically validated class of pyrimidine-5-carbonitrile derivatives. While direct experimental data is sparse, this guide has established its formal IUPAC identity and structure. By drawing on established synthetic methodologies for related compounds, a viable pathway for its creation has been proposed. The true value of this compound lies in its potential as a scaffold for novel drug discovery, particularly in the realm of oncology as a kinase inhibitor. Further synthesis and biological evaluation are warranted to fully elucidate its therapeutic potential.

References

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Spectroscopic Characterization of 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Introduction: The Structural Elucidation Imperative

In modern chemical research, the unambiguous determination of a molecule's structure is paramount. This compound, featuring a pyrimidine core substituted with a piperidinyl group and a nitrile moiety, presents a unique electronic and steric environment. Pyrimidine derivatives are fundamental components in numerous biologically active compounds, including antiviral and antitumor agents.[1] The precise characterization of such molecules is the foundation of understanding their structure-activity relationships (SAR) and advancing drug discovery programs.[2]

This guide moves beyond a mere listing of data. It delves into the causality behind experimental choices and the logic of spectral interpretation, empowering researchers to not only understand the data for this specific molecule but also to apply these principles to analogous systems.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution.[3] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR provides detailed information about the number of distinct proton types, their electronic surroundings, and their spatial relationships through spin-spin coupling.[3]

Expected ¹H NMR Data:

ProtonsMultiplicityApprox. Chemical Shift (δ, ppm)IntegrationRationale
Pyrimidine H-4, H-6Singlet8.5 - 8.82HThe two pyrimidine protons are chemically equivalent due to the symmetry of the substitution pattern. They are expected to be significantly deshielded by the electronegative nitrogen atoms in the ring and the electron-withdrawing nitrile group.
Piperidinyl H-2', H-6' (α to N)Triplet3.8 - 4.14HThese protons are adjacent to the electron-withdrawing pyrimidine ring through the nitrogen atom, leading to a downfield shift. They will appear as a triplet due to coupling with the adjacent methylene protons (H-3', H-5').
Piperidinyl H-3', H-5' (β to N)Multiplet1.6 - 1.84HThese protons are further from the deshielding influence of the pyrimidine ring and will appear at a more typical alkyl chemical shift.[4] The multiplet will be complex due to coupling with both the α and γ protons.
Piperidinyl H-4' (γ to N)Multiplet1.5 - 1.72HThis proton is in the most shielded environment within the piperidine ring and will likely overlap with the β-proton signals.

Causality in Experimental Choices:

A standard single-pulse experiment is typically sufficient.[3] The choice of solvent (e.g., CDCl₃ or DMSO-d₆) can influence chemical shifts; DMSO-d₆ may be preferred if solubility is a concern. A spectrometer frequency of 300-600 MHz is standard for achieving good signal dispersion.[3]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Frequency: 400 MHz

    • Pulse Sequence: Standard single-pulse (e.g., 'zg30')

    • Number of Scans (NS): 16 (for good signal-to-noise)

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): 3-4 seconds

    • Spectral Width (SW): -2 to 12 ppm

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Caption: General workflow for NMR data acquisition and analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule.[3] Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of single peaks for each carbon.

Expected ¹³C NMR Data:

CarbonApprox. Chemical Shift (δ, ppm)Rationale
Pyrimidine C-2160 - 165This carbon is bonded to three nitrogen atoms (one from the piperidine and two in the ring), resulting in a significant downfield shift.
Pyrimidine C-4, C-6155 - 160These carbons are deshielded by the adjacent ring nitrogens and the nitrile group.
Pyrimidine C-590 - 95This carbon is attached to the electron-withdrawing nitrile group, but is also influenced by the electron-donating piperidinyl group, resulting in a relatively upfield shift for a pyrimidine carbon.
Nitrile (C≡N)115 - 120The chemical shift for a nitrile carbon is characteristic.
Piperidinyl C-2', C-6' (α to N)45 - 50These carbons are directly attached to the nitrogen and are deshielded.
Piperidinyl C-3', C-5' (β to N)25 - 30These carbons are in a typical alkyl region.
Piperidinyl C-4' (γ to N)23 - 27This carbon is the most shielded of the piperidinyl carbons.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample as prepared for ¹H NMR.

  • Spectrometer Setup:

    • Frequency: 100 MHz (corresponding to a 400 MHz ¹H instrument)

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30')

    • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)[3]

    • Relaxation Delay (D1): 2 seconds

    • Spectral Width (SW): 0 to 200 ppm

  • Data Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Part 2: Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Expected IR Data:

Wavenumber (cm⁻¹)Vibration TypeRationale
2220 - 2240C≡N stretchThe nitrile group has a very characteristic and sharp absorption in this region.
2850 - 2950C-H stretch (aliphatic)These absorptions arise from the C-H bonds of the piperidine ring.[5]
1600 - 1650C=N stretch (ring)The C=N bonds within the pyrimidine ring will have characteristic stretching vibrations.[5]
1400 - 1580C=C stretch (aromatic)The C=C bonds of the pyrimidine ring will also show absorptions in this region.
1250 - 1350C-N stretchThe stretching vibration of the C-N bond connecting the piperidine to the pyrimidine ring is expected here.

Causality in Experimental Choices:

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid or liquid samples, requiring minimal preparation. The spectrum is typically collected over 16-32 scans to ensure a good signal-to-noise ratio.

Experimental Protocol: FTIR-ATR Acquisition

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Spectrometer Setup:

    • Technique: Attenuated Total Reflectance (ATR)

    • Scans: 32

    • Resolution: 4 cm⁻¹

    • Range: 4000 - 400 cm⁻¹

  • Data Acquisition: Obtain a background spectrum of the clean ATR crystal, then acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.

Caption: Simplified workflow for FTIR-ATR data acquisition.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₁₀H₁₂N₄

  • Monoisotopic Mass: 188.1062 g/mol

  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule, and it is expected to produce a strong protonated molecular ion [M+H]⁺.

  • Expected [M+H]⁺ peak: m/z 189.1140

Fragmentation Analysis:

The fragmentation of substituted pyrimidines is heavily influenced by the nature and position of the substituents.[1] For this compound, key fragmentation pathways would likely involve:

  • Loss of the piperidinyl ring: Cleavage of the C-N bond between the pyrimidine and piperidine rings.

  • Ring opening of the piperidine moiety: Leading to the loss of smaller neutral fragments like ethene or propene.

  • Cleavage of the pyrimidine ring: This is also a common fragmentation process for this class of compounds.[1]

Experimental Protocol: LC-MS (ESI) Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

  • MS Parameters:

    • Ionization Mode: Positive ESI

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass accuracy.

    • Scan Range: m/z 50 - 500

    • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain a detailed fragmentation spectrum.[1]

G Mol [M+H]⁺ m/z 189.1140 Frag1 Loss of Piperidine Mol->Frag1 CID Frag2 Piperidine Ring Opening Mol->Frag2 CID Frag3 Pyrimidine Ring Cleavage Mol->Frag3 CID

Caption: Plausible fragmentation pathways in ESI-MS/MS.

Conclusion

The structural elucidation of this compound is a multi-faceted process requiring the synergistic application of NMR, IR, and MS.[3] This guide provides a robust framework for acquiring and interpreting the spectroscopic data for this molecule. By understanding the principles behind the expected spectral features and adhering to validated experimental protocols, researchers can confidently confirm the identity and purity of their synthesized compounds, a critical step in the journey of drug discovery and materials science innovation.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 4-5.
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  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

  • Crespo-Otero, R., et al. (2022). Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts from the Vibrationally Excited Ground State. ACS Publications. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18458. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Journal of Saudi Chemical Society, 22(7), 827-836.
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The Architecture of Specificity: A Technical Guide to the Discovery of Novel Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide navigates the intricate journey of identifying and optimizing novel pyrimidine-based kinase inhibitors. We will dissect the rationale behind experimental choices, providing a framework for developing potent and selective therapeutic agents.

Foreword: The Kinase Family and the Privileged Pyrimidine Scaffold

The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology.[1][2] These enzymes govern a multitude of cellular processes, and their dysregulation is a hallmark of many diseases. The pyrimidine nucleus, a fundamental component of DNA and RNA, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility in targeting the ATP-binding site of kinases.[3][4] Its ability to form key hydrogen bond interactions with the kinase hinge region makes it an ideal starting point for inhibitor design.[5] This guide will illuminate the path from initial concept to a promising preclinical candidate, grounded in scientific integrity and field-proven insights.

I. The Genesis of a Candidate: Hit Identification Strategies

The initial phase of discovery is a meticulous search for "hits"—compounds that exhibit inhibitory activity against the target kinase. This endeavor is not a random walk but a carefully orchestrated exploration of chemical space, leveraging both high-throughput and rational, structure-guided approaches.

A. High-Throughput Screening (HTS): Casting a Wide Net

High-throughput screening (HTS) allows for the rapid assessment of large, diverse compound libraries to identify initial hits.[1][2] The success of an HTS campaign is fundamentally reliant on a robust and sensitive assay.

This protocol outlines a common method for measuring kinase activity and the inhibitory potential of test compounds.

  • Reagent Preparation:

    • Prepare a stock solution of the target kinase in an appropriate buffer (e.g., Tris-HCl with stabilizers).

    • Prepare a stock solution of the kinase-specific substrate peptide and ATP in the assay buffer.

    • Serially dilute the test compounds in DMSO to create a concentration gradient.

  • Assay Procedure:

    • In a 384-well plate, add a small volume (e.g., 5 µL) of the diluted test compounds. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

    • Add the kinase enzyme solution to all wells and incubate for a predetermined time (e.g., 15 minutes) to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate at room temperature for the optimal reaction time (e.g., 60 minutes).

    • Stop the reaction and detect the product. For fluorescence-based assays, this often involves adding a detection reagent that produces a fluorescent signal proportional to the amount of ADP generated.[6]

  • Data Analysis:

    • Measure the fluorescence intensity in each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

B. Rational and Structure-Based Drug Design (SBDD)

In contrast to the brute-force nature of HTS, structure-based drug design (SBDD) leverages knowledge of the kinase's three-dimensional structure to design inhibitors with improved potency and selectivity.[7][8] This approach can significantly accelerate the discovery process. Computational techniques, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, are instrumental in predicting the binding modes and affinities of virtual compounds, guiding the synthesis of the most promising candidates.[9][10]

C. Fragment-Based Drug Discovery (FBDD): Building from the Ground Up

Fragment-based drug discovery (FBDD) has gained prominence as a powerful strategy for identifying highly specific kinase inhibitors.[11][12] This method involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak but efficient binders.[12] These initial fragment hits are then optimized and linked together to generate more potent lead compounds.[13][14][15]

II. The Art of Refinement: Lead Optimization

Once initial hits are identified, the process of lead optimization begins. This iterative cycle of design, synthesis, and testing aims to enhance the potency, selectivity, and drug-like properties of the candidate compounds.

A. Structure-Activity Relationship (SAR) Studies: Mapping the Chemical Landscape

Structure-activity relationship (SAR) studies are the cornerstone of lead optimization.[16][17] By systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity, medicinal chemists can identify the key molecular features responsible for its inhibitory effects.[18] This knowledge is then used to guide the design of new analogs with improved properties. For instance, the introduction of a [4-(diethylamino)butyl]amino side chain into the 2-position of a pyrido[2,3-d]pyrimidine lead compound resulted in enhanced potency and bioavailability.[16]

B. Enhancing Selectivity: A Critical Hurdle

Achieving selectivity for the target kinase over other kinases is a major challenge due to the highly conserved nature of the ATP-binding site.[4] Modifications to the pyrimidine scaffold that extend into less conserved regions of the binding pocket can significantly improve selectivity. For example, replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group in a pyrido[2,3-d]pyrimidine inhibitor led to a highly selective FGFr tyrosine kinase inhibitor.[16]

III. The Crucible of Biology: In Vitro and In Vivo Evaluation

Promising lead compounds must undergo rigorous biological evaluation to assess their therapeutic potential. This involves a battery of in vitro and in vivo assays to determine their efficacy and safety.[19][20]

A. Cellular Efficacy: Moving Beyond the Enzyme

While enzymatic assays are crucial for determining direct target engagement, it is essential to evaluate the activity of inhibitors in a cellular context. Cell-based assays provide insights into a compound's ability to penetrate cell membranes, engage the target in its native environment, and elicit a biological response.

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., a line known to be dependent on the target kinase) in appropriate growth medium.

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the pyrimidine-based inhibitor. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., acidified isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%.

Further cellular assays, such as apoptosis and cell cycle analysis, can provide a more detailed understanding of the inhibitor's mechanism of action.[21] For example, a novel pyrimidine-based VEGFR-2 inhibitor was shown to induce apoptosis by arresting the cell cycle in the G1 phase.[21]

B. In Vivo Validation: The Whole-Animal Perspective

The ultimate test of a drug candidate's potential is its performance in a living organism. In vivo studies, typically conducted in animal models such as mice, are essential for evaluating a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy and safety.[19][22] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess the antitumor activity of kinase inhibitors.[8][23] For instance, an orally bioavailable pyrimidine-based Aurora A kinase inhibitor demonstrated significant tumor regression in a small-cell lung cancer xenograft model in mice.[7]

IV. Data Presentation and Visualization

Clear and concise data presentation is paramount for interpreting results and making informed decisions in the drug discovery process.

Quantitative Data Summary
Compound IDTarget KinaseEnzymatic IC50 (nM)Cellular IC50 (nM)Key SAR Feature
Lead 1 Kinase X5002000Unsubstituted phenyl at C4
Analog 1.1 Kinase X501503-chloro substitution on phenyl
Analog 1.2 Kinase X25803,5-dichloro substitution on phenyl
Analog 2.1 Kinase X4501800Methyl group at C6
Visualizing Key Concepts

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Signaling Proteins->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: A simplified representation of a typical kinase signaling pathway.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target Identification Target Identification Assay Development Assay Development Target Identification->Assay Development Hit Identification (HTS, FBDD) Hit Identification (HTS, FBDD) Assay Development->Hit Identification (HTS, FBDD) Hit-to-Lead Hit-to-Lead Hit Identification (HTS, FBDD)->Hit-to-Lead SAR Studies SAR Studies Hit-to-Lead->SAR Studies Iterative Cycles Lead Optimization Lead Optimization SAR Studies->Lead Optimization Iterative Cycles Lead Optimization->Hit-to-Lead Iterative Cycles In Vitro Evaluation In Vitro Evaluation Lead Optimization->In Vitro Evaluation In Vivo Evaluation In Vivo Evaluation In Vitro Evaluation->In Vivo Evaluation Candidate Selection Candidate Selection In Vivo Evaluation->Candidate Selection

Caption: The iterative workflow for pyrimidine-based kinase inhibitor discovery.

Pyrimidine_SAR cluster_scaffold Pyrimidine Core pyrimidine Pyrimidine Core R1 R1 (Hinge Binding) - Small, H-bond donors/acceptors pyrimidine->R1 C2/C4 Position R2 R2 (Selectivity Pocket) - Larger, hydrophobic groups pyrimidine->R2 C5/C6 Position R3 R3 (Solvent Front) - Polar groups for solubility pyrimidine->R3 Modifiable Position

Caption: Key positions on the pyrimidine scaffold for SAR exploration.

V. Conclusion: The Path Forward

The discovery of novel pyrimidine-based kinase inhibitors is a complex but rewarding endeavor. By integrating rational design, robust screening methodologies, and comprehensive biological evaluation, researchers can successfully navigate the path from an initial chemical entity to a promising therapeutic candidate. The principles and protocols outlined in this guide provide a solid foundation for these efforts, ultimately contributing to the development of new and effective treatments for a wide range of diseases.

References

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The Pyrimidinecarbonitrile Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure-Activity Relationship of Pyrimidinecarbonitriles for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Ascendancy of the Pyrimidinecarbonitrile Moiety

The pyrimidine ring is a cornerstone of medicinal chemistry, owing its significance to its presence in the nucleobases of DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of novel therapeutics.[2] Among these, the pyrimidinecarbonitrile scaffold has emerged as a particularly privileged structure, demonstrating a remarkable versatility in targeting a wide array of biological entities. The strategic incorporation of a nitrile (-C≡N) group, a potent hydrogen bond acceptor and a bioisostere for various functional groups, profoundly influences the electronic properties and binding interactions of the parent pyrimidine ring. This guide will provide a comprehensive analysis of the structure-activity relationships (SAR) of pyrimidinecarbonitriles, offering insights into their design, synthesis, and biological evaluation as potent modulators of key pathological pathways.

The Chemical Biology of Pyrimidinecarbonitriles: A Tale of Targeted Inhibition

The therapeutic potential of pyrimidinecarbonitriles spans a diverse range of diseases, primarily driven by their ability to act as competitive inhibitors at the ATP-binding sites of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many cancers and inflammatory diseases, making them prime targets for therapeutic intervention.[4] This guide will focus on the SAR of pyrimidinecarbonitriles in the context of three major therapeutic areas: oncology, inflammation, and infectious diseases.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

Pyrimidinecarbonitriles have demonstrated significant promise as anticancer agents by targeting several key kinases implicated in tumor growth, proliferation, and survival.[5]

The EGFR signaling pathway plays a crucial role in cell proliferation and survival, and its aberrant activation is a common feature in many cancers.[6] Pyrimidinecarbonitrile-based compounds have been extensively explored as EGFR tyrosine kinase inhibitors (TKIs).[7]

The general pharmacophore for many pyrimidine-based EGFR inhibitors includes a hinge-binding pyrimidine core, a substituted aniline moiety that occupies the hydrophobic pocket, and a solubilizing group. The nitrile group at the C-5 position of the pyrimidine ring often enhances the potency of these inhibitors.

Structure-Activity Relationship of Pyrimidinecarbonitrile-Based EGFR Inhibitors:

PositionModificationImpact on Activity
C2 Substituted anilines (e.g., with halogen atoms)Can significantly enhance inhibitory activity.[8]
C4 Small, flexible amine substituentsOften crucial for binding to the hinge region of the kinase.
C5 Nitrile group Generally leads to a significant increase in potency.
C6 Aromatic or heteroaromatic ringsCan be modified to improve selectivity and pharmacokinetic properties.[9]

A notable example is the development of compounds that exhibit potent activity against both wild-type and mutant forms of EGFR, such as the T790M resistance mutation.[9] For instance, compound 10b from a series of pyrimidine-5-carbonitriles showed excellent inhibitory activity against the HepG2, A549, and MCF-7 cancer cell lines with IC50 values of 3.56, 5.85, and 7.68 µM, respectively, and also demonstrated potent EGFR inhibition with an IC50 of 8.29 nM.[8]

EGFR Signaling Pathway and Inhibition by Pyrimidinecarbonitriles

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Ligand Growth Factor (EGF) Ligand->EGFR Binds Inhibitor Pyrimidinecarbonitrile Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: Inhibition of the EGFR signaling cascade by a pyrimidinecarbonitrile-based inhibitor.

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, survival, and proliferation.[10][11] Pyrimidinecarbonitriles have been successfully designed as potent PI3K inhibitors.[12]

Structure-Activity Relationship of Pyrimidinecarbonitrile-Based PI3K Inhibitors:

PositionModificationImpact on Activity
C2 Amino-substituted aromatic ringsImportant for establishing key interactions in the ATP-binding pocket.
C4 Varies depending on the isoform being targeted.Can be tuned for selectivity.
C5 Nitrile group Often contributes to enhanced potency.[13]
C6 Morpholine and other heterocyclic moietiesCan improve solubility and cell permeability.

For example, a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives were identified as potent PI3K/mTOR dual inhibitors.[12]

The PI3K/Akt Signaling Pathway and Its Inhibition

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PTEN PTEN PIP3->PTEN Dephosphorylates PI3K->PIP2 Phosphorylates PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Pyrimidinecarbonitrile Inhibitor Inhibitor->PI3K Inhibits

Caption: Pyrimidinecarbonitrile-mediated inhibition of the PI3K/Akt signaling pathway.

Aurora kinases are essential for the regulation of mitosis, and their overexpression is linked to tumorigenesis.[14] Pyrimidine-based inhibitors of Aurora kinases have been developed as potential anticancer agents.[15][16]

Structure-Activity Relationship of Pyrimidine-Based Aurora Kinase Inhibitors:

PositionModificationImpact on Activity
C2 & C4 Various substituted amines and anilinesCrucial for binding to the kinase active site.
C5 Can be substituted with various groups to modulate potency and selectivity.The presence of a nitrile group can be beneficial.

Aurora Kinase Signaling in Mitosis and its Therapeutic Targeting

Aurora_Kinase_Pathway cluster_mitosis Mitosis Centrosome Centrosome Maturation Spindle Spindle Assembly Chromosome Chromosome Segregation Cytokinesis Cytokinesis AuroraA Aurora A AuroraA->Centrosome AuroraA->Spindle AuroraB Aurora B AuroraB->Chromosome AuroraB->Cytokinesis Inhibitor Pyrimidinecarbonitrile Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Inhibition of Aurora kinases by pyrimidinecarbonitriles disrupts mitosis.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

Chronic inflammation is a key factor in the development of various diseases, including arthritis and cancer. Cyclooxygenase (COX) enzymes, particularly COX-2, are important mediators of inflammation.[5] Pyrimidinecarbonitriles have been investigated as selective COX-2 inhibitors.[17]

Structure-Activity Relationship of Pyrimidinecarbonitrile-Based COX-2 Inhibitors:

PositionModificationImpact on Activity
C2 Substituted with various sulfonamide phenyl moieties or benzoazoles.Can confer high selectivity for COX-2 over COX-1.[18]
C4 Alkoxy or methoxyphenyl groups.Often present in potent inhibitors.[5]
C5 Nitrile group A common feature in potent and selective COX-2 inhibitors.
C6 (4-methoxyphenyl) groupFrequently observed in active compounds.[19]

Compounds 3b , 5b , and 5d from a synthesized series showed potent COX-2 inhibition, with IC50 values nearly equal to Celecoxib.[18][19]

Experimental Protocols: A Practical Guide to Evaluation

The evaluation of pyrimidinecarbonitriles as potential drug candidates involves a series of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound (pyrimidinecarbonitrile derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted compound or a DMSO control.

    • Add the kinase enzyme to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[20]

Cell-Based Anticancer Screening Assay (MTT or CellTiter-Glo®)

This protocol describes a method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[21][22]

Materials:

  • Cancer cell line(s) of interest

  • Cell culture medium and supplements

  • Test compound

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidinecarbonitrile derivative for a specific duration (e.g., 48 or 72 hours). Include untreated and vehicle (DMSO) controls.

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[23]

Experimental Workflow for Evaluation of Pyrimidinecarbonitrile Inhibitors

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Synthesis Chemical Synthesis of Pyrimidinecarbonitrile Derivatives Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification KinaseAssay Kinase Inhibition Assay (e.g., ADP-Glo™) Purification->KinaseAssay CellAssay Cytotoxicity/Viability Assay (e.g., MTT, CellTiter-Glo®) Purification->CellAssay IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase IC50_Cell Determine Cellular IC50 CellAssay->IC50_Cell Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) IC50_Cell->Mechanism

Caption: A typical workflow for the synthesis and biological evaluation of pyrimidinecarbonitrile derivatives.

Synthetic Strategies: Building the Pyrimidinecarbonitrile Core

The synthesis of substituted pyrimidinecarbonitriles can be achieved through various established methods in heterocyclic chemistry. A common and versatile approach involves the condensation of a three-carbon component with a compound containing an amidine functionality.[3] For instance, the reaction of 2-(methoxy(4-methoxyphenyl)methylene)malononitrile with cyanamide can yield a 2-amino-4-methoxy-6-(4-methoxyphenyl)-pyrimidine-5-carbonitrile core, which can be further modified.[5] Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have also been employed to introduce diverse substituents onto the pyrimidine ring.

Conclusion and Future Perspectives

The pyrimidinecarbonitrile scaffold has proven to be a highly valuable framework in the design of potent and selective inhibitors of various biological targets. The structure-activity relationships discussed herein highlight the critical role of the nitrile group and the amenability of the pyrimidine ring to substitution for fine-tuning the pharmacological properties of these compounds. Future research in this area will likely focus on the development of next-generation pyrimidinecarbonitrile derivatives with improved pharmacokinetic profiles, enhanced selectivity, and the ability to overcome drug resistance. The continued exploration of this privileged scaffold holds great promise for the discovery of novel and effective therapies for a wide range of human diseases.

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Methodological & Application

Application Notes & Protocols: In Vitro Cellular Characterization of 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Rationale

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] Compounds like 5-Fluorouracil are staples in cancer treatment, and ongoing research continually uncovers novel pyrimidine derivatives with potent biological activities.[2][3] These activities often stem from the inhibition of key cellular processes such as cell division, signaling, and survival.[4][5] The subject of this guide, 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile, is a novel derivative. While its specific mechanism is yet to be elucidated, its structural class suggests a high probability of anticancer properties.

This document serves as a comprehensive guide for researchers initiating the in vitro cell-based characterization of this compound. The protocols herein are designed not merely as procedural steps but as a logical, self-validating workflow. We begin with broad, phenotype-based assays to determine general cytotoxic and anti-proliferative effects. Subsequently, we delve into more mechanistic assays to dissect the underlying molecular events, such as apoptosis induction and cell cycle modulation. This structured approach ensures a thorough and scientifically rigorous initial investigation of this promising compound.

Part 1: Foundational Assays - Assessing General Cytotoxicity and Viability

The first step in characterizing any potential anticancer compound is to determine its effect on cancer cell proliferation and viability. This provides a quantitative measure of its potency (e.g., IC50 or GI50) and informs the concentration range for subsequent, more detailed mechanistic studies.

Cell Line Selection: A Critical First Step

The choice of cell lines is paramount and should be driven by the therapeutic hypothesis. Given the broad activity of pyrimidine derivatives, a panel of cell lines from diverse cancer types is recommended.[3][6]

Recommended Starter Panel:

Cell LineCancer TypeKey Characteristics
A549 Non-Small Cell Lung CancerAdherent, robust, and widely used.[7]
MCF-7 Breast Cancer (Estrogen Receptor +)Adherent, a standard for breast cancer research.[8]
HCT-116 Colon CancerAdherent, known for its use in apoptosis studies.[8]
K562 Chronic Myelogenous LeukemiaSuspension, useful for comparing effects on non-adherent cells.[9]
WI-38 Normal Human Lung FibroblastsAdherent, essential control to assess selectivity for cancer cells over normal cells.[8]
Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer and normal cell lines

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count adherent cells or directly count suspension cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete medium from the DMSO stock. A typical starting range is 100 µM down to 0.1 µM.

    • Include a "vehicle control" (DMSO concentration matched to the highest compound concentration) and a "no treatment" control.

    • Carefully remove the seeding medium and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 48-72 hours. The duration should be consistent across experiments.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable cells.

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle_Control - Absorbance_Blank)] * 100

  • Determine IC50:

    • Plot Percent Viability against the log concentration of the compound.

    • Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Hypothetical IC50 Data Table:

Cell LineIC50 (µM) after 48hSelectivity Index (WI-38 IC50 / Cancer Cell IC50)
A549 5.29.1
MCF-7 8.95.3
HCT-116 3.812.4
K562 12.13.9
WI-38 47.31.0

A higher selectivity index suggests the compound is preferentially toxic to cancer cells.

Part 2: Mechanistic Assays - Uncovering the "How"

Once the anti-proliferative activity is confirmed, the next logical step is to investigate the mechanism of cell death. The two most common fates for cancer cells treated with effective chemotherapeutics are apoptosis and cell cycle arrest.

Workflow for Mechanistic Investigation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Validation (Hypothetical) A MTT/SRB Assay (Determine IC50) B Annexin V/PI Staining (Apoptosis Assay) A->B  If IC50 is potent C Propidium Iodide Staining (Cell Cycle Analysis) A->C   E Western Blot for Apoptotic Markers (Caspase-3, PARP) B->E  If apoptosis is induced D Kinase Panel Screening (e.g., VEGFR, Akt) C->D  If cell cycle arrest is observed (e.g., G2/M)

Caption: Workflow for in vitro characterization.

Protocol: Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and control cells (from Part 1)

  • 1X Binding Buffer (provided in the kit)

  • FACS tubes

Step-by-Step Protocol:

  • Cell Preparation:

    • Treat cells in 6-well plates with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

    • Harvest the cells. For adherent cells, collect both the floating cells (in the medium) and the attached cells (after trypsinization). This is crucial as apoptotic cells may detach.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Set up appropriate compensation and gates using unstained and single-stained controls.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Live cells

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the lower-right and upper-right quadrants indicates apoptosis induction.

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Cell cycle arrest is another common mechanism for anticancer drugs.[10] Propidium Iodide stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Flow cytometer

  • Treated and control cells

  • Cold 70% Ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

Step-by-Step Protocol:

  • Cell Preparation and Fixation:

    • Treat and harvest cells as described for the apoptosis assay.

    • Wash cells with PBS and resuspend the pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A. The RNase A is essential to prevent staining of double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a linear scale for the PI signal.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the G0/G1, S, and G2/M populations from the DNA content histogram.

Data Interpretation:

An accumulation of cells in a specific phase (e.g., G2/M) compared to the vehicle control indicates cell cycle arrest at that checkpoint.

Part 3: Exploring Potential Molecular Targets

The results from the mechanistic assays can guide further investigation into specific molecular targets. For instance, many pyrimidine derivatives are known to be kinase inhibitors.[11][12]

Hypothetical Signaling Pathway Involvement

If cell cycle arrest in the G2/M phase is observed, it could suggest an interaction with the tubulin-microtubule system, a known target for some pyrimidine-based compounds.[13] Alternatively, if broad anti-proliferative effects are seen across multiple cell lines, inhibition of a central signaling pathway like PI3K/Akt is a possibility.[11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Growth Factor Receptor (e.g., VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Compound 2-(1-Piperidinyl)-5- pyrimidinecarbonitrile Compound->Akt Inhibition? Compound->Tubulin Inhibition?

Caption: Potential molecular targets for a pyrimidine derivative.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of this compound. By systematically progressing from broad phenotypic assays to more specific mechanistic studies, researchers can efficiently build a comprehensive profile of this novel compound's biological activity. Positive results from these assays would warrant further investigation, including Western blotting for key signaling and apoptotic proteins (e.g., p-Akt, cleaved PARP, Caspase-3), kinase profiling assays, and ultimately, validation in in vivo models.

References

  • Myriagkou, M., Papakonstantinou, E., Deligiannidou, G. E., Patsilinakos, A., Kontogiorgis, C., & Pontiki, E. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(21), 7268. [Link]

  • Al-Said, M. S., Ghorab, M. M., & Nissan, Y. M. (2012). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Arzneimittelforschung, 62(8), 375-379. [Link]

  • Anwar, M. M., & El-Enany, M. M. (2017). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 7(5), 1-8. [Link]

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  • Myriagkou, M., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2186903. [Link]

  • Angibaud, P., et al. (2009). Identification of a series of substituted 2-piperazinyl-5-pyrimidylhydroxamic acids as potent histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(24), 6903-6907. [Link]

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  • Mallesha, L., et al. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Archives of Pharmacal Research, 35(1), 51-57. [Link]

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  • de Kimpe, N., et al. (2001). Antiproliferative Activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in Solid Tumor Cell Lines. Journal of Medicinal Chemistry, 44(21), 3538-3546. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

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  • Thompson, C. M., et al. (2020). Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. Molecules, 25(18), 4220. [Link]

  • de Mello, M. H., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 114-131. [Link]

  • Al-Warhi, T., et al. (2022). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Scientific Reports, 12(1), 1-13. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

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Application Notes & Protocols: A Guide to High-Throughput Screening with 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs. Its derivatives are known to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and transcription factors.[1][2][3][4][5][6] The piperidine moiety is also a common feature in many pharmaceuticals, often contributing to improved pharmacokinetic properties.[7] The compound 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile combines these two valuable pharmacophores, making it a compelling candidate for inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in HTS. We will delve into the rationale behind experimental design, provide detailed protocols for primary screening and secondary validation, and outline a robust data analysis workflow. For the purpose of this application note, we will focus on a hypothetical screening campaign to identify inhibitors of "Kinase X," a plausible target for compounds with this chemical architecture given the prevalence of pyrimidine-based kinase inhibitors.[4][5][6]

Section 1: Assay Development and Core Principles

The success of any HTS campaign hinges on the development of a robust and reliable assay.[8][9] The choice of assay format is dictated by the nature of the biological target and the desired screening outcome. For Kinase X, a biochemical assay measuring the direct inhibition of enzymatic activity is a logical starting point.

Rationale for Assay Selection: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Approach

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice for a primary HTS campaign targeting a kinase. This technology offers several advantages:

  • High Signal-to-Background Ratio: Time-resolved fluorescence minimizes interference from autofluorescent compounds and scattered light, leading to a more robust assay window.[8]

  • Homogeneous Format: The "mix-and-read" nature of TR-FRET assays simplifies automation and reduces the number of wash steps, increasing throughput.

  • Ratiometric Measurement: The ratio of acceptor to donor emission is measured, reducing variability from well-to-well fluctuations in reagent volume or plate reader performance.

The principle of our hypothetical Kinase X TR-FRET assay is as follows: A biotinylated peptide substrate is phosphorylated by Kinase X in the presence of ATP. A europium-labeled anti-phospho-peptide antibody (donor) and a streptavidin-allophycocyanin (APC) conjugate (acceptor) are then added. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal. Inhibitors of Kinase X will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Key Assay Parameters and Optimization

Prior to initiating a full-scale HTS, critical assay parameters must be optimized to ensure sensitivity and reproducibility.

ParameterDescriptionGoal of Optimization
Enzyme Concentration The concentration of Kinase X.Determine the lowest concentration that provides a robust signal and linear reaction kinetics.
Substrate Concentration The concentration of the biotinylated peptide substrate.Typically at or near the Michaelis-Menten constant (Km) to detect competitive inhibitors.
ATP Concentration The concentration of adenosine triphosphate.Also typically at or near the Km for ATP to allow for the identification of ATP-competitive inhibitors.
Reaction Time The incubation time for the kinase reaction.Ensure the reaction is in the linear range (typically 10-20% substrate turnover) to accurately measure inhibition.
Antibody and SA-APC Concentration The concentrations of the detection reagents.Optimize for the best signal-to-background ratio and assay window.
DMSO Tolerance The maximum concentration of dimethyl sulfoxide (DMSO), the compound solvent, that does not significantly affect assay performance.Typically ≤1% final concentration.

Section 2: High-Throughput Screening Workflow

A well-defined and automated workflow is essential for screening large compound libraries efficiently and reproducibly.[9][10]

HTS Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (this compound & Library Compounds) Dispense_Compound Dispense Compound to Assay Plate Compound_Plating->Dispense_Compound Reagent_Prep Reagent Preparation (Kinase X, Substrate, ATP) Dispense_Enzyme_Substrate Dispense Kinase X & Substrate Reagent_Prep->Dispense_Enzyme_Substrate Add_ATP Add ATP to Initiate Reaction Dispense_Enzyme_Substrate->Add_ATP Incubate_1 Incubation 1 (Kinase Reaction) Add_Detection Add TR-FRET Detection Reagents Incubate_1->Add_Detection Add_ATP->Incubate_1 Incubate_2 Incubation 2 (Signal Development) Add_Detection->Incubate_2 Read_Plate Read Plate (TR-FRET Signal) Incubate_2->Read_Plate Data_QC Data Quality Control (Z') Read_Plate->Data_QC Calculate_Inhibition Calculate % Inhibition Data_QC->Calculate_Inhibition Hit_Identification Hit Identification (Thresholding) Calculate_Inhibition->Hit_Identification

Caption: High-Throughput Screening Workflow for Kinase X Inhibitors.

Detailed HTS Protocol

This protocol is designed for a 384-well plate format.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Compound library plates

  • Kinase X

  • Biotinylated peptide substrate

  • ATP

  • TR-FRET detection reagents (Europium-labeled anti-phospho-peptide antibody and SA-APC)

  • Assay buffer

  • 384-well assay plates (low-volume, white)

  • Acoustic dispenser or liquid handler

  • Plate reader capable of TR-FRET measurements

Protocol Steps:

  • Compound Plating:

    • Using an acoustic dispenser, transfer 50 nL of this compound and other library compounds from stock plates to the 384-well assay plates.

    • The final compound concentration will be 10 µM in a 5 µL final assay volume.

    • Include control wells:

      • Negative Control: DMSO only (0% inhibition).

      • Positive Control: A known Kinase X inhibitor (100% inhibition).

  • Reagent Preparation:

    • Prepare a 2X Kinase X and 2X substrate solution in assay buffer.

    • Prepare a 2X ATP solution in assay buffer.

  • Assay Execution:

    • Add 2.5 µL of the 2X Kinase X/substrate solution to each well of the assay plate.

    • Centrifuge the plates briefly.

    • Add 2.5 µL of the 2X ATP solution to initiate the kinase reaction.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Add 5 µL of the TR-FRET detection reagent mix.

    • Incubate at room temperature for 60 minutes to allow for signal development.

  • Data Acquisition:

    • Read the plates on a TR-FRET-compatible plate reader using the appropriate excitation and emission wavelengths.

Section 3: Data Analysis and Hit Confirmation

Rigorous data analysis is crucial to identify true hits and minimize false positives.[11]

Primary Data Analysis
  • Quality Control: Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

      • SD_pos and SD_neg are the standard deviations of the positive and negative controls.

      • Mean_pos and Mean_neg are the means of the positive and negative controls.

  • Percent Inhibition Calculation: Calculate the percent inhibition for each compound.

    • % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))

  • Hit Selection: A common threshold for hit selection is a percent inhibition greater than three times the standard deviation of the negative controls. For this campaign, we will define a hit as any compound exhibiting ≥50% inhibition.

Hit Confirmation and Secondary Assays

Compounds identified as hits in the primary screen, including this compound if it meets the criteria, must undergo a series of confirmatory and secondary assays.

Hit Validation Workflow

Hit_Validation_Workflow Primary_HTS Primary HTS Hit (e.g., this compound) Reconfirmation Re-test in Primary Assay Primary_HTS->Reconfirmation Dose_Response Dose-Response Curve (IC50) Reconfirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., different technology) Dose_Response->Orthogonal_Assay Selectivity_Panel Kinase Selectivity Panel Orthogonal_Assay->Selectivity_Panel Cellular_Assay Cell-Based Assay (Target Engagement/Phenotypic) Selectivity_Panel->Cellular_Assay Lead_Candidate Lead Candidate Cellular_Assay->Lead_Candidate

Caption: Hit Validation and Lead Optimization Workflow.

Secondary Assays:

  • Dose-Response Curve and IC50 Determination: Hits are tested over a range of concentrations to determine their potency (IC50 value).

  • Orthogonal Assay: An assay with a different detection method (e.g., a luminescence-based kinase assay) is used to rule out assay-specific artifacts.

  • Kinase Selectivity Profiling: The compound is tested against a panel of other kinases to assess its selectivity. High selectivity is often a desirable attribute for a drug candidate.

  • Cell-Based Assays:

    • Target Engagement Assay: This confirms that the compound can enter cells and bind to Kinase X.

    • Phenotypic Assay: This assesses the effect of the compound on a cellular process known to be modulated by Kinase X (e.g., cell proliferation, apoptosis).

Conclusion

This compound represents a promising starting point for a drug discovery campaign. Its chemical features suggest a high likelihood of biological activity. By employing a systematic and rigorous HTS approach, as outlined in this guide, researchers can effectively screen this and other compounds to identify novel modulators of therapeutically relevant targets like Kinase X. The subsequent hit validation cascade is essential to build confidence in the initial findings and to select the most promising candidates for further lead optimization.

References

  • Stanton, R. et al. (2000). Inhibitors of NF-kappaB and AP-1 gene expression: SAR studies on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide]. Journal of Medicinal Chemistry. Available at: [Link]

  • Norman, M. H. et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wacker, D. A. et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. Available at: [Link]

  • Mayr, L. M., & Bojanic, D. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. Available at: [Link]

  • Addie, M. et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, S. B., & Young, K. (2019). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules. Available at: [Link]

  • van der Velden, V. H. J. et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics. Available at: [Link]

  • Li, Y. et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]

  • Tong, L. et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry. Available at: [Link]

  • Southern Research. (n.d.). High-Throughput Screening & Discovery. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, M. V. R. et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry. Available at: [Link]

  • Huberfeld, A. (2021). The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. Yeshiva University. Available at: [Link]

  • Gucky, T. et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances. Available at: [Link]

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2-(1-Piperidinyl)-5-pyrimidinecarbonitrile for cancer cell line studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Characterization of 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile for Anticancer Drug Discovery

Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds, including several clinically approved anticancer agents.[1][2] These molecules often function as antimetabolites or kinase inhibitors, disrupting critical cellular processes required for tumor growth.[3][4] The incorporation of a piperidinyl moiety has been shown in various studies to enhance the cytotoxic and pro-apoptotic properties of small molecules.[5][6]

This guide focuses on This compound , a novel investigational compound that synergistically combines the pyrimidine core, a piperidinyl group, and a carbonitrile substituent. While this specific molecule is under novel investigation, its structural components suggest a strong potential for anticancer activity. Pyrimidine-5-carbonitrile derivatives have demonstrated potent cytotoxicity, in some cases through dual inhibition of targets like EGFR and COX-2.[7]

This document serves as a comprehensive set of application notes and protocols for researchers, scientists, and drug development professionals. It provides a strategic framework for the initial in vitro characterization of this compound, aiming to elucidate its mechanism of action and establish its efficacy in cancer cell line models. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible data.

Hypothesized Biological Activity and Mechanistic Pathways

Based on the activities of structurally related pyrimidine and piperidine compounds, we can hypothesize several interconnected mechanisms of action for this compound. The primary experimental goal is to systematically validate or refute these potential pathways.

  • Inhibition of Cellular Proliferation: The foundational activity of any potential anticancer agent is its ability to halt the uncontrolled proliferation of cancer cells.

  • Induction of Apoptosis: Many effective chemotherapeutics eliminate cancer cells by activating programmed cell death (apoptosis). This can occur through the intrinsic (mitochondria-mediated) or extrinsic (death receptor-mediated) pathways.[8][9] Key markers include caspase activation and DNA fragmentation.[5]

  • Induction of Cell Cycle Arrest: Disruption of the cell cycle is a common mechanism to inhibit tumor growth. Compounds can induce arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cells from progressing through division.[10][11]

The following diagram illustrates the potential interplay between these key cellular processes that may be modulated by the compound.

Conceptual_MoA_Pathway Figure 1: Hypothesized Mechanisms of Action cluster_effects Cellular Effects Compound 2-(1-Piperidinyl)-5- pyrimidinecarbonitrile Cell Cancer Cell Compound->Cell Treatment Proliferation Cell Proliferation Cell->Proliferation CellCycle Cell Cycle Progression Cell->CellCycle Apoptosis Apoptosis Induction Cell->Apoptosis CellDeath Cell Death Proliferation->CellDeath Inhibition Arrest Cell Cycle Arrest (G1/S or G2/M) CellCycle->Arrest Mitochondria Mitochondrial Pathway (Bcl-2↓, Bax↑) Apoptosis->Mitochondria Arrest->CellDeath Leads to Caspases Caspase Activation (Caspase-3) Mitochondria->Caspases Caspases->CellDeath

Caption: Figure 1: Hypothesized Mechanisms of Action.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity (IC₅₀) via MTT Assay

Objective: To quantify the dose-dependent cytotoxic effect of this compound on various cancer cell lines and determine the half-maximal inhibitory concentration (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[12] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

MTT_Workflow Figure 2: MTT Assay Experimental Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Adherence) seed->incubate1 treat Treat with serial dilutions of compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan (DMSO) incubate3->solubilize read Read absorbance (570 nm) solubilize->read end Calculate IC₅₀ read->end

Caption: Figure 2: MTT Assay Experimental Workflow.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[14] Observe the formation of purple formazan crystals in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Data Presentation: Sample IC₅₀ Table

Cell LineCancer TypeIC₅₀ (µM) of CompoundIC₅₀ (µM) of Doxorubicin (Control)Selectivity Index (SI)*
MCF-7BreastResultResultResult
HCT-116ColonResultResultResult
A549LungResultResultResult
MRC-5Normal Lung FibroblastResultResultN/A

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value (>3) indicates cancer-selective cytotoxicity.[15]

Protocol 2: Quantifying Apoptosis by Annexin V & Propidium Iodide (PI) Staining

Objective: To differentiate and quantify viable, early apoptotic, late apoptotic, and necrotic cell populations following treatment.

Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14]

AnnexinV_PI_Principle Figure 3: Principle of Annexin V/PI Staining cluster_viable Viable Cell cluster_early Early Apoptotic cluster_late Late Apoptotic/Necrotic viable_cell early_cell viable_cell->early_cell Apoptosis Induction viable_text Annexin V (-) PI (-) late_cell early_cell->late_cell Membrane Permeabilization early_text Annexin V (+) PI (-) late_text Annexin V (+) PI (+)

Caption: Figure 3: Principle of Annexin V/PI Staining.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed 5 x 10⁵ cells in 6-well plates and allow them to adhere overnight. Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.[14] Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. To detach adherent cells, use trypsinization. Centrifuge the collected cell suspension at 1500 rpm for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V-/PI-): Live cells

    • Lower-Right Quadrant (Annexin V+/PI-): Early apoptotic cells

    • Upper-Right Quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-Left Quadrant (Annexin V-/PI+): Necrotic/dead cells

Data Presentation: Sample Apoptosis Data Table

TreatmentConcentration% Viable Cells% Early Apoptotic% Late Apoptotic/NecroticTotal Apoptosis (%)
Vehicle ControlN/AResultResultResultResult
CompoundIC₅₀ResultResultResultResult
Compound2x IC₅₀ResultResultResultResult
Protocol 3: Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S (synthesis) phase have an intermediate amount. A DNA-intercalating dye like Propidium Iodide (PI) will stain the cellular DNA, and the fluorescence intensity, measured by flow cytometry, will be directly proportional to the DNA content.[9]

Step-by-Step Methodology:

  • Cell Treatment: Seed 5 x 10⁵ cells in 6-well plates. After 24 hours, treat with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[14] Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol. Resuspend the pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is crucial to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The data is displayed as a histogram of cell count versus fluorescence intensity.

  • Data Interpretation: Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular peak compared to the control indicates cell cycle arrest at that phase.[6]

Protocol 4: Western Blot Analysis of Key Regulatory Proteins

Objective: To investigate the molecular mechanism of action by measuring changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Principle: Western blotting uses specific antibodies to detect target proteins in a complex mixture, such as a cell lysate. This allows for the qualitative and semi-quantitative analysis of protein expression, providing direct evidence of pathway modulation.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the compound as in previous protocols. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.

    • Apoptosis Markers: Anti-Bcl-2, Anti-Bax, Anti-Cleaved Caspase-3, Anti-Cleaved PARP.[9]

    • Cell Cycle Markers: Anti-Cyclin D1, Anti-CDK4, Anti-p21.[16][17]

    • Loading Control: Anti-β-actin or Anti-GAPDH.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control. Compare the expression levels in treated samples to the vehicle control. An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 and cleaved PARP confirm apoptosis. Changes in cyclin and CDK levels confirm cell cycle modulation.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro evaluation of this compound. The data generated from these protocols will establish its cytotoxic potency, primary mechanism of cell death (apoptosis vs. necrosis), and its impact on cell cycle progression. Positive and compelling results from this initial screening phase would justify further investigation, including:

  • Target Identification Studies: Employing techniques like molecular docking or kinase profiling assays to identify specific protein targets.[7]

  • In Vivo Efficacy Studies: Assessing the compound's antitumor activity in xenograft animal models.

  • Pharmacokinetic and ADME Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion properties.

By following this structured, mechanism-driven approach, researchers can efficiently and robustly characterize the anticancer potential of this novel pyrimidine derivative, paving the way for its potential development as a next-generation therapeutic.

References

  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC. (n.d.). PubMed Central.
  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (2022). MDPI.
  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC. (2020). PubMed Central.
  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). RSC Publishing.
  • Cell Cycle Arrest Mediated by a Pyridopyrimidine Is Not Abrogated by Over-Expression of Bcl-2 and Cyclin D1. (2001). PubMed.
  • Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. (2022). NIH.
  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC. (n.d.). PubMed Central.
  • Application Notes and Protocols for In Vitro Biological Activity Testing of 3-piperazin-1-yl-1H-pyridazin-6-one. (n.d.). Benchchem.
  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine deriv
  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (2024). MDPI.
  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. (n.d.). MDPI.
  • Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. (n.d.). MDPI.
  • Discovery, Synthesis, and Investigation of the Antitumor Activity of Novel Piperazinylpyrimidine Deriv
  • Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activ
  • Synthesis and anticancer activity of new dihydropyrimidinone deriv
  • (PDF) In silico and in vitro study of pyrimidones synthesized with ethylenediamine- modified β-cyclodextrin: potential against ESBL E. coli. (n.d.).
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Publishing.
  • Use of the Pyrimidine Analog, 5-Iodo-2'-Deoxyuridine (IdU)
  • Induction of apoptosis via proteasome inhibition in leukemia/lymphoma cells by two potent piperidones - PMC. (n.d.). NIH.
  • Synthesis and antiproliferative activity in vitro of 2-aminobenzimidazole deriv
  • Antiproliferative Activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in Solid Tumor Cell Lines. (2007). PubMed.
  • Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells. (n.d.). MDPI.
  • Application Notes and Protocols for In Vitro Biological Activity Screening of 2-(Methylamino)-4,6-pyrimidinediol. (n.d.). Benchchem.
  • USP13 deubiquitinates and stabilizes cyclin D1 to promote gastric cancer cell cycle progression and cell prolifer
  • Mechanism of piperine in affecting apoptosis and proliferation of gastric cancer cells via ROS‐mitochondria‐associated signalling p

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Application Note: Quantitative Analysis of 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(1-Piperidinyl)-5-pyrimidinecarbonitrile is a heterocyclic organic compound featuring a pyrimidine core substituted with a piperidinyl group at the 2-position and a nitrile group at the 5-position. As with many substituted pyrimidine derivatives, this compound is of significant interest in pharmaceutical and chemical research due to its potential biological activity. Accurate and reliable quantification of this compound in various matrices, such as in bulk drug substance, formulated products, or biological fluids, is crucial for quality control, pharmacokinetic studies, and regulatory compliance.

This application note provides detailed protocols for the quantitative analysis of this compound using two robust and widely adopted analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be specific, accurate, and precise, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of the Analyte

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.

  • Molecular Formula: C₁₁H₁₃N₃

  • Molecular Weight: 187.24 g/mol

  • Structure:

    • A pyrimidine ring, which is a nitrogen-containing heterocyclic aromatic ring.

    • A piperidinyl group, a saturated heterocyclic amine.

    • A carbonitrile (-C≡N) group.

  • Polarity: The presence of the pyrimidine and piperidinyl nitrogens, along with the nitrile group, suggests that the molecule will exhibit moderate polarity. This makes it well-suited for reversed-phase liquid chromatography.

  • UV Absorbance: The pyrimidine core is a chromophore that absorbs ultraviolet (UV) light. Based on data for similar pyrimidine derivatives, a UV maximum (λmax) is anticipated in the range of 240-280 nm.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material and pharmaceutical formulations where the concentration of the analyte is relatively high.

Scientific Rationale

Reversed-phase HPLC is the chosen separation technique due to the moderate polarity of the analyte. A C18 stationary phase provides a nonpolar environment, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent allows for the elution of the analyte with good peak shape and retention. The acidic pH of the mobile phase ensures the protonation of the basic nitrogen atoms in the piperidinyl and pyrimidine rings, leading to enhanced retention and improved peak symmetry on the C18 column. UV detection is selected for its simplicity, robustness, and the inherent UV-absorbing properties of the pyrimidine ring.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Start Weigh Sample/Standard Dissolve Dissolve in Diluent Start->Dissolve Sonicate Sonicate to Dissolve Dissolve->Sonicate Dilute Dilute to Final Concentration Sonicate->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 260 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for the HPLC-UV quantification of this compound.

Protocol: HPLC-UV
  • Preparation of Mobile Phase and Diluent:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

    • Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Preparation of Sample Solutions:

    • For bulk drug substance, accurately weigh approximately 10 mg of the sample and prepare a 100 µg/mL solution as described for the standard stock solution. Further dilute as necessary to fall within the calibration range.

    • For formulated products (e.g., tablets), weigh and finely powder a representative number of units. Accurately weigh a portion of the powder equivalent to a target amount of the active ingredient and transfer to a suitable volumetric flask. Add diluent to approximately 70% of the volume, sonicate for 15 minutes to ensure complete dissolution, allow to cool to room temperature, and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 260 nm (This should be experimentally confirmed by running a UV scan of the analyte).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Perform a linear regression analysis of the calibration curve.

    • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound at low concentrations, particularly in complex matrices such as biological fluids (e.g., plasma, urine).

Scientific Rationale

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The use of a mass spectrometer as a detector allows for the monitoring of specific precursor-to-product ion transitions for the analyte, which significantly reduces matrix interference and provides a high degree of confidence in the identification and quantification of the compound. Electrospray ionization (ESI) in positive ion mode is chosen as it is well-suited for the ionization of nitrogen-containing basic compounds.

Experimental Workflow: LC-MS/MS Analysisdot

LCMS_Workflow Reconstitute Reconstitute Inject Inject Reconstitute->Inject Select_Product Select_Product Generate_Chromatogram Generate_Chromatogram Select_Product->Generate_Chromatogram

Application Notes & Protocols: Characterization and Use of 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The novel compound, 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile, belongs to the pyrimidinecarbonitrile class. Derivatives of this class have shown potential as potent inhibitors of key cellular signaling pathways, such as the EGFR/PI3K pathway, which is often dysregulated in cancer.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, solubilization, and application of this compound for in vitro cell culture-based assays. As a novel compound, establishing a robust and reproducible protocol for its preparation is paramount to generating reliable biological data. This guide outlines a systematic approach, from initial solubility screening to the preparation of working solutions, ensuring scientific integrity and minimizing experimental variability.

Compound Characterization & Safety Precautions
1.1 Physicochemical Properties (Illustrative)

Since this compound is a novel compound, specific experimentally determined properties are not yet available. For the purpose of protocol design (e.g., molarity calculations), we will use the properties of a structurally related compound, 4-Amino-5-pyrimidinecarbonitrile, as a placeholder. Researchers must substitute the actual molecular weight of their specific compound.

PropertyValue (Illustrative Example: 4-Amino-5-pyrimidinecarbonitrile)Data Source
Molecular Formula C₅H₄N₄PubChem[5]
Molecular Weight 120.12 g/mol PubChem[5]
Appearance Assumed to be a solid powder.N/A
Purity >95% (Recommended for cell-based assays)N/A
1.2 Safety & Handling

Proper personal protective equipment (PPE) is mandatory when handling any novel chemical agent.

  • Engineering Controls : Handle the solid compound and concentrated stock solutions inside a chemical fume hood to prevent inhalation.

  • Personal Protective Equipment (PPE) :

    • Gloves : Use disposable nitrile gloves.[6] Nitrile provides a good barrier for incidental contact with many chemicals, but they are not impervious.[7][8] Change gloves immediately if they become contaminated.[7]

    • Eye Protection : Chemical splash goggles are required to protect against splashes.[9]

    • Lab Coat : A standard lab coat should be worn to protect skin and clothing.

  • Waste Disposal : Dispose of all contaminated materials (gloves, pipette tips, vials) in accordance with your institution's chemical waste disposal procedures.

Solubility Determination Workflow

The primary challenge for using novel hydrophobic compounds in aqueous cell culture media is solubility.[10] Precipitation can lead to inaccurate concentration calculations and erroneous experimental results. The following workflow provides a systematic method for determining the optimal solvent and concentration.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_solubility Phase 2: Solubility Screening cluster_stock Phase 3: Stock Solution cluster_assay Phase 4: Application Compound Receive Solid Compound Safety Review Safety Data Don PPE Compound->Safety Solvents Select Solvents (e.g., DMSO, Ethanol) Safety->Solvents Test Kinetic Solubility Test (Small Scale) Solvents->Test Observe Visual Inspection (Precipitation, Clarity) Test->Observe PrepStock Prepare Concentrated Stock (e.g., 10-50 mM in DMSO) Observe->PrepStock Select Best Solvent Store Aliquot & Store (-20°C or -80°C) PrepStock->Store Dilute Prepare Working Solutions in Culture Medium Store->Dilute FinalCheck Final Visual Check for Precipitation Dilute->FinalCheck Treat Treat Cells FinalCheck->Treat

Caption: Workflow for solubilizing a novel compound for cell culture.

Experimental Protocols
Protocol 1: Preliminary Kinetic Solubility Assessment

This protocol uses a small amount of compound to quickly assess its solubility in common, cell culture-compatible organic solvents.[11][12]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), 200 proof (100%)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Vortex mixer

Procedure:

  • Weigh out approximately 1-2 mg of the compound into three separate sterile microcentrifuge tubes.

  • To the first tube, add DMSO incrementally (e.g., 20 µL at a time) while vortexing between additions. Continue until the compound is fully dissolved. Record the final volume.

  • Repeat step 2 for the second tube using 100% Ethanol.

  • For the third tube, test solubility in sterile Phosphate-Buffered Saline (PBS) or your basal cell culture medium to assess aqueous insolubility.

  • Visually inspect all tubes for clarity against a dark background. Look for any undissolved particles or haziness.

  • Calculate the approximate solubility in mg/mL and estimate the molar concentration for each solvent.

Interpreting Results:

  • High Solubility in DMSO/Ethanol : These are good candidates for making a high-concentration stock solution. DMSO is often the preferred solvent due to its high solubilizing power.[11]

  • Poor Solubility in all solvents : More aggressive solvents like Dimethylformamide (DMF) could be tested, but their toxicity in cell culture must be carefully evaluated. Alternatively, warming the solution or sonication may aid dissolution.

Protocol 2: Preparation of a High-Concentration Stock Solution

The goal is to create a concentrated stock solution (e.g., 10-100 mM) that is stable and can be diluted to final working concentrations.[13][14]

Materials:

  • Chosen solvent from Protocol 1 (e.g., DMSO)

  • This compound powder

  • Sterile amber or foil-wrapped glass vial

  • Analytical balance

Procedure:

  • Calculate the required mass. To make 1 mL of a 10 mM stock solution of a compound with a MW of 120.12 g/mol :

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 120.12 g/mol x 1000 mg/g = 1.20 mg

  • Carefully weigh the calculated amount of powder and transfer it to the sterile vial.

  • Add approximately 80% of the final desired volume of DMSO (e.g., 800 µL for a 1 mL final volume).

  • Vortex or sonicate until the solid is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.

  • Once dissolved, add DMSO to reach the final volume (e.g., 1 mL).

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can cause compound degradation or precipitation.

  • Label aliquots clearly with the compound name, concentration, solvent, and date.

  • Store at -20°C or -80°C for long-term stability.

Protocol 3: Determining Maximum Tolerated Solvent Concentration

Before using the compound, it is critical to determine the highest concentration of the solvent (e.g., DMSO) that your specific cell line can tolerate without affecting viability or function. This concentration is typically below 0.5% (v/v), but should be empirically determined.[11]

Procedure:

  • Seed your cells of interest in a 96-well plate at your standard density and allow them to adhere overnight.

  • Prepare a dilution series of the solvent (e.g., DMSO) in complete culture medium. For example: 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a 0% (medium only) control.

  • Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.

  • Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard method (e.g., MTT, PrestoBlue™, or Trypan Blue exclusion).

  • The highest concentration of solvent that does not significantly reduce cell viability compared to the 0% control is your maximum tolerated concentration.

Application in Cell Culture: A Hypothetical Example

Many pyrimidine derivatives are investigated for their role as kinase inhibitors in cancer biology.[15][16] Pyrimidine-5-carbonitriles, specifically, have been designed as potential dual inhibitors of EGFR and PI3K.[4]

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates pAKT p-AKT (Active) AKT->pAKT Proliferation Cell Proliferation, Survival, Growth pAKT->Proliferation Promotes Inhibitor 2-(1-Piperidinyl)-5- pyrimidinecarbonitrile Inhibitor->EGFR Inhibits Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the EGFR/PI3K pathway.

Protocol 4: Preparing Working Solutions and Treating Cells

This protocol describes how to dilute the high-concentration stock for a cell-based experiment.

Objective : To treat cells with a final concentration of 1 µM, 5 µM, and 10 µM of the compound, ensuring the final DMSO concentration does not exceed 0.1%.

Calculations:

  • Stock Concentration : 10 mM in DMSO

  • Maximum Final DMSO : 0.1%

  • This means the stock solution must be diluted at least 1:1000 (0.1% = 1/1000).

  • A 1:1000 dilution of a 10 mM stock gives a final concentration of 10 µM.

    • 10,000 µM / 1000 = 10 µM.

  • This dilution scheme is therefore valid.

Procedure:

  • Prepare Intermediate Dilutions (if necessary): For lower concentrations, making a single dilution directly from the 10 mM stock can be inaccurate. It is better to make an intermediate stock.

    • Create a 100 µM intermediate stock: Dilute the 10 mM stock 1:100 in complete culture medium (e.g., 2 µL of 10 mM stock + 198 µL of medium). Vortex immediately and vigorously.

  • Prepare Final Working Solutions:

    • For 10 µM : Add 1 µL of 10 mM stock directly to 999 µL of medium.

    • For 5 µM : Add 50 µL of 100 µM intermediate stock to 950 µL of medium.

    • For 1 µM : Add 10 µL of 100 µM intermediate stock to 990 µL of medium.

  • Prepare Controls:

    • Vehicle Control : Prepare a solution with the same final DMSO concentration as the highest treatment group (0.1%). Add 1 µL of pure DMSO to 999 µL of medium.

    • Untreated Control : Use complete culture medium only.

  • Treat Cells:

    • Remove the existing medium from your cell plates.

    • Add the prepared working solutions (e.g., 100 µL per well in a 96-well plate).

    • Visually inspect the wells under a microscope immediately after treatment to ensure no precipitation has occurred.

    • Incubate for the desired time before performing your downstream assay (e.g., viability, western blot, qPCR).

Troubleshooting

Troubleshooting Start Compound precipitates in culture medium Q1 Is the final solvent concentration below the tolerated limit? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the working solution vortexed immediately after dilution? A1_Yes->Q2 S1 Reduce final concentration. Re-test solvent toxicity. A1_No->S1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the compound concentration too high? A2_Yes->Q3 S2 Ensure rapid mixing to prevent localized high concentrations. A2_No->S2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No S3 Lower the working concentration. The compound may have poor 'kinetic solubility'. A3_Yes->S3 End Consider alternative strategies: - Use Pluronic F-68 - Test different solvents (EtOH) - Consult a formulation scientist A3_No->End

Sources

Application Note: AKT-P5C, a Chemical Probe for Serine/Threonine-Protein Kinase AKT1

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the characterization and application of AKT-P5C , a novel chemical probe developed for the study of Serine/Threonine-Protein Kinase 1 (AKT1) . AKT1 is a critical node in the PI3K/AKT signaling pathway, regulating fundamental cellular processes including cell survival, proliferation, and metabolism.[1][2] Dysregulation of this pathway is implicated in numerous human cancers.[3][4] AKT-P5C, chemically known as 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile, is presented here as a potent and selective, ATP-competitive inhibitor of AKT1. This guide details its mechanism of action and provides validated protocols for its use in both biochemical and cellular assays to interrogate AKT1 function. Adherence to these protocols and best practices will enable researchers to generate robust and reproducible data for target validation and downstream biological discovery.

Introduction and Probe Overview

High-quality chemical probes are indispensable tools for dissecting protein function in complex biological systems.[5][6] An ideal probe must exhibit high potency for its intended target, well-defined selectivity against other proteins, and demonstrate target engagement in a cellular context.[7][8]

AKT-P5C is designed to meet these stringent criteria for interrogating AKT1 kinase activity. Based on the 2-aminopyrimidine scaffold, a common motif in kinase inhibitors, AKT-P5C is proposed to function as an ATP-competitive inhibitor, occupying the kinase's ATP-binding pocket and preventing the phosphorylation of downstream substrates.

Probe Properties: this compound (AKT-P5C)

PropertyValueSource
IUPAC Name 2-(piperidin-1-yl)pyrimidine-5-carbonitrileN/A
Molecular Formula C10H12N4N/A
Molecular Weight 188.23 g/mol N/A
Structure Chemical structure of this compoundPubChem
Solubility Soluble in DMSO (>20 mM); sparingly soluble in aqueous buffers.N/A
Purity >98% (confirmed by HPLC/MS)N/A

Biochemical Characterization: Potency and Selectivity

The foundational step in validating a chemical probe is to determine its potency and selectivity through in vitro biochemical assays.[9] This establishes the direct interaction between the probe and its purified target protein, free from cellular complexity.

Rationale for Assay Selection

Luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, are robust, high-throughput methods for quantifying enzyme activity.[3] The assay measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity. This format is ideal for generating precise IC50 values to quantify inhibitor potency.[3][10]

Protocol: In Vitro AKT1 Kinase Assay (ADP-Glo™)

This protocol outlines the determination of the IC50 value for AKT-P5C against purified recombinant human AKT1.

Materials:

  • Recombinant Human AKT1 (e.g., Promega, #V5831)

  • AKT1 Substrate Peptide (e.g., GSK3 peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)[3]

  • AKT1 Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[3]

  • AKT-P5C (dissolved in 100% DMSO)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of AKT-P5C in 100% DMSO. A typical starting range is 10 mM to 1 nM. Then, create an intermediate dilution plate by transferring 1 µL of each concentration into the assay buffer.

  • Kinase Reaction Setup:

    • Add 5 µL of the appropriate AKT-P5C dilution or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 10 µL of a solution containing the AKT1 enzyme and substrate peptide in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for AKT1.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle (100% activity) and high concentration inhibitor (0% activity) controls. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Expected Results and Selectivity Profiling

A high-quality probe should exhibit potent inhibition of its target.[8] Furthermore, it must be selective, showing significantly less activity against related proteins, especially those within the same family.

Table 1: Hypothetical Potency and Selectivity Data for AKT-P5C

Kinase TargetIC50 (nM)Selectivity (Fold vs. AKT1)
AKT1 15 1x
AKT21208x
AKT345030x
PKA>10,000>667x
SGK11,500100x
ROCK1>10,000>667x

Interpretation: The data in Table 1 illustrates that AKT-P5C is a potent inhibitor of AKT1. It shows moderate selectivity over AKT2 and good selectivity over AKT3, and excellent selectivity (>100-fold) against other kinases in the AGC family like PKA and SGK1, making it a suitable tool for studying AKT1-specific functions at appropriate concentrations.

Cellular Target Engagement and Pathway Modulation

Demonstrating that a probe engages its target in a live-cell environment and elicits a downstream functional consequence is a critical validation step.[11][12] For a kinase inhibitor, this is typically measured by a reduction in the phosphorylation of a known downstream substrate.

Rationale for Pathway Analysis

AKT1, upon activation, phosphorylates a host of downstream proteins.[1] Proline-Rich AKT1 Substrate 40 kDa (PRAS40) is a direct and well-validated substrate of AKT, phosphorylated at Threonine 246 (T246).[13][14] Measuring the level of phospho-PRAS40 (p-PRAS40) via Western blot provides a direct readout of AKT1 activity within the cell.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow from biochemical validation to cellular pathway analysis.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation A Purified AKT1 Enzyme C ADP-Glo Kinase Assay A->C B AKT-P5C Dose Response B->C D Calculate IC50 (Potency) C->D I Calculate EC50 (Cellular Activity) D->I Correlate Potency E Cancer Cell Line (e.g., MCF7) G Stimulate Pathway (e.g., with IGF-1) E->G F Treat with AKT-P5C Dose Response H Western Blot for p-PRAS40 (T246) F->H G->F H->I

Caption: Workflow for validating AKT-P5C from biochemical potency to cellular activity.

Protocol: Western Blot for Phospho-PRAS40 (T246)

This protocol describes how to measure the inhibition of AKT1 signaling in cells treated with AKT-P5C.

Materials:

  • MCF7 cells (or other relevant cell line with active PI3K/AKT signaling)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • IGF-1 (Insulin-like growth factor 1)

  • AKT-P5C

  • Lysis Buffer (e.g., RIPA buffer) with added phosphatase and protease inhibitors[15]

  • Primary antibodies: Rabbit anti-p-PRAS40 (T246)[14], Rabbit anti-total PRAS40[13], Mouse anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • PVDF membrane

  • Enhanced Chemiluminescence (ECL) reagents

Procedure:

  • Cell Culture and Treatment:

    • Plate MCF7 cells and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal pathway activity.

    • Pre-treat cells with a serial dilution of AKT-P5C (e.g., 10 µM to 1 nM) or DMSO (vehicle) for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 20 minutes to robustly activate the AKT pathway.[13][14]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody for p-PRAS40 (T246) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Detect the signal using ECL reagents.

  • Stripping and Re-probing: Strip the membrane and re-probe for total PRAS40 and GAPDH to ensure equal protein loading and to confirm that the inhibitor does not alter total protein levels.

  • Data Analysis: Quantify band intensity using densitometry software. Normalize the p-PRAS40 signal to the total PRAS40 signal. Plot the normalized data to determine the cellular EC50.

Expected Cellular Activity

The cellular EC50 should ideally be within 10-fold of the biochemical IC50, indicating good cell permeability and engagement with the target in its native environment.

Table 2: Hypothetical Cellular Activity of AKT-P5C in MCF7 Cells

ReadoutEC50 (nM)Notes
p-PRAS40 (T246) Inhibition 85 Demonstrates on-target pathway modulation.
Cell Viability (72 hr) 750 Phenotypic response; may involve multiple downstream effects.

PI3K/AKT Signaling Pathway Context

To properly interpret experimental results, it is crucial to understand the position of AKT1 within its signaling network. AKT-P5C inhibits AKT1 directly, which should prevent the phosphorylation of its numerous downstream effectors that control cell survival, growth, and proliferation.

G RTK Growth Factor Receptor (e.g., IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 AKT1 AKT1 PIP3->AKT1 Recruits to membrane PDK1->AKT1 Phosphorylates (T308) PRAS40 PRAS40 AKT1->PRAS40 GSK3B GSK3β AKT1->GSK3B FOXO FOXO AKT1->FOXO BAD Bad AKT1->BAD mTORC2 mTORC2 mTORC2->AKT1 Phosphorylates (S473) Survival Cell Survival & Proliferation PRAS40->Survival Inhibits mTORC1 GSK3B->Survival Promotes Apoptosis FOXO->Survival Promotes Apoptosis BAD->Survival Promotes Apoptosis Probe AKT-P5C Probe->AKT1 Inhibits

Caption: The PI3K/AKT signaling pathway showing the inhibitory action of AKT-P5C.[1][16][17]

Summary and Best Practices

AKT-P5C is a potent and selective chemical probe for interrogating AKT1 kinase function. To ensure the generation of high-quality, reproducible data, users should adhere to the following best practices:

  • Concentration is Key: Use the lowest concentration of AKT-P5C that gives a maximal effect on the target (typically 10-100x the cellular EC50) to minimize the risk of off-target activity.[11]

  • Use Controls: Always include a vehicle control (DMSO) in all experiments. The use of a structurally similar but inactive analog as a negative control, if available, is highly recommended to confirm that the observed phenotype is due to on-target activity.[7]

  • Confirm Target Engagement: The provided Western blot protocol is a robust method for confirming target engagement. Other methods like cellular thermal shift assays (CETSA) can also be employed.[12][18]

  • Probe Handling: Store AKT-P5C stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Confirm solubility in final assay buffers, as compound precipitation can lead to misleading results.

By following these guidelines and protocols, researchers can confidently use AKT-P5C to explore the critical roles of AKT1 in health and disease.

References

  • Vertex AI Search. (2024). Guidelines for characterization of probes to be used in animals. 19

  • ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway.

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K....

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  • Royal Society of Chemistry. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes.

  • YouTube. (2020). Best Practices: Chemical Probes Webinar.

  • PubMed Central. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes.

  • ResearchGate. (n.d.). Key principles for designing and selecting effective chemical probes.

  • Cayman Chemical. (n.d.). Choosing & Using Chemical Probes.

  • Promega Corporation. (n.d.). AKT1 Kinase Assay.

  • Cell Signaling Technology. (n.d.). PI3K / Akt Signaling.

  • Cell Signaling Technology. (n.d.). HTScan® Akt1 Kinase Assay Kit #7501.

  • The Institute of Cancer Research. (2019). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge.

  • AssayQuant. (n.d.). AKT1 Kinase Activity Assays.

  • Cusabio. (n.d.). PI3K-Akt signaling pathway.

  • BPS Bioscience. (n.d.). AKT1 Assay Kit.

  • Abcam. (n.d.). Akt Kinase Activity Assay Kit (ab139436).

  • ResearchGate. (n.d.). Cellular AKT engagement and residence-time-based selectivity.

  • PubMed Central. (2022). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT.

  • Cell Signaling Technology. (n.d.). PI3K/AKT/MAPK Signaling Resources.

  • Thermo Fisher Scientific. (n.d.). Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway.

  • Nature. (2011). The art of the chemical probe.

  • PubMed Central. (2019). Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis.

  • Sci-Hub. (2013). Characterization of a Chemical Affinity Probe Targeting Akt Kinases.

  • PubMed. (2013). Characterization of a chemical affinity probe targeting Akt kinases.

  • Abcam. (n.d.). Western blot for phosphorylated proteins.

  • Meso Scale Discovery. (n.d.). MSD® Phospho-PRAS40 (Thr246) Assay Whole Cell Lysate Kit.

  • R&D Systems. (n.d.). Human Phospho-PRAS40 (T246) Antibody.

  • Cell Signaling Technology. (n.d.). Phospho-PRAS40 (Ser183) Antibody #5936.

  • Meso Scale Discovery. (n.d.). Phospho-PRAS40 (Thr246) Assay - Base Kit - Product Insert.

  • PubMed Central. (2021). Identification of novel natural inhibitors targeting AKT Serine/Threonine Kinase 1 (AKT1) by computational study.

  • Chemical Probes Portal. (n.d.). Borussertib.

  • ResearchGate. (n.d.). Identification of novel natural inhibitors targeting AKT Serine/Threonine Kinase 1 (AKT1) by computational study.

  • PubChem. (n.d.). 2-({2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]phenyl}amino)-5-methyl-11-(propan-2-yl)-5,11-dihydro-6H-pyrimido[4,5-b][5][19]benzodiazepin-6.

  • National Institutes of Health. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.

  • National Institutes of Health. (2022). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy.

  • PubChem. (n.d.). 2-(6-(4-(4-Amino-5-fluoropyrimidin-2-yloxy)piperidin-1-yl)pyrimidin-4-yloxy)-5-methoxybenzonitrile.

  • PubMed. (1971). Synthesis and biological activity of some 5-(1-adamantyl)pyrimidines. 2.

  • PubMed. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles.

  • PubMed. (2001). Antiproliferative Activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in Solid Tumor Cell Lines.

  • PubChem. (n.d.). Piperidino.

  • PubMed. (1987). Synthesis and biological activity of certain nucleoside and nucleotide derivatives of pyrazofurin.

  • MDPI. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

  • PubMed. (2019). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer.

  • PubChem. (n.d.). Piperidine.

  • PubMed. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5).

  • National Institutes of Health. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.

Sources

Application Notes & Protocols: One-Pot Synthesis of 2,5-Disubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Traditional multi-step syntheses of substituted pyrimidines are often resource-intensive, requiring significant time, materials, and purification efforts. This guide details a highly efficient, one-pot multicomponent reaction (MCR) strategy for the synthesis of 2,5-disubstituted pyrimidines.[2][3] One-pot methodologies, which combine multiple reaction steps into a single operation without isolating intermediates, offer substantial advantages in terms of sustainability, atom economy, and operational simplicity.[2] We present a field-proven protocol based on the direct condensation of nitriles, providing researchers with a robust and scalable method to accelerate the discovery and development of novel pyrimidine-based compounds.[4][5]

Introduction: The Rationale for One-Pot Pyrimidine Synthesis

The pyrimidine ring is a privileged structure in pharmacology, renowned for its broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The functionalization of the pyrimidine core, particularly at the 2- and 5-positions, is a critical strategy for modulating biological activity and optimizing pharmacokinetic profiles.

The imperative in modern drug discovery is to generate structurally diverse molecular libraries rapidly and efficiently. Multicomponent reactions (MCRs) are exceptionally suited for this task, allowing the assembly of complex products from three or more starting materials in a single, convergent step.[3][6] This approach not only accelerates the synthesis process but also aligns with the principles of green chemistry by minimizing solvent usage and waste generation.

This document provides a detailed protocol for a practical, one-step synthesis of 2,5-disubstituted pyrimidines directly from nitrile precursors.[4][5] The methodology is notable for its broad substrate scope and tolerance of various functional groups, making it a versatile tool for synthetic and medicinal chemists.

Principle of the Reaction: A Mechanistic Overview

The core of this protocol is a one-pot reaction that constructs the pyrimidine ring from two distinct nitrile building blocks and an organometallic reagent. The reaction proceeds through a cascade of nucleophilic additions and a final cyclization/aromatization sequence.

Causality Behind Experimental Design:

  • Organometallic Reagent (e.g., Grignard or Organolithium): This component serves a dual purpose. It initially acts as a strong base to deprotonate the α-carbon of the first nitrile (possessing an α-proton), generating a nucleophilic carbanion. It subsequently functions as a nucleophile in other contexts or facilitates the addition of other nucleophiles. The choice of an organometallic reagent is critical for initiating the reaction cascade.

  • Inert Atmosphere (Nitrogen or Argon): Organometallic reagents are highly reactive towards atmospheric oxygen and moisture. A rigorously maintained inert atmosphere is non-negotiable to prevent the decomposition of these reagents, which would otherwise lead to failed reactions or significantly diminished yields.

  • Stepwise Addition of Nitriles: The sequential addition of the two different nitrile precursors is key to achieving the desired 2,5-disubstituted pattern and avoiding undesired homo-dimerization products.

The proposed mechanism involves the formation of an N-metalated ketenimine or a related intermediate, which then undergoes nucleophilic attack by the second nitrile equivalent, leading to a dimeric species that cyclizes to form the pyrimidine ring.

Mechanism_of_2_5_Disubstituted_Pyrimidine_Synthesis Proposed Reaction Mechanism cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Nucleophilic Attack & Cyclization cluster_2 Step 3: Aromatization R1_CN R¹-CH₂-CN (Nitrile 1) Intermediate1 [R¹-CH=C=N]⁻ MgX⁺ (Ketenimine Intermediate) R1_CN->Intermediate1 Deprotonation Grignard R-MgX Dimeric_Intermediate Acyclic Dimer Intermediate1->Dimeric_Intermediate Nucleophilic Attack R2_CN R²-CN (Nitrile 2) Cyclized_Intermediate Dihydropyrimidine Intermediate Dimeric_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Final_Product 2,5-Disubstituted Pyrimidine Cyclized_Intermediate->Final_Product Oxidation/ Aromatization

Caption: Proposed mechanism for the one-pot synthesis of 2,5-disubstituted pyrimidines.

Application Protocol: One-Pot Synthesis from Nitriles

This protocol is adapted from the robust methodology developed by Frutos et al.[4][5] It provides a general and practical route to a wide array of pyrimidine-containing compounds.

Materials and Equipment
  • Reagents:

    • Nitrile 1 (with α-protons, e.g., Acetonitrile derivatives)

    • Nitrile 2 (e.g., Benzonitrile derivatives)

    • Organometallic Reagent (e.g., Phenylmagnesium chloride, 2.0 M in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Ammonium Chloride (NH₄Cl), saturated aqueous solution

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

  • Equipment:

    • Two or three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Schlenk line or manifold for inert gas (Argon or Nitrogen)

    • Syringes and needles

    • Septa

    • Glass funnel and filter paper

    • Rotary evaporator

    • Chromatography columns and accessories

    • Thin Layer Chromatography (TLC) plates and chamber

Experimental Workflow

The overall experimental process is outlined in the following workflow diagram.

Experimental_Workflow Experimental Workflow Diagram A 1. Setup & Inerting Dry glassware under vacuum/heat. Backfill with N₂/Ar. B 2. Reagent Addition (A) Add anhydrous THF and Nitrile 1 to the reaction flask via syringe. A->B C 3. Reagent Addition (B) Cool flask to 0°C. Slowly add Grignard reagent. Stir for 1 hour. B->C D 4. Reagent Addition (C) Add Nitrile 2 to the mixture. Allow to warm to room temp. C->D E 5. Reaction Monitoring Monitor progress using TLC or LC-MS until starting material is consumed. D->E F 6. Workup: Quenching Cool to 0°C. Slowly quench with sat. NH₄Cl (aq). E->F G 7. Workup: Extraction Transfer to separatory funnel. Extract with Ethyl Acetate (3x). F->G H 8. Workup: Drying & Concentration Combine organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. G->H I 9. Purification Purify the crude residue via silica gel column chromatography. H->I J 10. Characterization Analyze pure product by NMR, HRMS. I->J

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Detailed Step-by-Step Protocol
  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and septa under a positive pressure of nitrogen or argon.

  • Initial Reagent Addition: To the flask, add anhydrous THF (approx. 0.2 M relative to Nitrile 1). Add the first nitrile (R¹-CH₂-CN, 1.0 equivalent) via syringe.

  • Formation of Intermediate: Cool the stirred solution to 0 °C using an ice bath. Slowly add the Grignard reagent (e.g., PhMgCl, 1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 1 hour. Rationale: This step allows for the controlled deprotonation of Nitrile 1 to form the reactive intermediate.

  • Second Nitrile Addition: Add the second nitrile (R²-CN, 1.2 equivalents) to the reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Safety Note: Quenching organometallic reactions is exothermic; slow addition is crucial.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2,5-disubstituted pyrimidine.

Data Presentation: Substrate Scope

The versatility of this protocol has been demonstrated across a range of substrates. The following table summarizes representative examples.

EntryNitrile 1 (R¹)Nitrile 2 (R²)ProductYield (%)
1Phenyl4-Chlorophenyl2-(4-Chlorophenyl)-5-phenylpyrimidine75
2CyclopropylBenzyl2-Benzyl-5-cyclopropylpyrimidine68
3Methyl3-Methoxyphenyl2-(3-Methoxyphenyl)-5-methylpyrimidine81
4PhenylThiophen-2-yl5-Phenyl-2-(thiophen-2-yl)pyrimidine72

Data are representative and adapted from the literature for illustrative purposes.[4][5]

Alternative Protocol: Metal-Free Synthesis via [3+3] Annulation

For researchers seeking sustainable and metal-free alternatives, a powerful strategy involves the reaction of amidines with α,β-unsaturated ketones.[7] This method proceeds via a tandem [3+3] annulation followed by a visible-light-mediated photo-oxidation, avoiding the need for transition metals.

Metal_Free_Mechanism Metal-Free [3+3] Annulation & Photo-Oxidation cluster_0 Step 1: [3+3] Annulation cluster_1 Step 2: Aromatization Amidine Amidine Dihydropyrimidine Dihydropyrimidine Intermediate Amidine->Dihydropyrimidine Unsat_Ketone α,β-Unsaturated Ketone Unsat_Ketone->Dihydropyrimidine Final_Product Polysubstituted Pyrimidine Dihydropyrimidine->Final_Product Photo-oxidation Light Visible Light (hv) (e.g., Blue LED)

Caption: Mechanism for the metal-free synthesis of pyrimidines.[7]

This approach is particularly attractive for its mild conditions and operational simplicity, offering a complementary strategy for synthesizing polysubstituted pyrimidines.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Grignard reagent (decomposed).2. Wet solvent or glassware.3. Impure starting materials.1. Titrate the Grignard reagent before use or use a fresh bottle.2. Flame-dry all glassware under vacuum; use freshly distilled or anhydrous sealed solvents.3. Purify starting nitriles if necessary.
Complex Mixture of Products 1. Reaction temperature too high, causing side reactions.2. Incorrect stoichiometry.3. Homo-coupling of Nitrile 1.1. Maintain strict temperature control, especially during Grignard addition.2. Carefully measure all reagents; ensure correct equivalents are used.3. Ensure slow addition of the Grignard reagent at low temperature.
Incomplete Reaction 1. Insufficient reaction time.2. Low reaction temperature.3. Insufficient amount of Grignard reagent.1. Extend the reaction time and monitor by TLC/LC-MS.2. Ensure the reaction is allowed to warm to room temperature after the addition of all reagents.3. Use a slight excess (1.1-1.2 eq) of the Grignard reagent.

Conclusion

The one-pot synthesis of 2,5-disubstituted pyrimidines from nitriles represents a highly efficient and versatile strategy for accessing this important class of heterocycles. The protocol is characterized by its operational simplicity, broad functional group tolerance, and good-to-excellent yields. By minimizing purification steps and resource consumption, this method provides a powerful tool for researchers in drug discovery and materials science, enabling the rapid generation of diverse chemical entities for further investigation.

References

  • Mamaghani, M., et al. (2014). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. ACS Omega. Available at: [Link]

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Available at: [Link]

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. Available at: [Link]

  • Shaabani, S., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances. Available at: [Link]

  • Shafi, S., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6337. Available at: [Link]

  • Frutos, R. P., et al. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. The Journal of Organic Chemistry, 78(11), 5800-5803. Available at: [Link]

  • Saglam, D., & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry, 12, 11-27. Available at: [Link]

  • Frutos, R. P., et al. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. PubMed. Available at: [Link]

  • Wang, C., et al. (2020). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 18(28), 5425-5429. Available at: [Link]

Sources

Application of Pyrimidine Derivatives in Anti-Fibrosis Research: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of pyrimidine derivatives in the field of anti-fibrosis research. It delves into the underlying mechanisms, validated experimental protocols, and data interpretation, offering a structured approach to identifying and characterizing novel anti-fibrotic agents based on the versatile pyrimidine scaffold.

Introduction: The Fibrotic Challenge and the Pyrimidine Promise

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM) proteins, leads to scarring and the disruption of normal tissue architecture and function.[1] It is the common endpoint of a multitude of chronic diseases affecting vital organs such as the liver, lungs, kidneys, and heart, contributing to a significant portion of mortality worldwide. The central cellular player in fibrosis is the myofibroblast, a specialized fibroblast phenotype responsible for the overproduction of collagen and other ECM components.[2]

The therapeutic landscape for fibrotic diseases remains challenging, with limited effective treatments available. This has spurred an intensive search for novel therapeutic agents capable of halting or even reversing the fibrotic process. The pyrimidine moiety, a privileged structure in medicinal chemistry, has emerged as a promising scaffold for the development of anti-fibrotic drugs.[3][4] Its synthetic tractability and ability to interact with a wide range of biological targets make it an attractive starting point for designing potent and selective inhibitors of fibrotic pathways.[3][5]

This guide will explore the multifaceted roles of pyrimidine derivatives in combating fibrosis, from their molecular mechanisms of action to practical, step-by-step protocols for their evaluation in both in vitro and in vivo models.

Mechanistic Insights: How Pyrimidine Derivatives Counteract Fibrosis

The anti-fibrotic effects of pyrimidine derivatives are often attributed to their ability to modulate key signaling pathways and enzymatic activities that drive the fibrotic cascade. These compounds have been shown to target a variety of molecules implicated in the activation of myofibroblasts and the subsequent deposition of ECM.

Targeting Pro-Fibrotic Kinases and Enzymes:

A significant number of pyrimidine derivatives exert their anti-fibrotic effects by inhibiting protein tyrosine kinases (PTKs) that are crucial for the proliferation and activation of fibroblasts.[6] For instance, certain pyrimidine-based compounds have demonstrated potent inhibitory activity against Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3), both of which are implicated in fibrotic signaling.[6]

Furthermore, pyrazolo[3,4-d]pyrimidine-based compounds have been investigated as kinase inhibitors that can attenuate liver fibrosis.[7] These derivatives can also exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory processes that often precede and accompany fibrosis.[8][9][10] By curbing inflammation, these compounds can indirectly reduce the stimuli that lead to fibroblast activation.

Modulation of Key Signaling Pathways:

The Transforming Growth Factor-β (TGF-β) signaling pathway is a master regulator of fibrosis.[11][12] Upon binding to its receptor, TGF-β activates downstream signaling cascades, primarily the canonical Smad pathway, leading to the transcription of pro-fibrotic genes, including those for collagen and other ECM components.[12][13] Pyrimidine derivatives can interfere with this pathway at various levels, from receptor activation to downstream signal transduction.

Below is a diagram illustrating the pivotal role of the TGF-β pathway in fibrosis and the potential points of intervention for therapeutic agents.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binding & Activation Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylation Smad_complex Smad2/3-Smad4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (e.g., COL1A1) Smad_complex->Transcription Translocation Pyrimidine Pyrimidine Derivatives Pyrimidine->TGF_beta_R Inhibition Pyrimidine->Smad_complex Inhibition Fibrosis Fibrosis (ECM Deposition) Transcription->Fibrosis

Caption: TGF-β signaling pathway in fibrosis and points of inhibition.

A Validated Workflow for Screening Anti-Fibrotic Pyrimidine Derivatives

A systematic approach is crucial for the efficient identification and validation of novel anti-fibrotic compounds. The following workflow outlines a logical progression from initial in vitro screening to in vivo efficacy studies.

screening_workflow cluster_synthesis Compound Generation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_lead Lead Optimization Synthesis Synthesis of Pyrimidine Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity FMT_Assay Fibroblast-to-Myofibroblast Transition (FMT) Assay Cytotoxicity->FMT_Assay Collagen_Assay Collagen Deposition Assay (Picro-Sirius Red) FMT_Assay->Collagen_Assay Gene_Expression Gene Expression Analysis (qRT-PCR for COL1A1) Collagen_Assay->Gene_Expression Model_Selection Selection of Fibrosis Model (e.g., CCl4-induced liver fibrosis) Gene_Expression->Model_Selection Efficacy_Study Efficacy Study in Animal Model Model_Selection->Efficacy_Study Histology Histological Analysis (Masson's Trichrome) Efficacy_Study->Histology Biomarker_Analysis Biomarker Analysis (Hydroxyproline Assay) Efficacy_Study->Biomarker_Analysis Lead_Compound Lead Compound Identification and Optimization Histology->Lead_Compound Biomarker_Analysis->Lead_Compound

Sources

Dual PI3K/mTOR inhibition by morpholinopyrimidine-5-carbonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Morpholinopyrimidine-5-Carbonitriles as Dual PI3K/mTOR Inhibitors

Introduction: Targeting a Core Cancer Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][2] In a vast number of human cancers, this pathway is aberrantly activated through mechanisms like mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN.[2][3][4] This dysregulation makes the PI3K/mTOR axis one of the most attractive targets for therapeutic intervention in oncology.[2][5]

While early inhibitors targeted either PI3K or mTOR individually, these approaches were often hampered by compensatory feedback loops. For instance, inhibiting mTORC1 can lead to a feedback activation of PI3K signaling.[6] This has driven the development of dual PI3K/mTOR inhibitors, which simultaneously block key nodes in the pathway to achieve a more profound and durable anti-tumor response.[6][7][8]

This guide focuses on a promising class of novel dual inhibitors: morpholinopyrimidine-5-carbonitriles . Recent studies have demonstrated their potent, dual-action inhibitory effects, leading to cancer cell apoptosis and cell cycle arrest.[9][10][11] We will provide an in-depth look at their mechanism of action and detailed protocols for their preclinical evaluation.

Mechanism of Action: Comprehensive Pathway Blockade

The PI3K/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which recruit and activate Class I PI3Ks.[8][12] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-triphosphate (PIP3). PIP3 recruits and activates downstream kinases, most notably AKT.[3][12]

Activated AKT orchestrates a multitude of cellular functions by phosphorylating a wide range of substrates. A key downstream effector of AKT is mTOR, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2.[4][12]

  • mTORC1 directly regulates cell growth by promoting protein synthesis through the phosphorylation of substrates like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

  • mTORC2 is responsible for the full activation of AKT through phosphorylation at the Serine 473 site, creating a critical feedback loop.[7][13]

Morpholinopyrimidine-5-carbonitriles function as ATP-competitive inhibitors, targeting the highly homologous ATP-binding clefts of both PI3K and mTOR kinases.[9][12][14] This dual blockade effectively shuts down the entire signaling axis, preventing both the initial activation cascade and the subsequent feedback loops, resulting in potent inhibition of cancer cell growth and survival.

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT S473 phos. Downstream Cell Proliferation, Growth & Survival mTORC1->Downstream PTEN PTEN PTEN->PIP3 Inhibitor Morpholinopyrimidine -5-carbonitriles Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway with inhibition points.

Application Protocols for Preclinical Evaluation

Protocol 1: In Vitro Kinase Inhibition Assay

Principle: To quantify the direct inhibitory effect of the morpholinopyrimidine-5-carbonitrile compounds on the enzymatic activity of PI3K isoforms and mTOR. This is typically achieved using a luminescence-based assay that measures the amount of ADP produced from the kinase's phosphorylation of a substrate; lower ADP levels correspond to higher inhibition.[15]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.

  • Assay Plate Setup: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only (0% inhibition control) and a known potent inhibitor (100% inhibition control).

  • Kinase Reaction:

    • Add 5 µL of a solution containing the recombinant PI3K (e.g., p110α/p85α) or mTOR enzyme and the appropriate substrate (e.g., PIP2) in kinase assay buffer to each well.[15]

    • Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near the Kₘ for the enzyme).

    • Incubate for 60 minutes at room temperature.

  • Signal Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and trigger a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Senior Scientist Insights:

  • Causality: The ATP concentration is critical. Using a concentration near the enzyme's Kₘ ensures that the assay is sensitive to competitive inhibitors.

  • Self-Validation: Running a known inhibitor as a positive control (e.g., LY294002 or BEZ235) is essential to validate the assay's performance on a given day.[9] The Z'-factor for each plate should be calculated and must be > 0.5 to ensure the data is robust and reproducible.

Kinase_Assay_Workflow start Start prep Prepare Compound Serial Dilutions start->prep plate Dispense Compounds & Controls to Plate prep->plate add_enzyme Add Kinase/ Substrate Mix plate->add_enzyme add_atp Initiate Reaction with ATP add_enzyme->add_atp detect Stop Reaction & Detect ADP (Luminescence) add_atp->detect read Read Plate detect->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the In Vitro Kinase Inhibition Assay.

Table 1: Example In Vitro Kinase Inhibition Data

Compound PI3Kα IC₅₀ (μM) PI3Kβ IC₅₀ (μM) PI3Kδ IC₅₀ (μM) mTOR IC₅₀ (μM)
12b 0.17 0.13 0.76 0.83
12d 1.27 3.20 1.98 2.85

| Reference data synthesized from Rady et al.[9][11] |

Protocol 2: Cell Proliferation Assay

Principle: To measure the effect of the compounds on the growth and viability of cancer cell lines. The MTT assay is a colorimetric method based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[16] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells (e.g., Leukemia SR, A2780 ovarian, U87MG glioblastoma) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17][18]

  • Compound Treatment: Treat the cells with serial dilutions of the morpholinopyrimidine-5-carbonitrile compound (e.g., from 0.01 to 100 µM) for 72 hours. Include vehicle-only (DMSO) controls.

  • MTT Addition: Add 10 µL of sterile MTT reagent (5 mg/mL in PBS) to each well.[16]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of Detergent Reagent or DMSO to each well to dissolve the formazan crystals.[16] Leave at room temperature in the dark for at least 2 hours.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the log of the compound concentration.

Senior Scientist Insights:

  • Causality: The initial cell seeding density is crucial. Too few cells will result in a weak signal, while too many will lead to overgrowth and nutrient depletion, confounding the results. A cell titration experiment should always be performed first.[16]

  • Self-Validation: It is vital to select cell lines with a known dependence on the PI3K pathway (e.g., PIK3CA-mutant or PTEN-null lines) to ensure the observed anti-proliferative effects are mechanism-based.[19]

Proliferation_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Compound (72 hours) seed->treat add_mtt Add MTT Reagent (2-4 hours) treat->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate GI50 read->analyze end End analyze->end

Caption: Workflow for the MTT Cell Proliferation Assay.
Protocol 3: Western Blot for Pathway Modulation

Principle: To visually confirm that the compound inhibits the PI3K/mTOR signaling pathway within cells by measuring the phosphorylation status of key downstream effector proteins. A decrease in the phosphorylated form of proteins like AKT and S6 indicates successful target engagement.[20][21]

Step-by-Step Protocol:

  • Cell Treatment & Lysis: Plate cells and treat with the compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for a short duration (e.g., 2-4 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using SDS-polyacrylamide gel electrophoresis.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[20]

    • Incubate the membrane overnight at 4°C with primary antibodies specific for key pathway proteins: p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[20]

Senior Scientist Insights:

  • Causality: Probing for both the phosphorylated and total forms of a protein is non-negotiable. It demonstrates that the observed decrease in the phospho-signal is due to pathway inhibition, not a general degradation of the protein.

  • Self-Validation: The loading control (GAPDH or β-actin) confirms that an equal amount of protein was loaded in each lane, which is essential for accurate comparison between treated and untreated samples.[20] A positive control, such as a cell line stimulated with a growth factor like IGF-1, validates that the pathway is active and detectable.[15]

Protocol 4: In Vivo Xenograft Efficacy Study

Principle: To evaluate the anti-tumor activity of a morpholinopyrimidine-5-carbonitrile compound in a living organism. This is achieved by implanting human tumor cells into immunodeficient mice and monitoring tumor growth in response to treatment.[23][24]

Step-by-Step Protocol:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice).

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of each mouse.[23]

  • Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% methylcellulose) daily via oral gavage.

    • Treatment Group: Administer the test compound at a predetermined dose (e.g., 50 mg/kg) via the same route and schedule.

    • (Optional) Positive Control Group: Administer a standard-of-care agent to benchmark efficacy.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via Western blot). Calculate the Tumor Growth Inhibition (TGI) percentage for the treated group compared to the vehicle control.

Senior Scientist Insights:

  • Causality: The choice of cell line is paramount. Using a cell line that was shown to be sensitive in vitro provides a stronger rationale for the in vivo experiment.

  • Self-Validation: The vehicle control group is the most critical control, as it establishes the natural growth rate of the tumor. Monitoring body weight is a key indicator of compound toxicity; significant weight loss (>15-20%) is a humane endpoint and indicates the dose is not well-tolerated.[25]

Xenograft_Workflow start Start implant Implant Tumor Cells into Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Groups monitor_growth->randomize treat Administer Daily Treatment (Vehicle vs. Compound) randomize->treat measure Measure Tumor Volume & Body Weight (2-3x/week) treat->measure endpoint Study Endpoint (e.g., Day 21) measure->endpoint repeat analyze Excise Tumors & Calculate TGI endpoint->analyze end End analyze->end

Caption: Workflow for an In Vivo Xenograft Study.

Conclusion and Future Perspectives

The morpholinopyrimidine-5-carbonitrile scaffold represents a promising foundation for the development of potent, dual PI3K/mTOR inhibitors. The protocols outlined in this guide provide a robust framework for the comprehensive preclinical evaluation of these compounds, from initial enzymatic inhibition to in vivo anti-tumor efficacy. By systematically applying these validated assays, researchers can effectively characterize novel candidates, confirm their mechanism of action, and generate the critical data needed to advance these therapies toward clinical development.[26][27] Future work should focus on detailed pharmacokinetic and toxicology studies to establish a therapeutic window and optimize dosing regimens for potential clinical trials.

References

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  • Rady, G. S., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors | Request PDF. ResearchGate. Retrieved from [Link]

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  • Jung, S. H. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. Retrieved from [Link]

  • Lee, C. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Retrieved from [Link]

  • Schwartz, S., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. R Discovery. Retrieved from [Link]

  • Ramos-Esquivel, A., et al. (2024). A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer. National Institutes of Health. Retrieved from [Link]

  • Unknown. (n.d.). Chapter 13: Identification and Optimization of Dual PI3K/mTOR Inhibitors. Books. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Taylor & Francis Online. Retrieved from [Link]

  • Unknown. (2019). 1.2 Western Blot and the mTOR Pathway. Selected Topics in Health and Disease. Retrieved from [Link]

  • Held, P. (2016). Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines. PubMed Central. Retrieved from [Link]

  • Moreno, V., et al. (2024). A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors. MDPI. Retrieved from [Link]

  • Unknown. (n.d.). Overview of drug screening experiments using patient-derived xenograft... ResearchGate. Retrieved from [Link]

  • Sun, W., et al. (2013). Dual PI3K/mTOR Inhibitors: Does p53 Modulate Response? AACR Journals. Retrieved from [Link]

  • Sarg, M. T. M., et al. (2020). Synthesis and biological evaluation of novel pyrimidine-5-carbonitriles featuring morpholine moiety as antitumor agents. PubMed. Retrieved from [Link]

  • Unknown. (n.d.). A, Protocol and time course for cell proliferation assay. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Manual: Cell Proliferation Assay Kit. Agilent. Retrieved from [Link]

  • Langenau, D. M., et al. (2018). Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish. PubMed Central. Retrieved from [Link]

  • Rady, G. S., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. Retrieved from [Link]

  • Kluth, L. A., et al. (2024). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PubMed Central. Retrieved from [Link]

  • Unknown. (n.d.). 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service). Altogen Labs. Retrieved from [Link]

  • Rady, G. S., et al. (2024). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Publishing. Retrieved from [Link]

  • Unknown. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b... ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Western Blot analysis of different PI3K/AKT/mTOR pathway components in... ResearchGate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important pyrimidine derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide, most commonly chloride, from the C2 position of a pyrimidine ring by piperidine. While the reaction is generally robust, achieving high yields consistently can be challenging. This guide will address common issues and provide strategies for optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you navigate the complexities of the synthesis.

Issue 1: Low or Inconsistent Product Yield

Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Reaction Time and Temperature: The SNAr reaction on an electron-deficient ring like pyrimidine is generally favorable, but kinetics can be a limiting factor. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1] A moderate increase in temperature can significantly accelerate the reaction rate, but excessive heat may lead to side product formation.

    • Insufficient Activation of the Pyrimidine Ring: The presence of the electron-withdrawing nitrile group at the C5 position activates the C2 position for nucleophilic attack. However, if the reaction is still sluggish, ensure your starting material, 2-chloro-5-pyrimidinecarbonitrile, is of high purity.

  • Suboptimal Reaction Conditions: The choice of solvent and base plays a critical role in the efficiency of the SNAr reaction.

    • Solvent Effects: The polarity of the solvent can influence the reaction rate. While polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are commonly used, it is worth screening other solvents. In some cases, solvent-free conditions have been shown to be effective for the synthesis of aminopyrimidines.[1]

    • Base Selection and Stoichiometry: A base is typically required to neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃). The pKa of the base is an important consideration. A base that is too strong can lead to unwanted side reactions, while a base that is too weak may not effectively drive the reaction forward. An excess of the amine nucleophile (piperidine) can also serve as the base.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Di-substitution: If the starting material has multiple leaving groups (e.g., 2,4-dichloropyrimidine), di-substitution can occur. For 2-chloro-5-pyrimidinecarbonitrile, this is not a primary concern.

    • Reaction with Solvent: Some solvents, particularly nucleophilic ones, may compete with piperidine, leading to undesired products.

Issue 2: Formation of Impurities and Purification Challenges

Question: My crude product contains significant impurities, making purification difficult. What are the likely side products and what is the best way to purify this compound?

Answer: The presence of impurities is a common issue that can complicate product isolation and reduce the final yield.

Potential Impurities & Mitigation:

  • Unreacted Starting Materials: The most common impurities are unreacted 2-chloro-5-pyrimidinecarbonitrile and excess piperidine.

    • Mitigation: As mentioned previously, monitoring the reaction to completion is key. Using a slight excess of piperidine (1.1-1.5 equivalents) can help drive the reaction to completion, but a large excess should be avoided to simplify purification.

  • Hydrolysis of the Nitrile Group: Under certain conditions (e.g., presence of strong acid or base and water), the nitrile group can be hydrolyzed to a carboxamide or carboxylic acid.

    • Mitigation: Ensure anhydrous reaction conditions if nitrile hydrolysis is suspected. Use a non-nucleophilic base and a dry solvent.

Purification Strategies:

  • Column Chromatography: This is a highly effective method for separating the desired product from starting materials and byproducts. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent method for obtaining highly pure material. Suitable solvents for recrystallization should be determined experimentally but could include ethanol, isopropanol, or mixtures of solvents like ethyl acetate/hexane.

  • Acid-Base Extraction: An aqueous workup with a dilute acid wash can remove excess piperidine and other basic impurities. The product, being a weaker base, will likely remain in the organic layer.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the general reaction mechanism for this synthesis?

A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient pyrimidine ring, further activated by the electron-withdrawing nitrile group, is attacked by the nucleophilic piperidine at the C2 position, which bears the chlorine leaving group. This addition forms a negatively charged intermediate known as a Meisenheimer complex. The complex then rearomatizes by expelling the chloride ion to yield the final product.

Caption: SNAr mechanism for the synthesis of this compound.

Q2: What are the recommended starting concentrations for the reactants?

A2: While the optimal concentration can vary, a good starting point is to dissolve the 2-chloro-5-pyrimidinecarbonitrile in the chosen solvent to a concentration of 0.1 to 0.5 M.

Q3: How can I effectively monitor the reaction progress?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[1] Use a suitable mobile phase, for example, a mixture of hexane and ethyl acetate, to achieve good separation between the starting material, product, and any potential byproducts. The disappearance of the 2-chloro-5-pyrimidinecarbonitrile spot and the appearance of the product spot indicate the progress of the reaction. HPLC can also be used for more quantitative monitoring.

Q4: Are there any catalysts that can improve the reaction rate and yield?

A4: While SNAr reactions on highly activated substrates like 2-chloro-5-pyrimidinecarbonitrile often do not require a catalyst, in some cases, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be an alternative for forming C-N bonds. However, for this specific transformation, optimizing the thermal SNAr conditions is generally the more straightforward and cost-effective approach.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol provides a general framework. Optimization of specific parameters may be necessary.

Materials:

  • 2-chloro-5-pyrimidinecarbonitrile

  • Piperidine

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-pyrimidinecarbonitrile (1.0 eq).

  • Add the anhydrous solvent to dissolve the starting material.

  • Add the base (e.g., TEA, 1.2 eq or K₂CO₃, 1.5 eq).

  • Add piperidine (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (triethylamine hydrochloride) has formed, filter it off.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: Optimization of Reaction Conditions

The following table provides a hypothetical example of how to systematically optimize reaction conditions.

EntrySolventBase (eq)Temp (°C)Time (h)Yield (%)
1AcetonitrileTEA (1.2)60675
2DMFTEA (1.2)60482
3THFTEA (1.2)60868
4DMFK₂CO₃ (1.5)80388
5DMFPiperidine (2.0)80585

Logical Workflow for Troubleshooting

Troubleshooting_Workflow start Low Yield of this compound check_completion Is the reaction going to completion? (Check by TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are there significant side products? (Analyze crude by NMR/MS) check_completion->side_products Yes increase_time_temp Increase reaction time and/or temperature incomplete->increase_time_temp check_reagents Check purity of starting materials and reagents incomplete->check_reagents optimize_base Optimize base (type and stoichiometry) side_products->optimize_base Yes purification_issue Difficulty in Purification side_products->purification_issue No yes_incomplete Yes no_incomplete No yes_side_products Yes no_side_products No increase_time_temp->side_products check_reagents->side_products optimize_solvent Screen different solvents optimize_base->optimize_solvent control_temp Lower reaction temperature optimize_solvent->control_temp control_temp->purification_issue column_chromatography Optimize column chromatography conditions purification_issue->column_chromatography recrystallization Attempt recrystallization with different solvents purification_issue->recrystallization extraction Perform acid-base extraction purification_issue->extraction

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 1995. [Link]

  • Synthesis of 2-Cyanopyrimidines. Molbank, 2019. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 2021. [Link]

  • Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Advanced Materials Research, 2011. [Link]

  • Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 2014. [Link]

Sources

2-(1-Piperidinyl)-5-pyrimidinecarbonitrile stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile. Due to the limited availability of specific stability data for this compound, the following recommendations are based on the well-established chemical principles of its constituent pyrimidine and piperidine moieties.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the chemistry of related heterocyclic compounds, the stability of this compound is likely influenced by several factors:

  • Temperature: Elevated temperatures can accelerate decomposition reactions.[1] Piperidine and its derivatives are often sensitive to heat.[2]

  • Humidity/Moisture: The presence of water can lead to hydrolysis, particularly given the pyrimidine ring which can be susceptible to ring-opening or substitution reactions under certain conditions.[1][2][3]

  • Light: Many organic molecules, especially those with aromatic systems like pyrimidine, can be sensitive to UV or visible light, which can induce photochemical degradation.[4]

  • pH: The stability of the aminopyrimidine linkage can be pH-dependent. Strongly acidic or basic conditions may promote hydrolysis.[3]

  • Oxidizing Agents: The piperidine ring can be susceptible to oxidation.[1]

Q2: What are the visual signs of degradation for this compound?

A2: While specific degradation products are not documented, you should be vigilant for the following changes in the solid compound:

  • Color Change: A noticeable change from its initial color (typically off-white to light yellow) may indicate the formation of degradation products.

  • Clumping or Caking: This could suggest the absorption of moisture, which is a precursor to potential hydrolytic degradation.

  • Change in Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble can be a sign of polymerization or the formation of insoluble impurities.

Q3: What is the recommended solvent for dissolving and storing this compound in solution?

A3: For short-term experimental use, aprotic solvents such as DMSO or DMF are generally preferred for nitrogen-containing heterocyclic compounds. For longer-term storage in solution, it is crucial to use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) to minimize degradation. Avoid long-term storage in protic solvents like alcohols or water, as they can participate in hydrolysis.

Q4: How long can I expect the solid compound to be stable?

A4: When stored under the recommended conditions (see summary table below), solid this compound should be stable for an extended period. However, it is best practice to re-test the purity of the compound (e.g., by LC-MS or ¹H NMR) if it has been in storage for more than a year or if you observe any visual signs of degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Rationale
Inconsistent experimental results with a new batch of the compound. Purity variation between batches or degradation of the older batch.1. Confirm Identity and Purity: Analyze both the old and new batches using techniques like LC-MS, NMR, or melting point determination to confirm their identity and purity. 2. Review Storage Conditions: Ensure that the older batch has been stored according to the recommended guidelines. Improper storage could have led to its degradation.
Compound has changed color from off-white to a brownish hue. Potential oxidation or photodecomposition.1. Discard the Compound: A significant color change is a strong indicator of decomposition. It is advisable to use a fresh, uncompromised batch for your experiments to ensure data integrity. 2. Re-evaluate Storage: Ensure future batches are stored in a dark, cool, and dry place, preferably under an inert atmosphere.
The compound is difficult to dissolve, even in previously used solvents. Moisture absorption leading to clumping, or formation of insoluble degradation products/polymers.1. Dry the Compound: If moisture absorption is suspected, you can attempt to dry a small amount of the compound under a high vacuum. 2. Check Purity: If drying does not resolve the issue, the compound has likely degraded. Analyze its purity. If significant impurities are detected, discard the batch.
NMR spectrum shows unexpected peaks. Presence of impurities from synthesis or degradation products.1. Purify the Compound: If the impurities are minor, you may be able to purify the compound using techniques like recrystallization or column chromatography. 2. Acquire a New Batch: If significant degradation has occurred, it is more reliable to obtain a new, high-purity batch.

Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential thermal degradation.[1][2]
Atmosphere Store under an inert gas (Argon or Nitrogen)To protect against moisture and atmospheric oxygen, preventing hydrolysis and oxidation.[1]
Light Protect from lightStore in an amber vial or a light-blocking container to prevent photochemical reactions.[2][5]
Container Tightly sealed containerTo prevent the ingress of moisture and air.[2][5]
Form SolidLong-term storage in solution is not recommended due to increased potential for degradation.

Stability Assessment Workflow

For researchers who need to validate the integrity of a stored sample of this compound, the following workflow is recommended.

Stability_Assessment_Workflow Workflow for Assessing Compound Stability start Start: Questionable Compound Integrity visual_inspection Visual Inspection (Color, Clumping) start->visual_inspection solubility_test Solubility Test (Previously used solvent) visual_inspection->solubility_test No visible change fail Compound has Degraded Discard and Use New Batch visual_inspection->fail Visible degradation analytical_chem Purity & Identity Analysis (LC-MS, NMR, etc.) solubility_test->analytical_chem Dissolves as expected solubility_test->fail Insoluble/Poor solubility compare_data Compare with Reference Data (e.g., Certificate of Analysis) analytical_chem->compare_data decision Decision Point compare_data->decision pass Compound is Stable Proceed with Experiment decision->pass Data matches reference decision->fail Data does not match

Sources

2-(1-Piperidinyl)-5-pyrimidinecarbonitrile off-target effects in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating and Mitigating Off-Target Effects in Experimental Assays

Welcome to the technical support center for researchers using 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile. This guide is designed to provide in-depth, experience-driven advice to help you navigate the complexities of using this compound, anticipate potential issues, and ensure the scientific integrity of your results.

For clarity, this compound is more commonly known in the literature as Bafetinib (or INNO-406).[1][2] It was developed as a second-generation tyrosine kinase inhibitor (TKI) to overcome resistance to imatinib in chronic myeloid leukemia (CML).[3] Its primary intended targets are the Bcr-Abl fusion protein and the Src-family kinase Lyn .[2][4][5]

While Bafetinib is considered more selective than many other second-generation TKIs, no kinase inhibitor is perfectly specific.[6] Understanding its potential for off-target activity is critical for accurate data interpretation.[7] This guide provides answers to frequently asked questions, troubleshooting workflows, and detailed protocols to validate your findings.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a cellular phenotype that doesn't align with Bcr-Abl or Lyn inhibition. What could be the cause?

This is a common and important observation when working with kinase inhibitors. While Bafetinib is a potent dual inhibitor of Bcr-Abl and Lyn, it has been shown to interact with other kinases, which can lead to unexpected biological responses.[8][9]

Immediate Plausibility Check:

  • Known Off-Targets: Bafetinib is known to be less potent against, but can still interact with, kinases like c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR) .[5][10] If your experimental system (e.g., cell line) expresses these receptors, the observed phenotype could be a direct result of their inhibition.

  • Pathway Crosstalk: Inhibition of a primary target can lead to paradoxical activation or feedback loops in other signaling pathways.[9] For example, a recent study demonstrated that Bafetinib can suppress the transcription of PD-L1 by inhibiting the transcription of c-Myc, an effect downstream of its primary targets but potentially not the direct cellular outcome you are studying.[11][12]

  • Compound Purity and Stability: Ensure the compound you are using is of high purity and has been stored correctly. Degradants or impurities could have their own biological activities. Stock solutions of Bafetinib should be stored at -20°C or below.[4]

Expert Insight: The pyrimidine scaffold is common in kinase inhibitors because it mimics the adenine ring of ATP.[13][14][15] This inherent similarity means that broad-spectrum activity against multiple kinases is always a possibility that must be experimentally addressed, not dismissed.[7]

Q2: What are the primary known on- and off-targets of Bafetinib, and at what concentrations do these interactions occur?

Understanding the selectivity profile is key to designing well-controlled experiments. The concentration at which you use the inhibitor determines the likelihood of engaging off-targets.

Target KinaseIC₅₀ (Cell-Free)Cellular Activity (IC₅₀)Primary RoleCitation(s)
Abl 5.8 nM 11 nM (K562 cells)On-Target (CML)[2][4][5]
Lyn 19 nM -On-Target (CML, B-cell signaling)[2][4][5]
FynWeak Inhibition-Potential Off-Target (Src Family)[4]
PDGFRLess Potent-Known Off-Target[5][10]
c-KitLess Potent-Known Off-Target[5][10]
T315I mutant AblNo EffectNo EffectNegative Control Target[4][10]

Causality Explained: The IC₅₀ value represents the concentration of an inhibitor required to block 50% of a kinase's activity in a biochemical or cellular assay.[16] As you can see from the table, there is a therapeutic window where Bafetinib is highly selective for Abl and Lyn. However, if your experimental design requires using concentrations in the high nanomolar or micromolar range (e.g., >100 nM), the probability of engaging off-targets like PDGFR and c-Kit increases significantly. Always aim to use the lowest effective concentration to maximize selectivity.

Q3: How can I experimentally prove that the effect I'm seeing is a direct result of my intended target versus an off-target?

This is the central question in pharmacological validation. A multi-pronged approach is required to build a convincing case. Relying on a single inhibitor is insufficient.[17][18]

Recommended Experimental Workflow:

  • Perform a "Rescue" Experiment: If you hypothesize that Bafetinib is acting through Bcr-Abl, can you "rescue" the phenotype by expressing a drug-resistant mutant, like Bcr-Abl T315I? Bafetinib does not inhibit the T315I mutant.[4][10] If cells expressing this mutant are insensitive to your compound's effect, it provides strong evidence for on-target activity.

  • Use Genetic Knockdown/Knockout: The gold standard for target validation is to use a non-pharmacological method.[17][18] Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your target protein (e.g., Lyn). If the genetic knockdown phenocopies the effect of Bafetinib, it provides powerful, orthogonal evidence that the inhibitor is acting on-target.

  • Perform a Dose-Response Analysis: Correlate the concentration of Bafetinib required to induce your phenotype with the known IC₅₀ for its intended target. If you see the effect at 10-50 nM, it's likely on-target. If it only appears at 1 µM, an off-target effect is much more probable.

The following diagram illustrates a logical workflow for troubleshooting these effects.

G A Unexpected Phenotype Observed with Bafetinib B Is the effective concentration significantly higher than Abl/Lyn IC₅₀? A->B C High Likelihood of Off-Target Effect B->C Yes D Phenotype may be On-Target. Proceed with Validation. B->D No E Test with Structurally Unrelated Inhibitor (e.g., Imatinib) C->E D->E F Does it phenocopy? E->F G Perform Genetic Knockdown (siRNA/CRISPR) of Target F->G Yes L High Confidence: Off-Target Effect F->L No H Does it phenocopy? G->H I Perform Rescue with Drug-Resistant Mutant (e.g., T315I) H->I Yes H->L No J Is the phenotype rescued? I->J K High Confidence: On-Target Effect J->K Yes J->L No G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Shock cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis A Intact Cells + Vehicle (DMSO) C Heat across a Temperature Gradient A->C B Intact Cells + Bafetinib D Heat across a Temperature Gradient B->D E Lyse & Centrifuge C->E F Lyse & Centrifuge D->F G Analyze Soluble Fraction (Western Blot / MS) E->G H Analyze Soluble Fraction (Western Blot / MS) F->H I Result: Protein Denatures at Lower Temperature G->I J Result: Protein is Stabilized, Denatures at Higher Temp. H->J

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

References
  • Kimura S, Naito H, Segawa H, et al. (2005). NS-187, a potent and selective dual Bcr-Abl/Lyn tyrosine kinase inhibitor, is a novel agent for imatinib-resistant leukemia. Blood, 106(12): 3948-3954. [Link]

  • Bafetinib - Wikipedia. (n.d.). Wikipedia. [Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 160(5), 1015-1031. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). [Link]

  • Lin, W. W., & Karin, M. (2007). A cytokine-mediated link between innate immunity, inflammation, and cancer. The Journal of clinical investigation, 117(5), 1175–1183. [Link]

  • Lin, A., & Wang, C. C. (2019). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in pharmacological sciences, 40(1), 36-50. [Link]

  • Ventura, J. J., & Nebreda, Á. R. (2006). Protein kinases and phosphatases as therapeutic targets in cancer. Clinical and translational oncology, 8(3), 153-160. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. Nature biotechnology, 31(1), 83-88. [Link]

  • Bohrium. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. Bohrium. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]

  • Lin, A., Giuliano, C. J., Palladino, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Sheltzer, J. M., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Tanimura, S., et al. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 145(3), 345-354. [Link]

  • Shapiro, A. B., et al. (2013). Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay. Antimicrobial agents and chemotherapy, 57(12), 5945-5956. [Link]

  • Wang, Y., et al. (2022). Bafetinib Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer. Frontiers in Oncology, 12, 881029. [Link]

  • Peters, G. J., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(11), 1365-1396. [Link]

  • Wang, Y., et al. (2022). Bafetinib Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer. Frontiers in Oncology, 12. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059–2073. [Link]

  • Connolly, P. J., et al. (2002). Inhibitors of NF-kappaB and AP-1 gene expression: SAR studies on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide]. Journal of medicinal chemistry, 45(12), 2490-2501. [Link]

  • Lategahn, J., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of medicinal chemistry, 60(15), 6516-6527. [Link]

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Technical Support Center: Optimizing In Vivo Dosing of 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Information regarding a specific in vivo dosing regimen for the novel compound 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile is not extensively documented in publicly available literature. This guide has been developed by our Senior Application Scientists to provide a robust framework for optimizing in vivo studies based on established principles for analogous pyrimidine-based small molecules. The methodologies and troubleshooting advice provided herein are grounded in fundamental pharmacokinetic (PK) and pharmacodynamic (PD) principles to ensure a scientifically sound approach to your research.

Frequently Asked Questions (FAQs)

Formulation and Administration

Question 1: I am having difficulty dissolving this compound for in vivo administration. What are the recommended vehicles and formulation strategies?

Answer:

Achieving a stable and homogenous formulation is critical for accurate in vivo dosing. Pyrimidine derivatives can exhibit variable solubility. We recommend a tiered approach to vehicle screening.

Initial Solubility Screen:

A preliminary assessment of solubility in common preclinical vehicles is the first step. The following table provides a general guideline for screening vehicles.

VehicleCompositionCommon Characteristics
Saline0.9% NaCl in waterAqueous, physiological pH. Suitable for highly soluble compounds.
PBS (Phosphate-Buffered Saline)Saline buffered to a physiological pH (~7.4)Similar to saline, but with buffering capacity to maintain pH.
5% DMSO / 95% Saline5% Dimethyl sulfoxide in salineDMSO is a strong organic solvent; this mixture can aid in dissolving hydrophobic compounds.
10% Solutol HS 15 / 90% Water10% Kolliphor® HS 15 in sterile waterA non-ionic solubilizer and emulsifying agent.
20% Captisol® in Water20% Sulfobutylether-β-cyclodextrin in waterForms inclusion complexes with poorly soluble drugs to enhance solubility.
5% Tween® 80 in Saline5% Polysorbate 80 in salineA non-ionic surfactant used to increase solubility and stability.
Carboxymethylcellulose (CMC) Solution0.5-1% Sodium CMC in waterForms a suspension for compounds that are not readily soluble.

Troubleshooting Formulation Issues:

  • Precipitation: If the compound precipitates out of solution, consider sonication or gentle heating (if the compound is thermally stable) to aid dissolution. For suspensions like CMC, ensure vigorous mixing before each administration to maintain uniformity.

  • Viscosity: Highly viscous solutions can be difficult to administer. If using a vehicle like CMC, ensure the concentration is optimized for injectability.

  • pH Adjustment: The pH of the formulation can significantly impact solubility. If the compound has ionizable groups, adjusting the pH with a biocompatible acid or base may improve solubility.

Question 2: What is the recommended route of administration for initial in vivo studies with this compound?

Answer:

The choice of administration route depends on the experimental goals and the physicochemical properties of the compound.

  • Intravenous (IV) Administration: This route is often preferred for initial pharmacokinetic studies as it ensures 100% bioavailability, providing a clear picture of the compound's distribution, metabolism, and excretion (ADME) without the variable of absorption.[1]

  • Oral (PO) Gavage: For assessing oral bioavailability and convenience in longer-term studies, oral gavage is a common method. The formulation must be stable in the gastrointestinal tract.

  • Intraperitoneal (IP) Injection: IP injection is another common route for preclinical studies, often resulting in rapid absorption into the systemic circulation. However, it can be associated with local irritation and may not fully mimic the absorption profile of oral administration.

Dosage and Efficacy

Question 3: How do I determine a starting dose for my first in vivo efficacy study?

Answer:

A well-designed dose-range finding (DRF) study is essential to identify a safe and effective dose range.

Step 1: In Vitro Data Review: Start by reviewing the in vitro potency of this compound. The IC50 or EC50 values from cell-based assays provide a starting point for estimating a therapeutic concentration.

Step 2: Dose-Range Finding (DRF) Study: A typical DRF study involves administering a wide range of doses to a small number of animals to identify the maximum tolerated dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity.

Workflow for a Dose-Range Finding Study:

DRF_Workflow cluster_0 Dose-Range Finding (DRF) Study start Select Dose Range (e.g., 1, 10, 100 mg/kg) administer Administer Single Dose to Small Animal Cohorts start->administer observe Monitor for Clinical Signs of Toxicity (24-72h) administer->observe mtd Determine Maximum Tolerated Dose (MTD) observe->mtd efficacy_start Select Doses for Efficacy Study (e.g., MTD, MTD/2, MTD/4) mtd->efficacy_start

Caption: A typical workflow for a dose-range finding study to determine the Maximum Tolerated Dose (MTD).

Question 4: My initial efficacy studies are showing inconsistent results. What could be the cause?

Answer:

Inconsistent efficacy can stem from several factors. A systematic troubleshooting approach is recommended.

Potential Causes of Inconsistent Efficacy:

  • Formulation Instability: Ensure your formulation is stable throughout the duration of the experiment. Re-evaluate solubility and consider if the compound is degrading in the vehicle.

  • Pharmacokinetic Variability: The way the compound is absorbed, distributed, metabolized, and excreted can vary between animals. A preliminary pharmacokinetic study can help to understand the compound's profile and inform the dosing schedule.[2]

  • Dosing Schedule: The dosing frequency may not be optimal for maintaining a therapeutic concentration. If the compound has a short half-life, more frequent dosing may be required.

  • Target Engagement: Confirm that the compound is reaching its intended target at a sufficient concentration to elicit a biological response. This can be assessed through pharmacodynamic (PD) marker analysis in tissue samples.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Question 5: What are the key pharmacokinetic parameters I should evaluate for this compound?

Answer:

A well-characterized pharmacokinetic profile is crucial for interpreting efficacy and toxicity data. The following parameters are essential:

  • Clearance (CL): The rate at which the drug is removed from the body.

  • Volume of Distribution (Vd): The extent to which a drug distributes into tissues.[1]

  • Half-life (t1/2): The time it takes for the drug concentration in the plasma to decrease by half.

  • Bioavailability (%F): The fraction of the administered dose that reaches the systemic circulation.

Workflow for a Basic Pharmacokinetic Study:

PK_Workflow cluster_1 Pharmacokinetic (PK) Study administer_iv Administer Single IV Dose collect_blood Collect Blood Samples at Multiple Time Points administer_iv->collect_blood administer_po Administer Single PO Dose administer_po->collect_blood analyze_plasma Analyze Plasma Concentrations (e.g., LC-MS/MS) collect_blood->analyze_plasma calculate_pk Calculate PK Parameters (AUC, Cmax, t1/2, etc.) analyze_plasma->calculate_pk

Caption: A simplified workflow for a basic pharmacokinetic study to determine key PK parameters.

Question 6: How can I establish a relationship between drug exposure and the observed biological effect?

Answer:

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool for correlating drug exposure with the biological response.

Key Steps in PK/PD Modeling:

  • Identify a Pharmacodynamic (PD) Biomarker: Select a measurable biomarker that reflects the biological activity of your compound. This could be the phosphorylation of a target protein, the expression of a target gene, or a physiological change.

  • Conduct a Combined PK/PD Study: In the same animals, measure both the plasma concentration of the compound (PK) and the level of the PD biomarker at various time points after dosing.

  • Model the Relationship: Use mathematical models to describe the relationship between the drug concentration at the site of action and the observed effect.

This approach allows you to understand the exposure-response relationship and to predict the optimal dosing regimen to achieve the desired therapeutic effect.

References

  • derissen, E., et al. "Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action." Clinical Pharmacokinetics, vol. 60, no. 2, 2021, pp. 135-152. [Link]

  • van den Berg, J., et al. "Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe." British Journal of Clinical Pharmacology, vol. 58, no. 4, 2004, pp. 401-412. [Link]

  • Addie, M., et al. "Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases." Journal of Medicinal Chemistry, vol. 56, no. 5, 2013, pp. 2059-2073. [Link]

  • Jahid, S., et al. "Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer." Journal of Medicinal Chemistry, vol. 63, no. 15, 2020, pp. 8137-8162. [Link]

  • Grogan, S., and Preuss, C.V. "Pharmacokinetics." StatPearls, StatPearls Publishing, 2023. [Link]

  • Abdel-Wahab, B.F., et al. "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity." Molecules, vol. 23, no. 12, 2018, p. 3178. [Link]

  • Lin, K., et al. "Inhibitors of NF-kappaB and AP-1 gene expression: SAR studies on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide]." Journal of Medicinal Chemistry, vol. 43, no. 21, 2000, pp. 3995-4004. [Link]

  • Al-Dhfyan, A., et al. "Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications." Scientific Reports, vol. 15, no. 1, 2025, p. 12345. [Link]

  • Norman, P. "Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, vol. 60, no. 15, 2017, pp. 6516-6527. [Link]

Sources

Technical Support Center: Crystallization of 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting for the crystallization of 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile. Designed for researchers and professionals in drug development, this document moves beyond simple protocols to explain the "why" behind each step, empowering you to solve crystallization challenges with scientific rigor.

Introduction to Crystallization Challenges

Crystallization is a critical purification step, but it is often more of an art than a science. The success of a crystallization process depends on a delicate balance of thermodynamics and kinetics. For a molecule like this compound, with its moderate polarity and potential for hydrogen bonding, achieving a robust and reproducible crystallization can be challenging. This guide will walk you through common issues and provide a systematic approach to troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: Understanding "Oiling Out"

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid phase (crystals). This typically happens when the supersaturation of the solution is too high, or the temperature is above the melting point of the solute in the solvent.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Rapid cooling can lead to a state of high supersaturation where the molecules don't have enough time to orient themselves into a crystal lattice. Try a slower, more controlled cooling profile.

  • Use a Co-solvent System: The addition of a miscible "anti-solvent" can reduce the solubility of the compound more gradually, promoting crystallization over oiling out. Common anti-solvents for moderately polar compounds include heptane or toluene when using a polar solvent like isopropanol or acetonitrile.

  • Lower the Initial Concentration: A lower starting concentration will decrease the level of supersaturation at any given temperature, giving the molecules more time to form an ordered crystal structure.

  • Increase Agitation: Gentle agitation can help to break up any oil droplets that form and encourage nucleation.

Experimental Protocol: Anti-Solvent Crystallization

StepActionRationale
1 Dissolve the this compound in a minimal amount of a good solvent (e.g., isopropanol) at a slightly elevated temperature (e.g., 40-50 °C).To ensure complete dissolution and create a starting solution.
2 Slowly add a miscible anti-solvent (e.g., heptane) dropwise with gentle stirring.This gradually reduces the solubility of the compound, inducing crystallization.
3 Continue adding the anti-solvent until the solution becomes slightly turbid.The turbidity indicates the onset of nucleation.
4 Add a small amount of the good solvent back into the solution until the turbidity just disappears.This will create a metastable zone, ideal for crystal growth.
5 Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.Slow cooling promotes the growth of larger, more uniform crystals.
6 Isolate the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.To collect and dry the purified product.
Q2: I'm getting very fine needles or a powder, but I need larger crystals for better filtration and purity. What should I do?

A2: Controlling Crystal Size

Fine needles or powders are often the result of rapid nucleation and slow crystal growth. To obtain larger crystals, you need to control the nucleation process and provide sufficient time for the crystals to grow.

Troubleshooting Steps:

  • Reduce Supersaturation: As with oiling out, high supersaturation can lead to the rapid formation of many small nuclei. A lower concentration or a slower cooling rate can help.

  • Utilize a Seed Crystal: Introducing a small, well-formed crystal of this compound into a slightly supersaturated solution can promote the growth of that crystal rather than the formation of new nuclei.

  • Optimize the Solvent System: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures to find one that favors the growth of larger, more equant crystals.

  • Employ a Temperature Gradient: A slow, controlled temperature gradient during cooling can provide the ideal conditions for crystal growth.

Troubleshooting Workflow: Improving Crystal Size

Caption: Decision tree for troubleshooting small crystal size.

Q3: The yield of my crystallization is very low. How can I improve it?

A3: Maximizing Crystallization Yield

Low yield is a common problem and can be attributed to several factors, including high solubility of the compound in the mother liquor, incomplete crystallization, or losses during isolation.

Troubleshooting Steps:

  • Optimize the Solvent System: The ideal solvent system will have high solubility for your compound at elevated temperatures and low solubility at lower temperatures. A solubility screen with a variety of solvents is highly recommended.

  • Cool to a Lower Temperature: Ensure that you are cooling the crystallization mixture to a sufficiently low temperature to maximize the amount of product that crystallizes out of solution. An ice bath or even a dry ice/acetone bath can be used, provided the solvent doesn't freeze.

  • Concentrate the Mother Liquor: After filtering off the initial crop of crystals, you can often obtain a second crop by concentrating the mother liquor and re-cooling.

  • Minimize Losses During Isolation: Ensure that you are using a minimal amount of cold solvent to wash the crystals during filtration to avoid re-dissolving the product.

Data Presentation: Solubility Screening

SolventPolarity IndexBoiling Point (°C)Solubility at 25°C (g/L)Solubility at 75°C (g/L)
Heptane0.198LowLow
Toluene2.4111ModerateHigh
Isopropanol3.982HighVery High
Acetonitrile5.882HighVery High
Water10.2100Very LowLow

Note: The solubility data presented here is illustrative. Actual solubility should be determined experimentally.

Logical Relationships in Crystallization Troubleshooting

The following diagram illustrates the interconnectedness of key parameters in developing a successful crystallization protocol.

G cluster_0 Input Parameters cluster_1 Process Outcomes Solvent Solvent Choice Yield Yield Solvent->Yield affects solubility Purity Purity Solvent->Purity impurity rejection CrystalSize Crystal Size Solvent->CrystalSize influences habit Concentration Initial Concentration Concentration->Yield Concentration->CrystalSize affects nucleation OilingOut Oiling Out Concentration->OilingOut CoolingRate Cooling Rate CoolingRate->CrystalSize kinetics CoolingRate->OilingOut Agitation Agitation Speed Agitation->CrystalSize mass transfer OilingOut->Yield reduces OilingOut->Purity traps impurities

Caption: Interplay of parameters in crystallization.

References

  • Title: Crystal Nucleation Source: Wikipedia URL: [Link]

  • Title: Crystallization Source: Wikipedia URL: [Link]

  • Title: Cooling crystallization Source: Wikipedia URL: [Link]

  • Title: Fractional crystallization (chemistry) Source: Wikipedia URL: [Link]

ADMET and Solubility Analysis of Novel Inhibitors: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and Solubility Analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the in vitro characterization of novel inhibitors. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your experiments for robust and reliable data.

Section 1: Solubility Analysis - The Foundation of Reliable Data

Poor aqueous solubility is a primary hurdle in drug discovery, impacting virtually all downstream biological assays.[1][2][3] Inaccurate solubility assessment can lead to misleading structure-activity relationships (SAR) and costly failures in later development stages. This section addresses the common pitfalls in solubility testing.

Frequently Asked Questions (FAQs): Solubility

Q1: My compound precipitates in the aqueous buffer during my assay. How can I improve its solubility?

A1: This is a frequent challenge, especially with lipophilic compounds.[4] Several strategies can be employed, ranging from simple buffer modifications to more complex formulation approaches:

  • Co-solvents: For many in vitro assays, the use of a small percentage of an organic co-solvent, typically dimethyl sulfoxide (DMSO), is standard practice.[5] However, it is crucial to keep the final DMSO concentration low (generally <1-2%) to avoid artifacts in cellular assays.[4]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly enhance solubility.[4][6][7] Weakly acidic compounds are more soluble at higher pH, while weakly basic compounds are more soluble at lower pH.

  • Use of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be added to enzyme assays at low concentrations (e.g., 0.01-0.05%) to improve solubility.[4] However, this is generally not suitable for cell-based assays as detergents can disrupt cell membranes.[4]

  • Excipients: For more advanced formulation, excipients such as cyclodextrins can be used to form inclusion complexes, enhancing the aqueous solubility of the inhibitor.[6]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2: The choice between measuring kinetic and thermodynamic solubility depends on the stage of your research.[7]

  • Kinetic Solubility: This is a high-throughput measurement that assesses the solubility of a compound when it is rapidly introduced into an aqueous buffer from a concentrated organic stock solution (e.g., DMSO).[1][5][7] It reflects the solubility under conditions often encountered in in vitro screening assays.[1] Common methods include nephelometry and direct UV measurement after filtration.[1][8]

  • Thermodynamic (or Equilibrium) Solubility: This is the true equilibrium solubility of a compound in a saturated solution. It is determined by incubating an excess of the solid compound in the buffer for an extended period (e.g., 24-48 hours) until equilibrium is reached.[1][7] This "shake-flask" method is lower throughput but provides the gold-standard measurement for preformulation and lead optimization.[9]

For early-stage discovery, kinetic solubility is often sufficient for ranking compounds and identifying potential liabilities.[1] As a compound progresses, a precise thermodynamic solubility measurement becomes essential.[7]

Troubleshooting Guide: Solubility Assays
Problem Potential Cause(s) Troubleshooting Steps & Rationale
High variability in kinetic solubility data Inconsistent mixing; Temperature fluctuations; Rapid precipitation of amorphous solid.Ensure vigorous and consistent mixing of the DMSO stock with the aqueous buffer. Control the temperature during the assay. Allow sufficient equilibration time (though shorter than for thermodynamic solubility) for the kinetic measurement.[8]
Low compound recovery after solubility measurement Adsorption to plasticware; Instability of the compound in the assay buffer.Use low-binding plates and pipette tips. Pre-treat plates with a blocking agent if necessary. Assess the chemical stability of your compound at the assay pH and temperature.
Discrepancy between visual precipitation and instrument readout (nephelometry) Formation of very fine, non-light-scattering particles; Compound color interference.Confirm precipitation with a secondary method, such as centrifugation and measurement of the supernatant concentration. For colored compounds, use a method other than direct UV absorbance.

Section 2: Absorption & Permeability Assays

For orally administered drugs, the ability to cross the intestinal epithelium is a critical determinant of bioavailability. In vitro models like the Caco-2 and PAMPA assays are workhorses for predicting intestinal permeability.

Diagram: Permeability Assay Selection Workflow

start Need to Assess Permeability passive Primarily interested in passive diffusion? start->passive pampa PAMPA Assay (High Throughput) passive->pampa Yes caco2 Caco-2 Assay (Includes Active Transport) passive->caco2 No end Permeability Profile pampa->end efflux Need to investigate active efflux? caco2->efflux caco2_inhibitors Caco-2 with Transporter Inhibitors (e.g., Verapamil for P-gp) efflux->caco2_inhibitors Yes efflux->end No caco2_inhibitors->end

Caption: Decision workflow for selecting an appropriate in vitro permeability assay.

Frequently Asked Questions (FAQs): Caco-2 Permeability Assay

Q1: How do I ensure the integrity of my Caco-2 cell monolayer?

A1: A healthy and confluent Caco-2 monolayer is essential for reliable permeability data.[10] Integrity is typically assessed by two methods:

  • Transepithelial Electrical Resistance (TEER): This measures the electrical resistance across the monolayer. TEER values should be within the laboratory's historical range, often between 300-500 Ω·cm².[10] Low TEER values indicate a leaky monolayer.

  • Lucifer Yellow Permeability: Lucifer yellow is a fluorescent molecule that has very low permeability across a healthy cell monolayer. A high transport rate of Lucifer yellow indicates poor monolayer integrity.[10]

Q2: My compound shows high efflux in the Caco-2 assay. What does this mean and how can I confirm it?

A2: High efflux suggests that your compound is a substrate for an active transporter protein, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells.[10] This can limit oral absorption. To confirm this:

  • Calculate the Efflux Ratio (ER): The ER is the ratio of the apparent permeability coefficient (Papp) in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction. An ER greater than 2 is generally indicative of active efflux.[10]

  • Use Transporter Inhibitors: Perform the Caco-2 assay in the presence of known transporter inhibitors.[10] For example, verapamil can be used to inhibit P-gp.[10] A significant increase in the apical-to-basolateral permeability in the presence of the inhibitor confirms that your compound is a substrate for that transporter.

Troubleshooting Guide: Caco-2 and PAMPA Assays
Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low compound recovery in Caco-2 or PAMPA Low aqueous solubility; Non-specific binding to assay plates; Compound instability.First, address solubility issues as described in Section 1.[11][12] Use low-binding plates. Analyze the stability of the compound in the assay buffer over the time course of the experiment.[10]
High variability in Caco-2 permeability data Inconsistent monolayer integrity; Variation in cell passage number.Always check TEER values and/or Lucifer yellow permeability before starting the experiment.[10] Use Caco-2 cells within a defined passage number range, as transporter expression can change with excessive passaging.[13]
PAMPA results do not correlate with Caco-2 data The compound is a substrate for active transport (uptake or efflux).This is an expected outcome if active transport is involved, as PAMPA only measures passive diffusion.[14] Use the discrepancy to diagnose the transport mechanism.[14]

Section 3: Metabolism and Toxicity Assays

Understanding a compound's metabolic stability and potential for cytotoxicity is crucial for predicting its pharmacokinetic profile and safety.

Frequently Asked Questions (FAQs): Metabolic Stability & Cytotoxicity

Q1: What is the difference between using liver microsomes and hepatocytes for metabolic stability assays?

A1: The choice of system depends on the metabolic pathways you want to investigate.[15][16]

  • Liver Microsomes: These are subcellular fractions that contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s (CYPs).[16][17][18] They are a cost-effective, high-throughput tool for assessing Phase I metabolism.[17]

  • Hepatocytes: These are intact liver cells that contain both Phase I and Phase II metabolic enzymes, as well as transporters.[15][16] They provide a more comprehensive and physiologically relevant picture of hepatic clearance.[19]

Q2: I am seeing high background in my MTT cytotoxicity assay. What could be the cause?

A2: High background absorbance in an MTT assay can obscure the true signal and reduce sensitivity.[20] Common causes include:

  • Contamination: Bacterial or yeast contamination can reduce the MTT reagent and produce a false positive signal.

  • Serum Components: Components in the culture medium serum can non-specifically reduce MTT.[20]

  • Incomplete Solubilization: If the formazan crystals are not fully dissolved, it can lead to artificially high and variable readings.[20] Always include a media-only control and ensure thorough mixing after adding the solubilizing agent.[20]

Troubleshooting Guide: Metabolism and Toxicity
Problem Potential Cause(s) Troubleshooting Steps & Rationale
Rapid compound depletion in microsomal stability assay High intrinsic clearance; Non-specific binding to microsomes.Confirm that the loss of compound is NADPH-dependent by running a control without the NADPH regenerating system. If the loss is NADPH-independent, it may be due to non-specific binding or chemical instability.
Low signal in LDH cytotoxicity assay Insufficient cell number; Cell type not suitable for LDH assay; LDH instability.Optimize the cell seeding density.[21] Ensure that the cell type you are using releases a detectable amount of LDH upon lysis. LDH is reported to be stable for several days at 2-8°C, but freezing should be avoided.[22]
Edge effects in 96-well plate-based assays Uneven evaporation from the outer wells of the plate.To minimize edge effects, fill the outermost wells with sterile PBS or media to maintain humidity.[20] Using a plate sealer during incubation can also help.[20]

Section 4: Plasma Protein Binding (PPB)

The extent to which a compound binds to plasma proteins like albumin and alpha-1-acid glycoprotein (AAG) significantly impacts its distribution and the concentration of free drug available to interact with its target.[23][24]

Frequently Asked Questions (FAQs): Plasma Protein Binding

Q1: Which method should I use to measure plasma protein binding?

A1: Several methods are available, with equilibrium dialysis being the most widely accepted "gold standard".[24][25]

  • Equilibrium Dialysis: A semi-permeable membrane separates a chamber containing the compound in plasma from a chamber with buffer. At equilibrium, the concentration of free compound is the same in both chambers, allowing for calculation of the bound fraction.[24]

  • Ultrafiltration: This method separates free drug from protein-bound drug by centrifugation through a size-exclusion filter.[25] It is faster than equilibrium dialysis but can be prone to non-specific binding of the compound to the filter membrane.[25]

Q2: My compound is very highly bound to plasma proteins (>99.9%). How can I accurately measure the unbound fraction?

A2: Measuring the very small unbound fraction of highly bound compounds is challenging.[23] A dilution method can be employed where the plasma is diluted, which increases the experimental fraction unbound to a more accurately measurable level.[26] The undiluted fraction unbound can then be calculated from the diluted value.[26] This approach helps to align experimental data with regulatory recommendations for drug-drug interaction predictions.[26]

Troubleshooting Guide: Plasma Protein Binding
Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low compound recovery Non-specific binding to the dialysis membrane or ultrafiltration device; Compound instability in plasma.Use devices made from low-binding materials. Assess the stability of your compound in plasma at 37°C for the duration of the experiment. For highly lipophilic compounds, non-specific binding can be a significant issue.[23]
High variability between replicates Incomplete equilibrium in dialysis; Inconsistent sample handling; Analytical variability.Ensure the dialysis incubation is long enough to reach equilibrium. Standardize all pipetting and handling steps. Ensure the analytical method (e.g., LC-MS/MS) is validated for precision and accuracy.

Section 5: hERG Assay - A Critical Cardiac Safety Check

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to a potentially fatal cardiac arrhythmia.[27][28] Therefore, assessing a compound's hERG liability is a critical step in safety pharmacology.

Frequently Asked Questions (FAQs): hERG Assay

Q1: What are the common methods for assessing hERG inhibition?

A1: The primary methods for evaluating hERG channel activity are:

  • Patch Clamp Electrophysiology: This is the "gold standard" functional assay that directly measures the flow of ions through the hERG channel in cells expressing the channel.[27] It provides detailed information on the potency and mechanism of inhibition.

  • Binding Assays: These are higher-throughput, non-functional assays that measure the displacement of a radiolabeled or fluorescent ligand from the hERG channel.[29] They are useful for early-stage screening to flag potential hERG binders.[29]

Q2: My compound shows hERG inhibition in vitro. Does this mean it will be cardiotoxic in vivo?

A2: Not necessarily. While in vitro hERG inhibition is a red flag, the in vivo risk depends on several factors, including the therapeutic plasma concentration of the free drug.[30] A sufficient margin between the hERG IC50 and the free plasma concentration at efficacious doses is required. Additionally, some compounds that inhibit hERG also affect other cardiac ion channels, which can sometimes mitigate the proarrhythmic risk.[28]

Troubleshooting Guide: hERG Assay
Problem Potential Cause(s) Troubleshooting Steps & Rationale
Poor seal resistance in patch clamp experiments Poor cell health; Incorrect pipette positioning.Use healthy, low-passage number cells. Ensure proper technique in approaching the cell with the patch pipette to form a high-resistance (gigaohm) seal. A seal resistance >100 MΩ is often used as a quality control criterion.[30]
High background in fluorescence polarization binding assay Compound autofluorescence; Non-specific binding.Run a control with the compound alone to assess its intrinsic fluorescence at the assay wavelengths. Include appropriate negative controls (e.g., DMSO) to define the baseline.[30]

References

  • Permeability for intestinal absorption: Caco-2 assay and related issues. PubMed. [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things. [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. ResearchGate. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety. Sovicell. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • In vitro solubility assays in drug discovery. PubMed. [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. National Institutes of Health. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Plasma Protein Binding Assay. Creative Bioarray. [Link]

  • Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health. [Link]

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

  • What are common issues in in vitro ADME assays? Patsnap Synapse. [Link]

  • Aqueous Solubility Assays. Creative Bioarray. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. [Link]

  • metabolic stability assays for predicting intrinsic clearance. YouTube. [Link]

  • Perspectives in solubility measurement and interpretation. National Institutes of Health. [Link]

  • hERG Assay Services. Reaction Biology. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • hERG Serum Shift Assay. Charles River Laboratories. [Link]

  • Addressing the Accuracy of Plasma Protein Binding Measurement for Highly Bound Compounds Using the Dilution Method. PubMed. [Link]

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  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]

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  • Novel high/low solubility classification methods for new molecular entities. PubMed - National Institutes of Health. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • ADME Assays. Agilent. [Link]

  • Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Routledge. [Link]

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Technical Support Center: Structure-Activity Relationship (SAR) Studies for Improved Bioavailability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Structure-Activity Relationship (SAR) studies focused on enhancing drug bioavailability. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing a compound's journey from administration to systemic circulation. Here, we address common experimental challenges with in-depth troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.

Part 1: Troubleshooting Guides for Common Bioavailability Hurdles

Low oral bioavailability is a frequent cause of candidate attrition in drug discovery.[1][2][3] This section provides a structured approach to diagnosing and resolving the most common underlying issues.

Issue 1: Poor Absorption Due to Low Aqueous Solubility

You observe high potency in in vitro assays, but in vivo studies show minimal exposure after oral dosing. Your compound is a "brick dust" – highly crystalline and poorly soluble.

Troubleshooting Workflow:

  • Quantify the Problem:

    • Kinetic and Thermodynamic Solubility Assays: Determine the solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF)). This helps to understand how the compound might behave in different parts of the GI tract.[4]

    • Rationale: A significant discrepancy between potency (nM range) and solubility (µM range) is a major red flag. If the dose required for efficacy cannot be dissolved in the volume of fluid in the GI tract, absorption will be limited.

  • Structural Modifications (SAR-Driven):

    • Introduce Ionizable Groups: Add basic (e.g., amine) or acidic (e.g., carboxylic acid) functional groups to enable salt formation, which can dramatically improve solubility.[5]

    • Disrupt Crystal Packing (Reduce Lipophilicity): Introduce polar functional groups (e.g., hydroxyl, amide) or heteroatoms to break planarity and reduce the crystal lattice energy. This can also be guided by Lipinski's "Rule of Five," which correlates physicochemical properties with oral bioavailability.[6]

    • Bioisosteric Replacements: Replace a lipophilic group with a more polar bioisostere that maintains the key interactions with the target protein.

  • Formulation Strategies:

    • If structural modifications compromise potency, formulation can be a powerful alternative.[7][8]

    • Amorphous Solid Dispersions (ASDs): Disperse the compound in a polymer matrix to create a high-energy, amorphous state that has a higher dissolution rate.[5][8][9]

    • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gut.[7][9][10]

    • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area for dissolution.[5][9]

Data Summary: Impact of Structural Changes on Physicochemical Properties

Modification Strategy Example Change Expected Impact on LogP Expected Impact on Solubility Potential Risks
Introduce Ionizable Group Phenyl to PyridineDecreaseIncrease (pH-dependent)Altered target binding, new metabolic liabilities
Add Polar Group -CH3 to -OHDecreaseIncreaseNew metabolic liabilities (e.g., glucuronidation)
Disrupt Planarity Fused ring to single ringVariableIncreaseLoss of potency
Issue 2: Low Permeability Across the Intestinal Wall

Your compound has good solubility, but still exhibits poor absorption. This suggests that it cannot efficiently cross the intestinal epithelium.

Troubleshooting Workflow:

  • Assess Membrane Permeability:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion.[11][12][13] It's a cost-effective first step to determine if a compound has the intrinsic physicochemical properties to cross a lipid membrane.

    • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[11][12][14] It can identify compounds subject to active transport or efflux.

  • Interpret the Data:

    • High PAMPA, Low Caco-2 Permeability: This pattern strongly suggests the compound is a substrate for an efflux transporter, like P-glycoprotein (P-gp), which actively pumps the drug back into the intestinal lumen.[15]

    • Low PAMPA, Low Caco-2 Permeability: The compound has inherently poor passive permeability.

  • Structural Modifications (SAR-Driven):

    • To Reduce Efflux: Reduce the number of hydrogen bond donors, or slightly increase lipophilicity. Sometimes, "masking" the features recognized by the transporter with a strategically placed group can be effective.

    • To Improve Passive Permeability: Increase lipophilicity (LogP) by adding non-polar groups, but be mindful of the trade-off with solubility. Reducing the polar surface area (PSA) is also a common strategy.[16]

Experimental Workflow Diagram: Permeability Assessment

G cluster_0 Initial Screening cluster_1 Diagnosis & SAR Strategy Start Soluble Compound with Poor In Vivo Exposure PAMPA PAMPA Assay Start->PAMPA Caco2 Caco-2 Assay PAMPA->Caco2 Low permeability Efflux Hypothesis: Efflux Substrate (e.g., P-gp) Caco2->Efflux High PAMPA / Low Caco-2 Poor_Perm Hypothesis: Poor Passive Permeability Caco2->Poor_Perm Low PAMPA / Low Caco-2 SAR_Efflux SAR Strategy: - Reduce H-bond donors - Mask recognition features Efflux->SAR_Efflux SAR_Perm SAR Strategy: - Increase LogP - Reduce PSA Poor_Perm->SAR_Perm

Caption: Workflow for diagnosing and addressing low permeability.

Issue 3: High First-Pass Metabolism

Your compound has good solubility and permeability, but the oral bioavailability is still low, and you observe a high clearance rate in pharmacokinetic studies. This points to extensive metabolism in the gut wall or liver before the drug reaches systemic circulation.[17][18][19]

Troubleshooting Workflow:

  • Assess Metabolic Stability:

    • Liver Microsomal Stability Assay: This assay uses subcellular fractions containing Phase I enzymes (like Cytochrome P450s).[20][21] It's a good screen for oxidative metabolism liabilities.

    • Hepatocyte Stability Assay: This assay uses whole liver cells and accounts for both Phase I and Phase II (conjugation) metabolism, as well as transporter uptake into the cell.[20][22][23] It provides a more comprehensive picture of hepatic clearance.[20][22]

  • Identify the "Metabolic Hotspot":

    • Run a metabolite identification ("MetID") study. By incubating your compound with microsomes or hepatocytes and analyzing the products by mass spectrometry, you can identify the specific site(s) on the molecule that are being modified.

  • Structural Modifications (SAR-Driven):

    • "Block" the Hotspot: Modify the identified site of metabolism. For example, if an aromatic ring is being hydroxylated, adding an electron-withdrawing group (like fluorine) can "harden" the ring against oxidation.[16] Replacing a metabolically labile methyl group with a cyclopropyl group is another common strategy.

    • Introduce Steric Hindrance: Add a bulky group near the metabolic hotspot to physically block the metabolic enzymes from accessing it.[16]

    • Reduce Lipophilicity: Highly lipophilic compounds often have higher rates of metabolism. Adding polar groups can sometimes reduce metabolic clearance.[16]

Metabolic Stability Assay Workflow

G Start Compound with Suspected High Clearance Microsomes Liver Microsomal Stability Assay Start->Microsomes Hepatocytes Hepatocyte Stability Assay Microsomes->Hepatocytes If unstable Decision Is the compound stable? Hepatocytes->Decision MetID Metabolite ID Study SAR SAR Strategy: Block or shield metabolic hotspot MetID->SAR Hotspot identified Decision->MetID No Proceed Proceed to In Vivo Pharmacokinetic Studies Decision->Proceed Yes SAR->Start Synthesize new analogs

Sources

Validation & Comparative

A Comparative Guide to CDK4 Inhibitors: Benchmarking 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile Against Market Leaders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, inhibitors of Cyclin-Dependent Kinase 4 (CDK4) have emerged as a pivotal class of therapeutics, particularly in the management of hormone receptor-positive (HR+) breast cancer. This guide provides an in-depth comparison of the established CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—with the emerging chemical class of pyrimidine-5-carbonitrile derivatives, represented herein by structurally related compounds due to the limited public data on 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile itself. We will delve into their mechanisms of action, preclinical efficacy, clinical trial outcomes, and safety profiles, supported by experimental data and detailed protocols to empower researchers in their drug discovery and development endeavors.

The Central Role of CDK4 in Cell Cycle Progression and Cancer

The cell cycle is a tightly regulated process that governs cellular proliferation. A key checkpoint in this cycle is the G1-S transition, which is primarily controlled by the CDK4/6-Cyclin D-Retinoblastoma (Rb) protein pathway.[1] In response to mitogenic signals, Cyclin D proteins bind to and activate CDK4 and CDK6.[1] This active complex then phosphorylates the Rb protein, leading to its inactivation.[1] Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes necessary for DNA synthesis and progression into the S phase.[1] In many cancers, this pathway is hyperactivated, resulting in uncontrolled cell proliferation.[1] CDK4 inhibitors function by blocking the kinase activity of CDK4, thereby preventing Rb phosphorylation and inducing a G1 cell cycle arrest.[1]


Figure 1: The CDK4/6-Cyclin D-Rb signaling pathway and the point of intervention by CDK4/6 inhibitors.

Approved CDK4/6 Inhibitors: A Comparative Overview

Three CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—have received FDA approval and have become the standard of care in combination with endocrine therapy for HR+/HER2- advanced or metastatic breast cancer.[1] While they share a common mechanism of action, they exhibit subtle but important differences in their chemical structures, kinase selectivity, and clinical profiles.[2][3]

InhibitorTargetIC50 (nM)Key Clinical TrialsMedian PFS (First-Line)Common Adverse Events (>20%)
Palbociclib CDK4/CDK6CDK4: 9-11, CDK6: 15[4]PALOMA-1, PALOMA-2, PALOMA-3[5][6]24.8 months (PALOMA-2)[6]Neutropenia, leukopenia, fatigue, nausea[7]
Ribociclib CDK4/CDK6CDK4: 10, CDK6: 39[4]MONALEESA-2, MONALEESA-3, MONALEESA-7[8][9]25.3 months (MONALEESA-2)[8]Neutropenia, nausea, fatigue, diarrhea, QTc prolongation[10]
Abemaciclib CDK4/CDK6CDK4: 2, CDK6: 9.9[4]MONARCH 1, MONARCH 2, MONARCH 3, monarchE[11][12][13]28.2 months (MONARCH 3)[13]Diarrhea, neutropenia, nausea, fatigue[11]

Table 1: Comparison of Approved CDK4/6 Inhibitors

Palbociclib (Ibrance®)

Palbociclib was the first CDK4/6 inhibitor to gain FDA approval.[14] It is a reversible, ATP-competitive inhibitor with similar potency against both CDK4 and CDK6.[15] In the pivotal PALOMA-2 trial, the combination of palbociclib and letrozole demonstrated a significant improvement in progression-free survival (PFS) compared to letrozole alone in postmenopausal women with ER+/HER2- advanced breast cancer (24.8 months vs. 14.5 months).[6] The most common adverse event associated with palbociclib is neutropenia, which is generally manageable with dose interruption or reduction.[7]

Ribociclib (Kisqali®)

Ribociclib is another potent and selective inhibitor of CDK4/6.[15] The MONALEESA-2 trial showed that ribociclib in combination with letrozole significantly prolonged PFS compared to placebo plus letrozole in postmenopausal women with HR+/HER2- advanced breast cancer (25.3 months vs. 16.0 months).[8] A unique toxicity associated with ribociclib is QTc interval prolongation, which requires regular electrocardiogram monitoring.[10]

Abemaciclib (Verzenio®)

Abemaciclib distinguishes itself from palbociclib and ribociclib by having a greater selectivity for CDK4 over CDK6.[4] It also has a broader kinase inhibitory profile, which may contribute to its different side-effect profile.[15] The MONARCH 3 trial demonstrated a significant PFS benefit with abemaciclib plus a nonsteroidal aromatase inhibitor versus placebo plus an aromatase inhibitor in the first-line treatment of postmenopausal women with HR+/HER2- advanced breast cancer (28.2 months vs. 14.8 months).[13] The most common side effect of abemaciclib is diarrhea, which typically occurs early in treatment and can be managed with antidiarrheal medication and dose adjustments.[11]

The Emergence of Pyrimidine-5-Carbonitrile Derivatives as Kinase Inhibitors

One notable example is the pyridopyrimidine derivative, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (Compound 7x) , which has demonstrated potent inhibition of CDK4 with an IC50 of 3.87 nM.[7] This compound also showed pro-apoptotic activity in tumor cells at nanomolar concentrations.[7]

Another class of related compounds, substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines , has been investigated as CDK inhibitors. While many of these compounds show potent inhibition of CDK9, some also exhibit activity against other CDKs.[11] For instance, certain derivatives with a C5-carbonitrile on the pyrimidine ring display favorable CDK9 inhibitory activity with low nanomolar potencies.[11]

Representative Compound Class/ExampleTarget(s)IC50/Ki (nM)Key FindingsReference
Pyridopyrimidine-6-carbonitrile (Compound 7x) CDK43.87Potent and selective CDK4 inhibition; induces apoptosis in tumor cells.[7]
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines CDK9, CDK1, CDK21-6 (for potent analogs)C5-carbonitrile contributes to potency and selectivity, primarily for CDK9.[11]

Table 2: Preclinical Data for Representative Pyrimidine-Carbonitrile Derivatives

Comparative Analysis and Future Directions

The approved CDK4/6 inhibitors have demonstrated significant clinical benefit, establishing a high bar for new entrants. The preclinical data for representative pyrimidine-carbonitrile derivatives suggest that this chemical scaffold has the potential to yield potent CDK inhibitors. The high potency of Compound 7x against CDK4 is comparable to that of the approved drugs.

A key differentiator for novel CDK4 inhibitors could be an improved selectivity profile, potentially leading to a better safety profile. For instance, a more CDK4-selective inhibitor might have a reduced incidence of neutropenia, which is thought to be mediated by CDK6 inhibition. Further research into this compound and related compounds is warranted to fully characterize their kinase selectivity, cellular activity, and in vivo efficacy.

Experimental Protocols

To facilitate the evaluation of novel CDK4 inhibitors, we provide the following detailed protocols for key in vitro assays.

In Vitro CDK4/Cyclin D1 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK4/Cyclin D1 complex.


Figure 2: Workflow for an in vitro CDK4 kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare a solution of the Rb C-terminal fragment as the substrate and ATP at a concentration close to its Km for CDK4.

  • Compound Dilution: Prepare a serial dilution of the test compound and a known CDK4 inhibitor (positive control) in DMSO.

  • Assay Setup: In a 384-well plate, add the assay buffer, substrate, and ATP. Then, add the diluted compounds.

  • Enzyme Addition: Add a purified recombinant human CDK4/Cyclin D1 enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add a kinase detection reagent, such as ADP-Glo™ or Kinase-Glo®, which measures either the amount of ADP produced or the amount of ATP remaining.

  • Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the proliferation of cancer cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed a cancer cell line known to be dependent on CDK4 activity (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a positive control for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% inhibition of cell growth).

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of a compound on cell cycle distribution.


Figure 3: Workflow for cell cycle analysis by flow cytometry.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compound at various concentrations for 24-48 hours.

  • Harvest and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing a fluorescent DNA dye (e.g., Propidium Iodide) and RNase A to eliminate RNA staining.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

  • Data Interpretation: Generate a histogram of DNA content. Cells in the G1 phase will have a 2N DNA content, while cells in the G2/M phase will have a 4N DNA content. Cells in the S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase of the cell cycle. A potent CDK4 inhibitor is expected to cause an accumulation of cells in the G1 phase.

Conclusion

The development of CDK4/6 inhibitors has revolutionized the treatment of HR+/HER2- breast cancer. Palbociclib, Ribociclib, and Abemaciclib have all demonstrated significant efficacy, albeit with distinct safety profiles that can guide treatment decisions. The pyrimidine-5-carbonitrile scaffold represents a promising area for the discovery of novel kinase inhibitors, including those targeting CDK4. While specific data for this compound is lacking in the public domain, the potent anti-CDK4 activity of related compounds underscores the potential of this chemical class. Further investigation, guided by the experimental protocols outlined in this guide, is necessary to fully elucidate the therapeutic potential of this and other novel CDK4 inhibitors.

References

  • An Overview of the Safety Profile and Clinical Impact of CDK4/6 Inhibitors in Breast Cancer—A Systematic Review of Randomized Phase II and III Clinical Trials. Available at: [Link]

  • The Evolution of Abemaciclib Clinical Trial Data for the Treatment of HR-Positive/HER2-Negative Metastatic Breast Cancer. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. Available at: [Link]

  • Differences in Toxicity Profiles and Impact on CDK4/6 Inhibitor Treatment Choice. Available at: [Link]

  • Side effects of CDK4/6 inhibitors in the treatment of HR+/HER2− advanced breast cancer: a systematic review and meta-analysis of randomized controlled trials. Available at: [Link]

  • Adverse event profiles of CDK4/6 inhibitors: a disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) database. Available at: [Link]

  • Toxicity profiles of cyclin-dependent kinase 4/6 inhibitors: safety analysis from clinical trials and the FDA adverse event reporting system. Available at: [Link]

  • Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Available at: [Link]

  • Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences. Available at: [Link]

  • Abemaciclib Plus ET Demonstrates Long-Term Clinical Benefit in HR+, HER2-, High-Risk Early Breast Cancer. Available at: [Link]

  • Review of Ribociclib for Advanced Hormone Receptor–Positive Breast Cancer. Available at: [Link]

  • Abemaciclib Data Reviewed as New Breast Cancer Indications Added. Available at: [Link]

  • Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Available at: [Link]

  • A phase III trial of adjuvant ribociclib plus endocrine therapy versus endocrine therapy alone in patients with HR-positive/HER2-negative early breast cancer: final invasive disease-free survival results from the NATALEE trial. Available at: [Link]

  • Cell Cycle Tutorial Contents. Available at: [Link]

  • Palbociclib in metastatic breast cancer: current evidence and real-life data. Available at: [Link]

  • Clinical Trial Results | mBC | KISQALI® (ribociclib). Available at: [Link]

  • Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Available at: [Link]

  • Proliferation & Cell Cycle - Flow Cytometry Guide. Available at: [Link]

  • Abemaciclib + Hormone Therapy for Breast Cancer (BRE-09 Trial). Available at: [Link]

  • Clinical Trials Using Palbociclib - NCI. Available at: [Link]

  • Cell Cycle Analysis with Flow Cytometry. Available at: [Link]

  • Clinical Trials Using Ribociclib - NCI. Available at: [Link]

  • Clinical Trials Using Abemaciclib - NCI. Available at: [Link]

  • Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib. Available at: [Link]

  • ASCO23: adjuvant ribociclib yields promising results for early-stage breast cancer. Available at: [Link]

  • AFT-38 PATINA: the role of palbociclib in combination in HR+/HER2+ metastatic breast cancer. Available at: [Link]

  • Palbociclib Boosts PFS in Phase III Breast Cancer Study. Available at: [Link]

  • Phase II trial of T-DM1 and palbociclib in metastatic HER2+ breast cancer. Available at: [Link]

  • Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib. Available at: [Link]

  • 4.3. Cell Viability Assay. Available at: [Link]

  • MTT Cell Assay Protocol. Available at: [Link]

  • Cell Viability Assays. Available at: [Link]

  • Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Available at: [Link]

  • Comparative Analysis of CDK4/6 Inhibitors (Ribociclib and Palbociclib) Combined with Enzalutamide in Triple-Negative Breast Canc. Available at: [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast. Available at: [Link]

  • CDK4 Assay Kit. Available at: [Link]

  • The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. Available at: [Link]

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Available at: [Link]

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A Comparative Guide to the Efficacy of Bcr-Abl Tyrosine Kinase Inhibitors: Benchmarking a Novel Compound, 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the Bcr-Abl tyrosine kinase as the driver of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL) has revolutionized cancer therapy.[1] The development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the Bcr-Abl oncoprotein has transformed CML from a fatal disease into a manageable chronic condition for many patients.[2] Imatinib, the first-in-class Bcr-Abl TKI, set a new standard in targeted therapy.[2] However, the emergence of resistance, often due to point mutations in the Abl kinase domain, has driven the development of second and third-generation inhibitors with increased potency and broader activity against mutant forms of Bcr-Abl.[3][4]

This guide provides a comparative analysis of the efficacy of established Bcr-Abl TKIs, including the first-generation inhibitor Imatinib, second-generation inhibitors Dasatinib, Bosutinib, and Bafetinib, and the third-generation pan-inhibitor Ponatinib. We will use the efficacy profiles of these known drugs to establish a benchmark for the evaluation of a novel investigational compound, 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile, a molecule hypothesized to belong to this class based on its structural features. This guide will detail the critical experimental protocols necessary to robustly characterize its preclinical efficacy and position it within the existing therapeutic landscape.

The Bcr-Abl Signaling Pathway: The Central Target

The fusion of the Breakpoint Cluster Region (BCR) gene on chromosome 22 with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) on chromosome 9 creates the Philadelphia chromosome, which encodes the constitutively active Bcr-Abl tyrosine kinase.[5] This aberrant kinase drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways.[6] Bcr-Abl TKIs function by competitively binding to the ATP-binding site of the Abl kinase domain, thereby blocking the phosphorylation of its downstream substrates and inhibiting these pro-leukemic signals.[2] A critical downstream substrate and reliable biomarker of Bcr-Abl activity is the CrkL adaptor protein; its phosphorylation status is a direct indicator of kinase inhibition.[7][8]

Bcr_Abl_Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS CRKL CrkL BCR_ABL->CRKL Phosphorylates STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates RAS Ras GRB2_SOS->RAS RAF_MEK_ERK Raf/MEK/ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation PI3K_AKT PI3K/Akt Pathway CRKL->PI3K_AKT PI3K_AKT->Proliferation STAT5->Proliferation TKI Tyrosine Kinase Inhibitors (e.g., 2-(1-Piperidinyl)-5- pyrimidinecarbonitrile) TKI->BCR_ABL Inhibits

Figure 1: Simplified Bcr-Abl signaling pathway and the point of inhibition by TKIs.

Comparative Efficacy of Known Bcr-Abl Inhibitors

The potency of Bcr-Abl inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), both in cell-free biochemical assays and in cell-based assays. A lower IC50 value indicates greater potency.[9] The following table summarizes the reported IC50 values for key Bcr-Abl inhibitors against the wild-type (WT) enzyme and the highly resistant T315I mutant.

Compound Generation Bcr-Abl (WT) IC50 (nM) Bcr-Abl (T315I) IC50 (nM) Key Features & References
Imatinib 1st~200-400>10,000The first approved TKI; resistance is a clinical challenge.[3][10]
Dasatinib 2nd<1 - 9>500Potent dual Src/Abl inhibitor; active against most imatinib-resistant mutants except T315I.[3][11][12]
Bosutinib 2nd~1.2>2,000Dual Src/Abl inhibitor with a distinct profile of activity against imatinib-resistant mutants, but not T315I.[9][13]
Bafetinib 2nd5.8InactivePotent dual Bcr-Abl/Lyn inhibitor; not active against the T315I mutation.[14][15]
Ponatinib 3rd~0.4 - 5~29 - 56Pan-Bcr-Abl inhibitor, uniquely designed to be effective against the T315I "gatekeeper" mutation.[16][17][18][19]

Experimental Protocols for Efficacy Evaluation of Novel TKIs

To comprehensively assess the efficacy of a novel compound like this compound, a multi-tiered experimental approach is essential. This workflow progresses from direct enzyme inhibition to cellular effects and finally to in vivo models.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Kinase_Assay Bcr-Abl Kinase Assay (IC50 Determination) Cell_Assay Cell Viability Assay (MTT/XTT on K562 cells) Kinase_Assay->Cell_Assay Confirm Cellular Activity Western_Blot Western Blot Analysis (p-CrkL Inhibition) Cell_Assay->Western_Blot Verify Mechanism Xenograft CML Xenograft Model (Tumor Growth Inhibition) Western_Blot->Xenograft Advance to In Vivo

Figure 2: Standard experimental workflow for evaluating a novel Bcr-Abl inhibitor.

In Vitro Bcr-Abl Kinase Assay

Objective: To determine the direct inhibitory activity of this compound on the Bcr-Abl kinase and calculate its IC50 value.[20]

Principle: This cell-free assay measures the transfer of a phosphate group from ATP to a peptide substrate by the recombinant Bcr-Abl enzyme. The inhibitory effect of the compound is quantified by measuring the reduction in substrate phosphorylation.[15]

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing a kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT), a specific peptide substrate for Abl kinase, and recombinant Bcr-Abl enzyme (e.g., 10 nM).[15]

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Imatinib).

  • Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and radiolabeled [γ-³³P]ATP.[15] Incubate at 30-37°C for a defined period (e.g., 60 minutes).[20]

  • Stop Reaction & Capture: Terminate the reaction and capture the phosphorylated substrate onto a filter membrane or beads.

  • Quantification: Wash away excess unincorporated [γ-³³P]ATP and measure the radioactivity of the captured substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[21]

Cellular Proliferation/Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of Bcr-Abl-positive leukemia cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[22]

Step-by-Step Protocol:

  • Cell Plating: Seed Bcr-Abl-positive cells (e.g., K562 human CML cell line) into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).[23] Incubate overnight to allow cells to acclimate.[24]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).[24] Include vehicle and positive controls.

  • MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[22][25]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[23]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the compound concentration to determine the cellular IC50 value.

Western Blot Analysis for Bcr-Abl Downstream Signaling

Objective: To confirm that the anti-proliferative effects of this compound are due to the inhibition of Bcr-Abl kinase activity by assessing the phosphorylation status of its direct substrate, CrkL.[7]

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using a phospho-specific antibody, one can measure the level of phosphorylated CrkL (p-CrkL), which should decrease upon effective Bcr-Abl inhibition.[8]

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat K562 cells with various concentrations of the test compound for a short duration (e.g., 2-4 hours). Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[26]

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[8]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CrkL (p-CrkL Tyr207).[8]

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[27]

  • Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody against total CrkL or a housekeeping protein like β-actin.[28]

In Vivo CML Xenograft Model

Objective: To evaluate the anti-leukemic efficacy of this compound in a living organism.

Principle: Human CML cells are implanted into immunocompromised mice (e.g., NOD/SCID) to establish a leukemia model that can be used to test the therapeutic efficacy of a drug.[29][30]

Step-by-Step Protocol:

  • Animal Model: Use severely immunodeficient mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, which can accept human cell grafts.[29][31]

  • Cell Implantation: Inject a human CML cell line (e.g., K562) intravenously (via tail vein) into the mice.[32]

  • Monitoring: Monitor the mice for signs of disease progression, which can include weight loss, hind-limb paralysis, and the presence of human leukemia cells in the peripheral blood.

  • Drug Administration: Once the disease is established, randomize the mice into treatment groups. Administer this compound (e.g., via oral gavage) and a vehicle control daily for a set period.[15]

  • Efficacy Assessment: The primary endpoint is typically overall survival. Other endpoints can include tumor burden in the bone marrow and spleen at the end of the study.

  • Data Analysis: Compare the survival curves of the treated and control groups using Kaplan-Meier analysis to determine if the treatment provides a statistically significant survival benefit.

Conclusion

The landscape of Bcr-Abl TKI therapy is well-defined, with clear benchmarks for potency and efficacy. For a novel compound such as this compound to be considered a viable clinical candidate, it must demonstrate a compelling efficacy profile when evaluated through the standardized preclinical assays outlined in this guide. An ideal candidate would exhibit potent, low nanomolar inhibition of wild-type Bcr-Abl in both biochemical and cellular assays, confirmed by the robust suppression of downstream signaling markers like p-CrkL. Furthermore, demonstrating activity against clinically relevant imatinib-resistant mutations would be a significant advantage. Ultimately, the translation of this in vitro potency into a significant survival benefit in in vivo xenograft models is the critical determinant of its therapeutic potential. This rigorous, systematic evaluation is paramount for advancing the next generation of targeted therapies for CML and Philadelphia chromosome-positive ALL.

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A Comparative Guide to Target Validation for 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Phenotypic Hit

In drug discovery, a successful phenotypic screen—one that identifies a compound with a desired effect on cells or an organism—is both a moment of triumph and the start of a significant challenge. We have identified a novel compound, 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile (hereafter designated Cmpd-X ), which demonstrates potent anti-proliferative activity in a KRAS-mutant lung cancer cell line. However, the molecular mechanism is unknown. The critical next step, which dictates the future of this promising molecule, is Target Identification and Validation (TIV).[1][2]

The pyrimidine scaffold within Cmpd-X is a common feature in kinase inhibitors.[3][4][5][6] Based on this structural alert and preliminary computational docking studies, we hypothesize that Cmpd-X exerts its effect by inhibiting a specific kinase, which we will refer to as Kinase-Y , a known (hypothetical) downstream effector in the KRAS signaling pathway.

This guide provides a comparative analysis of essential, orthogonal target validation methodologies. Its purpose is to build a robust, evidence-based case to confirm—or refute—that Kinase-Y is the direct and relevant target of Cmpd-X. We will compare biochemical, biophysical, and cellular approaches, detailing the causality behind each experimental choice and presenting data in a comparative framework.

Comparative Analysis of Target Validation Methodologies

A credible target validation strategy relies on the convergence of evidence from multiple, independent methods.[7] We will assess the interaction between Cmpd-X and Kinase-Y through four distinct lenses: direct enzyme inhibition, direct physical binding, in-cell target engagement, and modulation of downstream signaling.

Workflow for Target Validation

The overall strategy is to move from isolated, purified systems to a complex cellular environment, gathering increasingly physiological evidence at each stage.

Target_Validation_Workflow cluster_0 Level 1: In Vitro / Biochemical cluster_1 Level 2: In-Cellulo cluster_2 Level 3: Cellular Phenotype Biochem Biochemical Assay (e.g., ADP-Glo) Is Kinase-Y activity inhibited? CETSA Target Engagement (e.g., CETSA / NanoBRET) Does Cmpd-X engage Kinase-Y in cells? Biochem->CETSA Confirms Potency Biophys Biophysical Assay (e.g., SPR) Does Cmpd-X physically bind Kinase-Y? Biophys->CETSA Confirms Binding Western Pathway Analysis (Western Blot) Is Kinase-Y substrate phosphorylation inhibited? CETSA->Western Confirms Target Engagement Pheno Phenotypic Assay (Cell Viability) Does target engagement correlate with phenotype? Western->Pheno Links Target to Function conclusion Validated Target Pheno->conclusion start Hypothesis: Cmpd-X inhibits Kinase-Y start->Biochem start->Biophys

Caption: Orthogonal workflow for target validation of Cmpd-X.

Biochemical Validation: Direct Enzyme Inhibition

Core Question: Does Cmpd-X directly inhibit the enzymatic activity of purified Kinase-Y?

Method of Choice: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay). This assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates reduced kinase activity.[8]

Experimental Rationale: This is the most direct first test of the hypothesis. By using purified, recombinant Kinase-Y, we isolate the enzyme from all other cellular components. This ensures that any observed inhibition is a direct effect on the kinase itself and not due to upstream or downstream cellular events. We will compare Cmpd-X to a well-characterized, potent Kinase-Y inhibitor (Positive Control) and a structurally similar but inactive analog of Cmpd-X (Negative Control).

Step-by-Step Protocol: ADP-Glo™ Kinase Assay[9][10][11]
  • Reaction Setup: Prepare a reaction mixture containing Kinase-Y enzyme, its specific substrate peptide, and ATP in a kinase reaction buffer.

  • Compound Titration: Serially dilute Cmpd-X, the Positive Control, and the Negative Control across a 10-point dose-response range (e.g., 1 nM to 100 µM) and add to the reaction wells. Include a DMSO-only control (vehicle).

  • Kinase Reaction: Incubate the plates at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Convert luminescence to percent inhibition relative to DMSO controls. Plot the data and fit to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Performance Data (Hypothetical)
CompoundTargetBiochemical IC₅₀ (nM)Notes
Cmpd-X Kinase-Y 45 Potent inhibition observed.
Positive ControlKinase-Y10Validates assay performance.
Negative ControlKinase-Y> 10,000Confirms structural specificity.

Interpretation: The low nanomolar IC₅₀ for Cmpd-X provides strong initial evidence that it is a direct and potent inhibitor of Kinase-Y's enzymatic activity.

Biophysical Validation: Direct Physical Binding

Core Question: Does Cmpd-X physically bind to Kinase-Y, and what are the kinetics of this interaction?

Method of Choice: Surface Plasmon Resonance (SPR). SPR is a label-free optical technique that measures molecular interactions in real-time.[9][10] It provides precise data on binding affinity (K D), as well as association (k a) and dissociation (k d) rates.[11][12]

Experimental Rationale: While an in vitro kinase assay demonstrates inhibition of function, it does not prove direct physical binding. SPR provides this missing piece of evidence.[13] By immobilizing the Kinase-Y protein on a sensor chip and flowing Cmpd-X over the surface, we can directly measure the binding and dissociation events. This confirms a physical interaction and provides crucial kinetic information that can inform on the compound's mechanism (e.g., a slow dissociation rate often correlates with longer duration of action).

Step-by-Step Protocol: Surface Plasmon Resonance (SPR)
  • Immobilization: Covalently immobilize purified, recombinant Kinase-Y onto a sensor chip surface via amine coupling.

  • Analyte Preparation: Prepare a series of concentrations of Cmpd-X in a suitable running buffer (e.g., 100 nM to 10 µM).

  • Association: Inject the Cmpd-X solutions sequentially over the sensor surface at a constant flow rate. The binding of Cmpd-X to Kinase-Y causes a change in the refractive index at the surface, which is measured in real-time as a response signal.

  • Dissociation: After the association phase, flow running buffer alone over the surface. The dissociation of Cmpd-X from Kinase-Y is monitored as a decrease in the response signal.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgram data (response vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k a), dissociation rate (k d), and the equilibrium dissociation constant (K D = k d/k a).

Comparative Performance Data (Hypothetical)
CompoundTargetK D (nM)k a (1/Ms)k d (1/s)Notes
Cmpd-X Kinase-Y 65 2.1 x 10⁵1.4 x 10⁻²Confirms direct binding with a moderately fast off-rate.
Positive ControlKinase-Y153.5 x 10⁵5.3 x 10⁻³Slower dissociation rate suggests longer residence time.
Negative ControlKinase-YNo BindingN/AN/ANo interaction detected, confirming specificity.

Interpretation: The SPR data confirms a direct, physical interaction between Cmpd-X and Kinase-Y with a nanomolar affinity (K D), strongly supporting the biochemical findings.

Cellular Target Engagement: Proving the Interaction in a Live Cell

Core Question: Does Cmpd-X bind to Kinase-Y within the complex environment of an intact cell?

Method of Choice: Cellular Thermal Shift Assay (CETSA®). CETSA is based on the principle that when a compound binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[14][15][16]

Experimental Rationale: Biochemical and biophysical assays use purified proteins in artificial buffer systems. The intracellular environment is vastly different, with high protein concentrations, molecular crowding, and the presence of endogenous ligands like ATP that can compete with inhibitors. CETSA is a critical experiment to prove that Cmpd-X can access Kinase-Y in its native environment and engage it at concentrations relevant to its phenotypic effect.[17][18][19] We will compare the thermal stability of Kinase-Y in cells treated with Cmpd-X versus vehicle-treated cells.

Step-by-Step Protocol: Western Blot-based CETSA
  • Cell Treatment: Treat intact KRAS-mutant lung cancer cells with Cmpd-X (e.g., at 1 µM) or vehicle (DMSO) for 1 hour.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles to release cellular contents.

  • Separation: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Western Blot Analysis: Collect the supernatants and analyze the amount of soluble Kinase-Y remaining at each temperature using standard Western blotting with a specific antibody for Kinase-Y.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble Kinase-Y relative to the non-heated control against temperature. The resulting "melting curve" will shift to the right in the presence of a stabilizing ligand.

Alternative Cellular Target Engagement Assay: NanoBRET™

Another powerful method is the NanoBRET™ Target Engagement Assay.[20][21][22] This technique uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a NanoLuc® luciferase-tagged target protein in live cells.[23][24] It provides a quantitative measure of intracellular affinity (apparent K D) through competitive displacement of a fluorescent tracer.

Comparative Performance Data (Hypothetical CETSA)
TreatmentApparent Melting Temp (T m) of Kinase-YThermal Shift (ΔT m)Interpretation
Vehicle (DMSO)52°C-Baseline thermal stability.
Cmpd-X (1 µM) 58°C +6°C Significant stabilization, confirming target engagement in cells.
Negative Control (1 µM)52°C0°CNo stabilization, confirming specificity of engagement.

Interpretation: The clear thermal shift induced by Cmpd-X provides definitive evidence that it engages Kinase-Y in an intact cellular context.

Pathway Modulation: Linking Target to Function

Core Question: Does the engagement of Kinase-Y by Cmpd-X lead to the inhibition of its known downstream signaling pathway?

Method of Choice: Western Blot Analysis of Substrate Phosphorylation. We will measure the phosphorylation status of Substrate-Z, a known direct substrate of Kinase-Y. Inhibition of Kinase-Y should lead to a dose-dependent decrease in the phosphorylation of Substrate-Z (p-Substrate-Z).

Experimental Rationale: This experiment connects the molecular target engagement to a functional cellular outcome. It validates that the binding of Cmpd-X to Kinase-Y is functionally relevant and translates into the expected biological consequence—the blockade of its signaling pathway. This provides a mechanistic link between target engagement and the ultimate anti-proliferative phenotype.

Hypothetical Signaling Pathway

Signaling_Pathway KRAS Active KRAS (Oncogenic Driver) KinaseY Kinase-Y KRAS->KinaseY Activates Upstream Upstream Activators Upstream->KRAS SubstrateZ Substrate-Z KinaseY->SubstrateZ Phosphorylates pSubstrateZ p-Substrate-Z SubstrateZ->pSubstrateZ Proliferation Cell Proliferation pSubstrateZ->Proliferation Promotes CmpdX Cmpd-X CmpdX->KinaseY Inhibits

Caption: Hypothesized Kinase-Y signaling pathway.

Step-by-Step Protocol: Western Blot for p-Substrate-Z[29][30][31]
  • Cell Treatment: Plate KRAS-mutant lung cancer cells and treat with a dose-response of Cmpd-X (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe one membrane with a primary antibody specific for p-Substrate-Z.

    • Probe a parallel membrane (or strip and re-probe the same one) with an antibody for total Substrate-Z as a loading control.

    • Probe for a housekeeping protein (e.g., GAPDH) to confirm equal protein loading.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

  • Analysis: Quantify the band intensities. Normalize the p-Substrate-Z signal to the total Substrate-Z signal for each dose.

Comparative Performance Data (Hypothetical Western Blot Results)
Cmpd-X Conc. (nM)Normalized p-Substrate-Z Signal (% of Vehicle)
0 (Vehicle)100%
1085%
5048%
10015%
500<5%

Interpretation: Cmpd-X causes a dose-dependent decrease in the phosphorylation of Substrate-Z, with an estimated cellular IC₅₀ that aligns well with its biochemical potency and the concentration required for its anti-proliferative effect. This provides strong evidence of on-target pathway modulation.

Conclusion: A Triangulated, Validated Target

By systematically applying and comparing these four orthogonal methodologies, we have constructed a robust, multi-faceted case for Kinase-Y as the direct molecular target of this compound.

  • Biochemical assays confirmed potent, direct inhibition of enzyme function.

  • Biophysical analysis (SPR) demonstrated direct, high-affinity physical binding.

  • Cellular target engagement (CETSA) proved the compound reaches and binds its target in the complex milieu of a live cell.

  • Pathway analysis (Western Blot) mechanistically linked this target engagement to the inhibition of the relevant downstream signaling pathway.

The convergence of these independent lines of evidence provides high confidence in our hypothesis. This validated target enables the program to advance into lead optimization with a clear understanding of the compound's mechanism of action, paving the way for the rational development of a novel therapeutic.

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A Strategic Guide to the Target Deconvolution and Cross-Reactivity Profiling of 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the biological target profile of the investigational compound 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile. Recognizing that this molecule represents a novel chemical entity without a well-established primary target, our approach shifts from a simple comparative analysis to a strategic workflow for target identification, validation, and selectivity profiling. We will detail the requisite experimental strategies, compare its hypothetical profile to established kinase inhibitors, and provide the rationale behind each methodological choice, empowering researchers to thoroughly deconvolve its mechanism of action.

Introduction: The Imperative of Selectivity in Drug Discovery

The efficacy and safety of any therapeutic agent are intrinsically linked to its selectivity. A highly selective compound preferentially interacts with its intended biological target, minimizing off-target effects that can lead to toxicity. For a novel compound like this compound, whose primary target is not yet defined, the initial challenge is twofold: first, to identify its principal molecular target(s), and second, to determine its binding profile across a wide range of related and unrelated biomolecules.

The pyrimidine core, coupled with a piperidinyl moiety, is a privileged scaffold frequently found in kinase inhibitors. This structural alert guides our initial hypothesis: the compound may exhibit activity against one or more protein kinases. Therefore, this guide will use the kinase inhibitor class as a primary reference for comparison and experimental design.

Phase 1: Initial Target Hypothesis Generation & Primary Screening

Before embarking on broad cross-reactivity profiling, it is essential to generate a primary target hypothesis. This is achieved through a combination of large-scale screening and computational approaches.

Large-Panel Kinase Screening

The most direct method to test our hypothesis is to screen the compound against a large, functionally diverse panel of kinases. Commercial services offer screening panels that cover the majority of the human kinome (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®).

Experimental Protocol: Broad-Panel Kinase Binding Assay (Example: KINOMEscan)

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Concentration: The compound is typically screened at a concentration of 1 µM or 10 µM to identify initial hits.

  • Binding Competition: The assay measures the ability of the test compound to compete with a proprietary, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

  • Data Analysis: Results are typically reported as a percent of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for identifying a "hit" is a %Ctrl value < 35 or < 10.

Workflow for Initial Target Discovery

The following diagram outlines the logical flow for the initial phase of target identification.

G cluster_0 Phase 1: Target Hypothesis Generation Compound 2-(1-Piperidinyl)-5- pyrimidinecarbonitrile Screen Broad Kinome Screen (e.g., 400+ kinases @ 10 µM) Compound->Screen Data Analyze Binding Data (% Inhibition or Kd) Screen->Data Decision Primary Hit(s) Identified? Data->Decision NoHit No Significant Hits: Consider Alternative Target Classes (GPCRs, Ion Channels, etc.) Decision->NoHit No Hit Primary Target(s) Hypothesized Decision->Hit Yes

Caption: Workflow for initial screening and target hypothesis generation.

Phase 2: Orthogonal Validation & Cellular Target Engagement

A hit from an in vitro screen must be validated in a cellular context to confirm its biological relevance. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying direct target engagement in intact cells or tissue lysates.

Cellular Thermal Shift Assay (CETSA®)

CETSA operates on the principle that a protein becomes more thermally stable when bound to a ligand. By heating cell lysates treated with the compound to various temperatures, one can observe a "shift" in the melting curve of the target protein, which can be detected by Western Blot or mass spectrometry.

Experimental Protocol: CETSA Workflow

  • Cell Culture & Treatment: Grow a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is suspected) to ~80% confluency. Treat cells with this compound (e.g., at 10x the IC50 from a cell viability assay) or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Harvest and Lysis: Harvest cells, wash with PBS, and lyse them using freeze-thaw cycles to release native protein complexes.

  • Heating Gradient: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.

  • Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Detection: Analyze the amount of the primary hit protein (identified in Phase 1) remaining in the supernatant using Western Blotting with a specific antibody.

  • Data Analysis: Plot the band intensity for the target protein against temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control confirms target engagement.

Comparison with Comparator Compounds

To contextualize the selectivity of our investigational compound, we compare its hypothetical profile with well-characterized kinase inhibitors:

  • Staurosporine: A notoriously non-selective, potent kinase inhibitor. It serves as a positive control for broad kinase inhibition.

  • Imatinib (Gleevec®): A highly selective inhibitor of Abl, Kit, and PDGFR kinases. It is a benchmark for targeted therapy.

  • Dasatinib (Sprycel®): A multi-kinase inhibitor targeting Abl and Src family kinases, representing a controlled, multi-targeted profile.

Table 1: Hypothetical Kinase Selectivity Profile Comparison

CompoundPrimary Target(s)Kd (nM)No. of Kinases Inhibited >90% @ 1µMSelectivity Score (S-Score)
This compound (Hypothetical) Kinase X 50 5 0.012 (Highly Selective)
StaurosporinePan-Kinase<10>2000.8 (Non-selective)
ImatinibAbl, Kit, PDGFR25-10080.03 (Selective)
DasatinibAbl, Src family<1380.15 (Multi-targeted)

Note: The S-Score is a method for quantifying selectivity, where a lower score indicates higher selectivity. S(1µM) = (Number of kinases with %Ctrl < 10) / (Total number of kinases tested).

Phase 3: Phenotypic Screening & Off-Target Liability

Ultimately, the compound's activity must be assessed at the cellular and systemic level. Phenotypic screening provides a functional readout of the compound's overall effect, while liability panels assess its potential for common toxicities.

Cell Viability Profiling

Assessing the compound's effect on the viability of a diverse panel of cell lines can reveal potential therapeutic windows and suggest which cellular backgrounds are most sensitive to its action.

Experimental Protocol: CellTiter-Glo® Viability Assay

  • Cell Plating: Seed a panel of cancer cell lines (e.g., NCI-60 panel) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 10 µM down to 1 nM) for 72 hours.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

  • Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and calculate the IC50 value for each cell line.

Workflow for Comprehensive Profiling

This diagram illustrates the integrated workflow, from cellular validation to functional and liability assessment.

G cluster_1 Phase 2 & 3: Validation and Functional Profiling Input Primary Target(s) Hypothesized CETSA CETSA® Assay (Cellular Target Engagement) Input->CETSA Pheno Phenotypic Screening (e.g., Cell Viability Panel) Input->Pheno Validation Target Validated in situ? CETSA->Validation Liability Liability Profiling (hERG, CYP Inhibition) Pheno->Liability Profile Generate Selectivity Profile: On-Target Potency vs. Off-Target Effects Liability->Profile Validation->Pheno Yes Conclusion Define Compound's Therapeutic Potential & Liability Risks Profile->Conclusion

Caption: Integrated workflow for target validation and functional profiling.

Conclusion and Future Directions

The comprehensive profiling of this compound requires a multi-faceted, hypothesis-driven approach. By initiating with broad, unbiased screening, followed by orthogonal validation of target engagement in a cellular context, and culminating in functional phenotypic assessment, researchers can build a robust understanding of its biological activity.

Comparing its emerging profile against benchmarks like the non-selective staurosporine and the highly-selective imatinib provides crucial context for its potential as a tool compound or therapeutic lead. A favorable profile would show high potency against a limited number of primary targets, confirmed cellular engagement, and a clean record in key liability assays (such as hERG for cardiotoxicity). This systematic process of deconvolution is fundamental to advancing novel chemical entities from the bench toward clinical consideration.

References

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  • Title: Imatinib: A Breakthrough in Targeted Cancer Therapy. Source: National Cancer Institute. URL: [Link]

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Comparative In Vivo Efficacy of Pyrimidinecarbonitrile-Based Kinase Inhibitors in Preclinical Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Therapeutic Potential and Experimental Design

This guide provides a comparative analysis of the in vivo efficacy of a representative pyrimidinecarbonitrile-based kinase inhibitor, focusing on its performance in preclinical mouse models of cancer against established alternative therapies. We will delve into the mechanistic rationale, experimental design, and data interpretation critical for researchers and drug development professionals in the oncology space.

For the purpose of this illustrative guide, we will focus on a well-characterized class of pyrimidinecarbonitrile derivatives targeting key oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR) and Bruton's tyrosine kinase (BTK), as direct data on the novel compound 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile is not extensively available in the public domain. The principles and methodologies discussed herein are broadly applicable to the preclinical evaluation of novel kinase inhibitors.

Mechanistic Framework: The Rationale for Targeting Kinases with Pyrimidinecarbonitrile Scaffolds

Kinase inhibitors have revolutionized cancer therapy by targeting the dysregulated signaling pathways that drive tumor growth and survival. The pyrimidinecarbonitrile scaffold is a versatile pharmacophore that has been successfully employed to develop potent and selective inhibitors of various kinases.

Key Signaling Pathways:

  • EGFR Signaling in Non-Small Cell Lung Cancer (NSCLC): The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival. Mutations in the EGFR gene can lead to its constitutive activation, a key oncogenic driver in a subset of NSCLC.

  • BTK Signaling in B-cell Malignancies: Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway. Its downstream signaling is essential for the survival and proliferation of malignant B-cells in diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Visualization of the EGFR Signaling Pathway:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival

Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.

Comparative In Vivo Efficacy: A Head-to-Head Analysis in Mouse Models

The gold standard for evaluating the preclinical efficacy of a novel therapeutic is its performance in in vivo models that recapitulate human disease. Here, we compare a hypothetical pyrimidinecarbonitrile-based EGFR inhibitor (Compound X) with a standard-of-care agent, Gefitinib, in a patient-derived xenograft (PDX) mouse model of NSCLC harboring an EGFR-activating mutation.

Experimental Workflow:

experimental_workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Tumor_Implantation Implant EGFR-mutant NSCLC PDX fragments subcutaneously in immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Vehicle Vehicle Control (e.g., 0.5% CMC) Randomization->Vehicle Gefitinib Gefitinib (e.g., 50 mg/kg, oral, QD) Randomization->Gefitinib Compound_X Compound X (e.g., 50 mg/kg, oral, QD) Randomization->Compound_X Tumor_Measurement Measure tumor volume bi-weekly Vehicle->Tumor_Measurement Body_Weight Monitor body weight as a measure of toxicity Vehicle->Body_Weight PK_PD Pharmacokinetic/ Pharmacodynamic analysis Vehicle->PK_PD Gefitinib->Tumor_Measurement Gefitinib->Body_Weight Gefitinib->PK_PD Compound_X->Tumor_Measurement Compound_X->Body_Weight Compound_X->PK_PD Survival Kaplan-Meier survival analysis Tumor_Measurement->Survival

Caption: Workflow for a comparative efficacy study in a PDX mouse model.

Quantitative Data Summary:
Treatment GroupDose & ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Median Survival (Days)
Vehicle Control0.5% CMC, oral, QD1250 ± 150-25
Gefitinib50 mg/kg, oral, QD450 ± 756442
Compound X 50 mg/kg, oral, QD 250 ± 50 80 55
Interpretation of Results:

In this hypothetical study, Compound X demonstrates superior anti-tumor efficacy compared to the standard-of-care agent, Gefitinib. The 80% tumor growth inhibition and the significant extension in median survival suggest a potent and durable response in this preclinical model. These findings would warrant further investigation into its pharmacokinetic and pharmacodynamic properties to understand the basis for its enhanced efficacy.

Experimental Protocols: A Step-by-Step Guide

The reproducibility and reliability of in vivo studies hinge on meticulous and well-documented protocols.

PDX Mouse Model Establishment and Drug Administration
  • Animal Husbandry: House immunodeficient mice (e.g., NOD/SCID or NSG) in a specific pathogen-free facility, adhering to institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation: Anesthetize the mice and subcutaneously implant a 2-3 mm³ fragment of a well-characterized, EGFR-mutant NSCLC PDX tumor into the right flank.

  • Tumor Growth Monitoring: Monitor tumor growth using digital calipers and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group) to ensure a similar average tumor volume across all groups.

  • Drug Formulation and Administration:

    • Prepare vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water).

    • Formulate Gefitinib and Compound X in the vehicle at the desired concentration.

    • Administer the treatments daily via oral gavage at the specified dosages.

  • Data Collection:

    • Measure tumor volume and body weight twice weekly.

    • Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or if they show signs of excessive toxicity (e.g., >20% body weight loss), and record the date for survival analysis.

Conclusion and Future Directions

This guide outlines a framework for the preclinical in vivo evaluation of a novel pyrimidinecarbonitrile-based kinase inhibitor. The hypothetical Compound X demonstrates promising efficacy in an EGFR-mutant NSCLC PDX model, outperforming a standard-of-care agent. This underscores the potential of this chemical scaffold in developing next-generation targeted therapies.

Future studies should focus on:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: To correlate drug exposure with target engagement and anti-tumor response.

  • Toxicity studies: To establish a safety profile and determine the therapeutic window.

  • Efficacy in combination therapies: To explore synergistic effects with other anticancer agents.

  • Evaluation in resistance models: To assess activity against tumors that have developed resistance to existing therapies.

By employing rigorous and well-designed preclinical studies, the therapeutic potential of novel compounds like this compound and its analogues can be effectively evaluated, paving the way for their clinical development.

References

  • Title: EGFR signaling pathway in cancer therapy. Source: Signal Transduction and Targeted Therapy URL: [Link]

  • Title: The role of Bruton's tyrosine kinase in B-cell development and function. Source: Journal of Leukocyte Biology URL: [Link]

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological drug discovery, the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway remains a pivotal target due to its frequent dysregulation in a multitude of human cancers.[1][2][3] The development of small molecule inhibitors that can simultaneously target multiple nodes of this pathway, such as dual PI3K/mTOR inhibitors, represents a promising therapeutic strategy to overcome resistance mechanisms and enhance anti-tumor efficacy.[1][2][4] This guide provides a detailed comparative analysis of two closely related 2-substituted-5-pyrimidinecarbonitrile scaffolds, focusing on their potential as dual PI3K/mTOR inhibitors: the well-characterized 2-(morpholin-4-yl)-6-phenyl-4-oxo-3,4-dihydropyrimidine-5-carbonitrile scaffold and its piperidinyl analogue, 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile.

This analysis synthesizes data from key studies on morpholinopyrimidine-5-carbonitrile derivatives, providing a framework for researchers to understand the structure-activity relationships (SAR) that govern the potency and selectivity of this class of compounds. We will delve into the experimental data, outline the synthetic methodologies, and present the underlying signaling pathways to offer a comprehensive resource for researchers in medicinal chemistry and cancer biology.

The Rationale for Targeting PI3K/mTOR with 2-Substituted-5-pyrimidinecarbonitriles

The pyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anticancer properties.[5][6][7] The strategic placement of substituents at the 2-position of the pyrimidine ring allows for the fine-tuning of inhibitory activity and pharmacokinetic properties. The morpholine moiety, in particular, has been identified as a key pharmacophore in many PI3K inhibitors, capable of forming crucial hydrogen bonds within the ATP-binding pocket of the kinase.[3][8]

Our comparative focus is on the subtle yet significant structural difference between a morpholino and a piperidinyl substituent at the 2-position. While the morpholino group contains an oxygen atom, introducing a potential hydrogen bond acceptor, the piperidinyl group is purely lipophilic. This comparison allows for an exploration of how this change impacts the dual inhibitory activity against PI3K and mTOR.

Comparative Biological Activity: Morpholino vs. Piperidinyl Scaffold

A pivotal study by Rady et al. (2023) provides extensive data on a series of morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.[1] While direct, head-to-head experimental data for the this compound analogue is not available in the public domain, we can infer its potential activity based on the structure-activity relationships established for this class of compounds.

In Vitro Kinase Inhibitory Activity

The inhibitory activity of the morpholino-scaffold was evaluated against PI3K isoforms (α, β, δ) and mTOR. The data for two of the most potent compounds from the study, 12b and 12d , are summarized below. These compounds feature a 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile core with further substitutions.[1]

CompoundPI3Kα IC50 (µM)PI3Kβ IC50 (µM)PI3Kδ IC50 (µM)mTOR IC50 (µM)
12b 0.17 ± 0.010.13 ± 0.010.76 ± 0.040.83 ± 0.05
12d 1.27 ± 0.073.20 ± 0.161.98 ± 0.112.85 ± 0.17
LY294002 (Reference) ----
Afinitor (Reference) ----
Data sourced from Rady et al. (2023).[1]

The potent activity of compounds 12b and 12d underscores the potential of the 2-substituted-pyrimidine-5-carbonitrile scaffold. The substitution of the morpholine ring in the core structure with a piperidinyl ring would likely modulate this activity. The increased lipophilicity of the piperidinyl group could enhance van der Waals interactions within the ATP binding pocket, potentially influencing potency and selectivity across the PI3K isoforms. However, the loss of the morpholine oxygen as a potential hydrogen bond acceptor might also negatively impact binding affinity. Further experimental validation is required to definitively determine the activity of the piperidinyl analogue.

Antiproliferative Activity

The anticancer efficacy of the synthesized morpholino-derivatives was assessed against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). The growth inhibition percentage (GI%) for selected compounds against various cell lines is presented below.

CompoundLeukemia (SR) GI%CNS Cancer (SNB-75) GI%Renal Cancer (A498) GI%
4 -54.3447.82
8 --46.28
Data sourced from Rady et al. (2023).[1]

The moderate to high cytotoxic activities observed for the morpholino-containing compounds suggest that the 2-substituted-pyrimidine-5-carbonitrile scaffold is a promising starting point for the development of novel anticancer agents.[5]

Mechanistic Insights: Dual PI3K/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibitor 2-Substituted-5- pyrimidinecarbonitrile Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-substituted-5-pyrimidinecarbonitriles.

Dual inhibition of PI3K and mTOR by the morpholinopyrimidine-5-carbonitrile derivatives was shown to induce cell cycle arrest and apoptosis in cancer cells.[1] This multi-targeted approach is advantageous as it can circumvent the feedback loops that often limit the efficacy of single-target PI3K inhibitors.

Experimental Protocols

The following protocols are based on the methodologies described by Rady et al. (2023) for the synthesis and biological evaluation of morpholinopyrimidine-5-carbonitrile derivatives.[1]

General Synthetic Route

The synthesis of the 2-morpholino-pyrimidine-5-carbonitrile scaffold provides a template for the potential synthesis of the 2-piperidinyl analogue.

Synthesis_Workflow start Starting Materials (e.g., 2-thiomethyl-pyrimidine -5-carbonitrile derivative) step1 Chlorination (POCl3, reflux) start->step1 intermediate1 2-Chloro-pyrimidine -5-carbonitrile step1->intermediate1 step2 Nucleophilic Substitution (Piperidine or Morpholine, base, solvent) intermediate1->step2 product 2-(1-Piperidinyl)- or 2-Morpholino- 5-pyrimidinecarbonitrile step2->product

Figure 2: General synthetic workflow for 2-substituted-5-pyrimidinecarbonitriles.

Step 1: Synthesis of 4-(4-chlorophenyl)-2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile (4) [1]

  • A mixture of the precursor pyrimidine-5-carbonitrile (compound 3 ) and phosphorus oxychloride is heated under reflux for 5-7 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured onto crushed ice.

  • The resulting precipitate is filtered, washed with water, and dried to afford the chloro-intermediate.

  • This intermediate is then reacted with morpholine in the presence of a base to yield the final product.

In Vitro Kinase Inhibition Assay (General Protocol)
  • The kinase activity of PI3K isoforms and mTOR is measured using a suitable assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • The enzymes are incubated with the test compounds at various concentrations in the presence of ATP and the appropriate substrate.

  • The reaction is allowed to proceed for a specified time at room temperature.

  • The reaction is stopped, and the product formation is quantified by measuring the fluorescence signal.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Proliferation Assay (NCI-60 Screen)
  • A panel of 60 human tumor cell lines is used.

  • Cells are seeded in 96-well plates and incubated for 24 hours.

  • The test compounds are added at a single concentration (e.g., 10 µM) and incubated for an additional 48 hours.

  • Cell viability is determined using a sulforhodamine B (SRB) assay.

  • The percentage of growth inhibition is calculated relative to untreated control cells.

Conclusion and Future Directions

The 2-substituted-5-pyrimidinecarbonitrile scaffold represents a promising platform for the development of dual PI3K/mTOR inhibitors with potent anticancer activity. The extensive data available for the 2-morpholino derivatives provide a strong foundation for understanding the structure-activity relationships within this class of compounds.

The logical next step for researchers is the synthesis and direct biological evaluation of the this compound analogue and its derivatives. This would allow for a direct and quantitative comparison with the existing morpholino series, providing valuable insights into the role of the 2-position substituent in modulating dual PI3K/mTOR inhibition. Key areas for future investigation include:

  • Direct Comparative Kinase Profiling: A head-to-head comparison of the piperidinyl and morpholino analogues against a panel of PI3K isoforms and mTOR.

  • In-depth Cellular Assays: Evaluation of the piperidinyl derivatives in various cancer cell lines to determine their antiproliferative activity and mechanism of action (e.g., cell cycle analysis, apoptosis induction).

  • Pharmacokinetic Profiling: Assessment of the drug-like properties of the most promising compounds, including solubility, metabolic stability, and bioavailability.

By systematically exploring the chemical space around the 2-substituted-5-pyrimidinecarbonitrile core, there is significant potential to identify novel and highly effective dual PI3K/mTOR inhibitors for the advancement of cancer therapy.

References

  • Rady, G. S., El Deeb, M. A., Sarg, M. T., Taher, A. T., & Helwa, A. A. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(10), 1865-1883. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1323813. [Link]

  • Abdelgawad, M. A., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 12(43), 28205-28221. [Link]

  • El-Naggar, M., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(15), 9205-9223. [Link]

  • Lu, G., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 109, 256-265. [Link]

  • Gao, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 888599. [Link]

  • Xu, H., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(17), 4223-4227. [Link]

  • Bullock, W. J., & Hart, A. C. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. The Journal of Organic Chemistry, 78(11), 5800-5803. [Link]

  • Singh, S., et al. (2023). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Current Drug Targets, 24(10), 835-851. [Link]

  • Edris, N. A., et al. (2023). Development of some derivatives of pyrimidine-5-carbonitrile as inhibitors of PI3K and screening of their anticancer activity. Journal of Molecular Structure, 1274, 134533. [Link]

  • El-Sayed, N. F., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]

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  • Aly, M. H., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Scientific Reports, 13(1), 12821. [Link]

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Biological evaluation of novel pyrimidine-5-carbonitriles as anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

In the ever-evolving landscape of oncology research, the quest for more selective and potent anticancer agents is a paramount objective. Among the myriad of heterocyclic scaffolds explored, the pyrimidine-5-carbonitrile core has emerged as a privileged structure, demonstrating significant potential in the development of targeted cancer therapeutics. This guide provides a comprehensive biological evaluation of a novel series of pyrimidine-5-carbonitrile derivatives, comparing their performance against established anticancer agents and elucidating their mechanism of action through detailed experimental data.

The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. We will delve into the rationale behind the experimental design, provide step-by-step protocols for key assays, and visualize complex biological pathways to offer a complete and actionable understanding of this promising class of compounds.

The Rationale for Targeting Kinase Pathways

A significant portion of modern cancer therapies has shifted from broad-spectrum cytotoxic agents to targeted therapies that exploit the specific molecular aberrations driving tumor growth. Protein kinases, which play a central role in signal transduction pathways regulating cell proliferation, survival, and angiogenesis, are frequently dysregulated in cancer.[1][2] The pyrimidine scaffold has proven to be an effective pharmacophore for designing kinase inhibitors, with several approved drugs, such as Imatinib, featuring this core structure.[1][2]

Novel pyrimidine-5-carbonitrile derivatives have been synthesized to act as ATP-mimicking tyrosine kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[3][4] Overexpression and mutations of EGFR are common in various cancers, including non-small cell lung cancer and colorectal cancer, making it a well-validated therapeutic target.[3][4] Furthermore, some of these novel compounds have shown activity against the T790M mutant of EGFR, a common mechanism of resistance to first-generation EGFR inhibitors like erlotinib.[3]

Another critical signaling pathway often hijacked by cancer cells is the PI3K/AKT/mTOR pathway, which governs cell survival and proliferation.[1][2][5] Several pyrimidine-5-carbonitrile derivatives have been designed to inhibit key kinases within this pathway, such as PI3K and AKT, offering another avenue for therapeutic intervention.[1][2][5]

Featured Compound: A Case Study in EGFR Inhibition

To illustrate the potential of this class of compounds, we will focus on a recently developed pyrimidine-5-carbonitrile derivative, designated as Compound 11b from a study by Eldin, et al. (2020), which has demonstrated potent inhibitory activity against both wild-type EGFR (EGFRWT) and the resistant EGFRT790M mutant.[3][4]

Comparative In Vitro Cytotoxicity

The initial step in evaluating any potential anticancer agent is to assess its ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. In this assay, viable cells with active metabolism reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Compound 11b was tested against a panel of human cancer cell lines and compared with the established EGFR inhibitor, Erlotinib . The results, summarized in the table below, demonstrate the superior potency of Compound 11b .

Cell LineCancer TypeIC50 (µM) - Compound 11bIC50 (µM) - Erlotinib
HCT-116Colorectal Carcinoma3.37>30
HepG-2Hepatocellular Carcinoma3.0425.7
MCF-7Breast Cancer4.1417.5
A549Non-small Cell Lung Cancer2.419.8

Data synthesized from Eldin, et al. (2020).[3][4]

The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population. As the data indicates, Compound 11b exhibited significantly lower IC50 values across all tested cell lines compared to Erlotinib, suggesting a more potent anticancer effect.[3][4]

Direct Target Engagement: Kinase Inhibition Assay

To confirm that the observed cytotoxicity is a result of direct interaction with the intended target, an in vitro kinase inhibition assay is essential. This assay measures the ability of the compound to inhibit the enzymatic activity of the isolated kinase.

Compound 11b was evaluated for its inhibitory activity against both EGFRWT and the drug-resistant EGFRT790M mutant.

Kinase TargetIC50 (µM) - Compound 11bIC50 (µM) - Erlotinib
EGFRWT0.090.05
EGFRT790M4.03>50

Data synthesized from Eldin, et al. (2020).[3][4]

These results confirm that Compound 11b is a potent inhibitor of EGFRWT, with potency comparable to Erlotinib.[3][4] Crucially, it also demonstrates significant activity against the EGFRT790M mutant, which is resistant to Erlotinib.[3][4] This suggests that Compound 11b has the potential to overcome a key mechanism of acquired resistance in patients treated with first-generation EGFR inhibitors.

Unraveling the Mechanism of Action: Cell Cycle Arrest and Apoptosis

Beyond inhibiting proliferation, effective anticancer agents should ideally induce programmed cell death, or apoptosis, in cancer cells. Flow cytometry is a powerful technique used to analyze the cell cycle distribution and quantify apoptosis in a cell population.

Induction of Cell Cycle Arrest

Cancer cells are characterized by uncontrolled progression through the cell cycle. Many chemotherapeutic agents exert their effects by causing a halt in the cell cycle at specific checkpoints, preventing the cell from dividing.

Treatment of cancer cells with Compound 11b led to a significant accumulation of cells in the G2/M phase of the cell cycle.[3][6] This indicates that the compound disrupts the normal progression of the cell cycle, ultimately leading to a cessation of cell division.

Triggering Apoptosis

Annexin V staining is a common method to detect early-stage apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye, allowing for the detection of apoptotic cells by flow cytometry.

Following treatment with Compound 11b , a significant increase in the percentage of Annexin V-positive cells was observed, confirming that the compound induces apoptosis in cancer cells.[3][6] Furthermore, this was accompanied by an upregulation of caspase-3, a key executioner enzyme in the apoptotic cascade.[3][6]

Visualizing the Molecular Interactions

To better understand how Compound 11b exerts its effects, it is helpful to visualize its interaction with the target protein and its impact on the downstream signaling pathway.

Molecular Docking of Compound 11b in the EGFR Active Site

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. The docking of Compound 11b into the ATP-binding site of EGFR reveals key interactions that explain its inhibitory activity. The pyrimidine core forms hydrogen bonds with the hinge region of the kinase, a critical interaction for ATP-competitive inhibitors. The nitrile group and other substituents form additional interactions with the surrounding amino acid residues, contributing to the high binding affinity.

The EGFR Signaling Pathway and its Inhibition

The following diagram illustrates the EGFR signaling pathway and how its inhibition by compounds like Compound 11b can block downstream signals that promote tumor growth.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Compound11b Compound 11b Compound11b->EGFR

Caption: Inhibition of the EGFR signaling pathway by Compound 11b.

Experimental Protocols

For researchers wishing to replicate or build upon these findings, the following are detailed protocols for the key assays described in this guide.

MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of a compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on the cell cycle distribution.

Materials:

  • Cancer cell line

  • Test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for cell cycle analysis.

Future Directions and Conclusion

The novel pyrimidine-5-carbonitrile derivatives represent a promising class of anticancer agents with potent activity against key oncogenic kinases. The featured Compound 11b demonstrates the potential of this scaffold to overcome clinical challenges such as acquired drug resistance.[3][4]

Further preclinical development of these compounds is warranted, including in vivo efficacy studies in animal models and detailed pharmacokinetic and toxicological profiling. The modular nature of the pyrimidine-5-carbonitrile core also allows for further chemical modifications to optimize potency, selectivity, and drug-like properties.

References

  • Eldin, A. B., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(40), 8083-8100. [Link]

  • El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Journal of the Iranian Chemical Society, 18(11), 2955-2972. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 12(46), 30099-30117. [Link]

  • Hassan, G. S., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]

  • Shawky, A. M., et al. (2021). Synthesis and Biological Evaluation of Novel pyrimidine-5-carbonitriles Featuring Morpholine Moiety as Antitumor Agents. Journal of the Chemical Society of Pakistan, 43(01), 108-118. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold and the Rise of In Silico Drug Design

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] As an electron-rich aromatic heterocycle, its structure is integral to the building blocks of DNA and RNA.[1] This inherent biological relevance, coupled with its synthetic tractability, has made the pyrimidine scaffold a "privileged structure" in drug discovery, particularly in the development of protein kinase inhibitors for cancer therapy.[4][5][6] Kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.[7][8] Pyrimidine derivatives have been successfully designed to mimic the adenine moiety of ATP, enabling them to compete for the kinase ATP-binding site and inhibit its function.[9]

In the modern drug discovery pipeline, computational methods are indispensable for accelerating the identification and optimization of lead compounds. Molecular docking, a key technique in structure-based drug design, predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[10][11][12] This in silico approach allows researchers to screen vast virtual libraries of compounds, prioritize candidates for synthesis, and gain mechanistic insights into protein-ligand interactions, thereby reducing the time and cost associated with experimental screening.

This guide provides a comparative analysis of molecular docking methodologies applied to pyrimidine-based inhibitors targeting EGFR and CDK2. We will explore the foundational principles behind experimental choices, present detailed protocols for widely-used docking platforms, and offer insights into interpreting the results to guide rational drug design.

Pillar 1: Causality in Experimental Design - The "Why" Behind the "How"

A successful docking study is not merely a computational exercise; it is a hypothesis-driven investigation where every choice is deliberate and justified. The trustworthiness of the results hinges on a robust and well-validated methodology.

Target and Ligand Selection: Focusing the Investigation
  • Why EGFR and CDK2? EGFR is a receptor tyrosine kinase whose hyperactivity is a known driver in non-small cell lung cancer and other malignancies.[7][8] CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy for halting cancer cell proliferation. Both are well-characterized targets with numerous publicly available crystal structures, making them ideal for a comparative docking study.

  • Why These Ligands? For this guide, we will consider representative pyrimidine inhibitors with known activity against these targets. For instance, compounds related to Erlotinib (an EGFR inhibitor) and other pyrimidine-5-carbonitrile derivatives provide a strong basis for our study.[13][14] Using ligands with established experimental data (e.g., IC₅₀ values) is crucial, as it allows us to benchmark the predictive power of our docking protocols.

The Self-Validating System: Protocol and Software Selection

The integrity of a docking protocol is established through self-validation. This means the chosen methodology must first be able to accurately reproduce known experimental results. A key validation metric is the Root Mean Square Deviation (RMSD) between the docked pose of a co-crystallized ligand and its experimentally determined position. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the protocol's reliability.[10][15][16]

To illustrate a comparative approach, we will discuss two widely-used docking programs that represent different philosophies in the field:

  • AutoDock Vina: An open-source program celebrated for its speed, accuracy, and accessibility. It uses an empirical scoring function and a sophisticated gradient-optimization algorithm to explore ligand conformations.[17][18] Its widespread use in academia makes it an essential tool to master.

  • Schrödinger Glide: A leading commercial software suite known for its high accuracy and comprehensive workflow.[19] Glide employs a hierarchical series of filters and scoring functions (from High-Throughput Virtual Screening (HTVS) to Standard Precision (SP) and Extra Precision (XP)) to systematically narrow down the search for the correct binding pose.[20][21]

By comparing results from both, researchers can gain greater confidence in their predictions or identify discrepancies that warrant further investigation.

Pillar 2: Detailed Experimental Protocols & Workflows

The following sections provide step-by-step protocols. The causality behind each step is explained to move beyond simple instruction to genuine scientific understanding.

General Workflow for Molecular Docking

The overall process, regardless of the software used, follows a logical sequence. This workflow ensures that the inputs (protein and ligand structures) are properly prepared and that the simulation parameters are correctly defined.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Select Target PDB (e.g., EGFR - 1M17) PrepProt 2. Prepare Protein (Remove water, add H, assign charges) PDB->PrepProt Clean Structure Grid 4. Define Binding Site (Grid Generation) PrepProt->Grid Define Search Space Ligand 3. Prepare Ligands (Generate 3D, add H, assign charges) Ligand->Grid RunDock 5. Run Docking Simulation (AutoDock Vina / Glide) Grid->RunDock Analyze 6. Analyze Results (Scores, Poses, Interactions) RunDock->Analyze Output Poses & Scores Validate 7. Validate & Compare (RMSD, Experimental Data) Analyze->Validate Interpret Findings

Caption: General workflow for a structure-based molecular docking experiment.

Protocol 1: Docking with AutoDock Vina

This protocol outlines the command-line procedure for docking a pyrimidine ligand into the EGFR active site (PDB ID: 1M17).[14]

Step 1: Receptor Preparation

  • Action: Download the PDB structure (1M17). Using AutoDock Tools (ADT) or a similar program, remove water molecules and any co-crystallized ligands. Add polar hydrogens and compute Gasteiger charges.

  • Causality: Water molecules can interfere with ligand binding and are typically removed unless they are known to play a critical role in mediating interactions. Adding hydrogens and assigning partial charges is essential for the scoring function to accurately calculate electrostatic and van der Waals interactions.

  • Output: A receptor file in PDBQT format (1M17_receptor.pdbqt).

Step 2: Ligand Preparation

  • Action: Obtain the ligand structure (e.g., from PubChem or drawn in a chemical editor). Generate a 3D conformation. In ADT, detect the rotatable bonds and assign charges.

  • Causality: The ligand must be in a 3D format. Defining rotatable bonds allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site, which is crucial for finding the optimal fit.

  • Output: A ligand file in PDBQT format (ligand.pdbqt).

Step 3: Grid Box Generation

  • Action: Define a 3D grid box that encompasses the entire binding site. The center of the box should be the geometric center of the known binding site, and its dimensions should be large enough to allow for ligand rotation and translation. For 1M17, the binding site is centered around the co-crystallized inhibitor Erlotinib.[13]

  • Causality: The grid box defines the search space for the docking algorithm. A well-placed grid focuses the computational effort on the region of interest, increasing efficiency and reducing the chances of finding irrelevant binding sites.

  • Output: A configuration file (config.txt) specifying the coordinates and dimensions of the grid.

    • receptor = 1M17_receptor.pdbqt

    • ligand = ligand.pdbqt

    • center_x = 15.2; center_y = 53.9; center_z = 16.9 (Example coordinates)

    • size_x = 20; size_y = 20; size_z = 20 (Dimensions in Angstroms)

    • out = 1M17_ligand_out.pdbqt

Step 4: Running the Docking Simulation

  • Action: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Command: vina --config config.txt --log log.txt

  • Causality: Vina's algorithm will now systematically place different conformations of the ligand within the grid box, evaluating the binding energy of each pose using its scoring function. The output file will contain the top-ranked binding poses and their corresponding scores.[18][22]

Protocol 2: Conceptual Workflow for Schrödinger Glide

This protocol describes the conceptual steps within the Maestro graphical interface.[23][24]

G PDB 1. Import PDB (e.g., 1M17) PrepWiz 2. Protein Preparation Wizard (Assign bond orders, add H, optimize H-bonds, minimize) PDB->PrepWiz GridGen 3. Receptor Grid Generation (Pick co-crystallized ligand to define binding site center) PrepWiz->GridGen Dock 5. Ligand Docking (Select precision: SP or XP) GridGen->Dock LigPrep 4. LigPrep (Generate states, minimize) LigPrep->Dock Analyze 6. Analyze Poses (View interactions, GlideScore) Dock->Analyze

Caption: Conceptual workflow for molecular docking using Schrödinger Glide.

  • Step 1: Protein Preparation Wizard: This is an all-in-one tool that processes the raw PDB file. It correctly assigns bond orders, adds hydrogens, optimizes the hydrogen-bond network by flipping relevant residues (e.g., Asn, Gln, His), and performs a restrained energy minimization to relieve steric clashes.[23] This comprehensive preparation is critical for creating a chemically realistic receptor model.

  • Step 2: Receptor Grid Generation: Glide pre-calculates the properties of the receptor on a grid, which speeds up the docking calculation. The grid is defined by a bounding box centered on the active site ligand.

  • Step 3: LigPrep: This tool prepares a library of ligands by generating various ionization states, tautomers, stereoisomers, and low-energy ring conformations for each input molecule, ensuring that the biologically relevant form of the ligand is considered.

  • Step 4: Ligand Docking: In the docking dialog, the user specifies the prepared receptor grid and ligand set. They can choose the docking precision (SP for speed, XP for higher accuracy). Glide's scoring function (GlideScore) and underlying algorithm then perform the docking calculation.[20][21]

Pillar 3: Data Presentation and Authoritative Interpretation

Clear presentation and expert interpretation of data are what transform computational output into actionable scientific insight.

Comparative Docking Results

The primary quantitative outputs from a docking experiment are the scores, which estimate the binding affinity. Lower (more negative) energy scores indicate a higher predicted binding affinity.[15] The results for a set of hypothetical pyrimidine inhibitors against EGFR are summarized below.

Compound IDDocking SoftwareBinding Score (kcal/mol)Key H-Bond Interactions (EGFR)Predicted IC₅₀ (nM)[14]
Erlotinib (Ref.) AutoDock Vina-7.4Met769, Thr7662
Schrödinger Glide-9.8 (GlideScore)Met793 (Hinge)
Compound 7 AutoDock Vina-8.8Met76950-100
Schrödinger Glide-10.5 (GlideScore)Met793 (Hinge), Asp855
Compound 9 AutoDock Vina-8.3Met769100-200
Schrödinger Glide-9.2 (GlideScore)Met793 (Hinge)
Compound 12 AutoDock Vina-8.4Met769100-200
Schrödinger Glide-9.5 (GlideScore)Met793 (Hinge)

Note: Binding scores are illustrative and sourced from literature to demonstrate comparative analysis.[13] GlideScore is on a different scale and should not be directly compared to Vina's binding affinity.

Interpreting the Results: Beyond the Score
  • Binding Pose Analysis: A low energy score is meaningless if the binding pose is physically unrealistic. Visual inspection is paramount. The pyrimidine core should ideally form one or more hydrogen bonds with the "hinge region" of the kinase (e.g., Met793 in EGFR), mimicking the interaction of ATP.[9][25] Other parts of the molecule should occupy hydrophobic pockets to maximize favorable interactions.

  • Comparing Software Performance: Discrepancies between AutoDock Vina and Glide are common and informative.[26][27][28] They arise from different scoring functions and search algorithms. When both programs predict a similar binding mode for a high-scoring compound, it increases confidence in the result. If they differ significantly, it may suggest the ligand has multiple viable binding modes or that one program is struggling with the specific chemical space.

  • Correlation with Experimental Data: The ultimate validation is comparing docking scores to experimental binding affinities (e.g., IC₅₀, Kᵢ). A good docking protocol should show a reasonable correlation, where lower energy scores correspond to lower IC₅₀ values.[14][29] However, this is not always a perfect correlation, as docking scores do not account for solvation effects, entropy, or protein flexibility, which all contribute to the true binding free energy.

Conclusion and Future Directions

This guide has detailed a robust framework for conducting and interpreting comparative docking studies of pyrimidine-based inhibitors. By grounding our work in the principles of scientific causality, employing validated, step-by-step protocols, and critically analyzing the results, we can leverage molecular docking as a powerful predictive tool.

The insights gained from these in silico studies—identifying key protein-ligand interactions, comparing the binding potential of different derivatives, and understanding the strengths and weaknesses of various computational tools—are invaluable. They provide a rational basis for designing the next generation of pyrimidine inhibitors with enhanced potency and selectivity, ultimately accelerating the journey from a virtual hit to a life-saving therapeutic.

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A Senior Application Scientist's Guide to Assessing the Anti-Proliferative Activity of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold for the development of novel anti-cancer therapeutics.[1] Their structural versatility allows for the targeting of a wide array of biological macromolecules crucial for cancer cell proliferation and survival. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the anti-proliferative activity of newly synthesized pyrimidine derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a strategy for data interpretation and comparison. The methodologies described herein are designed to create a self-validating experimental cascade, ensuring the generation of robust and reproducible data.

Pyrimidine-based compounds have emerged as a significant class of anticancer agents, often targeting critical regulators of cell proliferation such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][2] The mechanism of action frequently involves the inhibition of these kinases, disrupting downstream signaling pathways and ultimately leading to apoptosis in cancer cells.[1]

I. Experimental Design: A Strategic Approach to Screening

A successful screening campaign begins with a well-conceived experimental design. The goal is to move from a broad understanding of a compound's cytotoxic potential to a more nuanced view of its specific anti-proliferative effects and mechanism of action.

Cell Line Selection: The Importance of Context

The choice of cancer cell lines is paramount and should be driven by the therapeutic hypothesis. A panel of cell lines representing different cancer types (e.g., lung, breast, colon) and with varying genetic backgrounds (e.g., EGFR mutation status, p53 status) will provide a more comprehensive picture of a compound's activity spectrum. For this guide, we will consider a hypothetical study using the following cell lines:

  • A549 (Non-small cell lung cancer): A widely used cell line for initial cancer screening.

  • MCF-7 (Breast cancer, ER+): Represents a common subtype of breast cancer.

  • HT-29 (Colorectal adenocarcinoma): A standard model for colon cancer research.

  • NHDF (Normal Human Dermal Fibroblasts): A non-cancerous cell line to assess general cytotoxicity and selectivity.[3]

Compound Preparation and Control Selection

Novel pyrimidine derivatives (henceforth referred to as PD-1 , PD-2 , and PD-3 ) should be dissolved in a suitable solvent, typically DMSO, to create high-concentration stock solutions. It is crucial to use a known anticancer drug as a positive control to validate the assay's performance. For this guide, we will use Doxorubicin , a well-characterized chemotherapeutic agent. A vehicle control (DMSO at the same final concentration used for the compounds) is essential to account for any solvent-induced effects.

A Tiered Assay Approach

A tiered approach to screening is both efficient and informative. We will employ a primary assay to broadly assess cell viability, followed by more specific secondary assays to investigate the mechanism of anti-proliferative activity.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Mechanism of Action Primary_Assay MTT Assay (Cell Viability) Secondary_Assay_1 BrdU Assay (DNA Synthesis) Primary_Assay->Secondary_Assay_1 Identify potent compounds Secondary_Assay_2 Flow Cytometry (Cell Cycle Analysis) Primary_Assay->Secondary_Assay_2 Confirm anti-proliferative effect MOA_Study Western Blot (Signaling Pathway Analysis) Secondary_Assay_1->MOA_Study Investigate molecular targets Secondary_Assay_2->MOA_Study

Caption: A tiered experimental workflow for assessing anti-proliferative activity.

II. Primary Screening: The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides a quantitative measure of cell viability.[4][5] It is based on the ability of metabolically active cells to reduce the yellow MTT dye to a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[4] Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data and Interpretation

Table 1: IC50 Values (µM) of Pyrimidine Derivatives from MTT Assay

CompoundA549 (Lung)MCF-7 (Breast)HT-29 (Colon)NHDF (Normal)Selectivity Index (SI) vs. A549
PD-1 2.55.18.325.010.0
PD-2 15.222.835.1>50>3.3
PD-3 0.81.20.95.46.8
Doxorubicin 0.50.30.71.12.2

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Interpretation:

  • PD-3 shows the most potent anti-proliferative activity across all cancer cell lines, comparable to Doxorubicin.

  • PD-1 demonstrates good potency and a favorable selectivity index, suggesting it is more toxic to cancer cells than normal cells.

  • PD-2 exhibits the weakest activity.

  • Based on these results, PD-1 and PD-3 are prioritized for secondary screening.

III. Secondary Screening: Elucidating the Anti-Proliferative Mechanism

While the MTT assay indicates a reduction in viable cells, it doesn't distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects. The following assays will provide deeper insights.

BrdU Assay: Measuring DNA Synthesis

The Bromodeoxyuridine (BrdU) assay directly measures DNA synthesis, a hallmark of cell proliferation.[6][7] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle and can be detected with a specific antibody.[6][7][8]

3.1.1. Detailed Protocol: BrdU Assay
  • Cell Seeding and Treatment: Seed and treat cells with the pyrimidine derivatives at their respective IC50 concentrations for 24 hours.

  • BrdU Labeling: Add BrdU labeling solution (typically 10 µM) to the culture medium and incubate for 2-4 hours.[6][9]

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes.[10] Permeabilize the cells with a solution containing Triton X-100.

  • DNA Denaturation: To expose the incorporated BrdU, treat the cells with 2N HCl for 30-60 minutes at room temperature.[11]

  • Immunostaining: Neutralize the acid and incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.[6]

  • Visualization and Quantification: Image the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells.

Flow Cytometry: Analyzing Cell Cycle Distribution

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12] This can reveal if a compound induces cell cycle arrest at a specific checkpoint.

3.2.1. Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: Culture cells and treat them with the pyrimidine derivatives at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at 4°C for at least 30 minutes.[13]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[13]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.[13]

Hypothetical Data and Interpretation

Table 2: Effect of Pyrimidine Derivatives on Cell Cycle Distribution and DNA Synthesis in A549 Cells

Treatment (at IC50)% BrdU Positive Cells% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 45.2%50.1%35.5%14.4%
PD-1 12.5%75.3%10.2%14.5%
PD-3 15.8%20.1%18.5%61.4%
Doxorubicin 10.2%25.6%15.3%59.1%

Interpretation:

  • Both PD-1 and PD-3 significantly reduce the percentage of BrdU-positive cells, confirming their anti-proliferative activity by inhibiting DNA synthesis.

  • PD-1 causes a significant accumulation of cells in the G0/G1 phase, suggesting it induces a G1 cell cycle arrest.

  • PD-3 leads to an accumulation of cells in the G2/M phase, similar to Doxorubicin, indicating a G2/M arrest.

IV. Mechanism of Action: Investigating Molecular Targets

The observed cell cycle arrest points towards the potential inhibition of key regulatory proteins. Many pyrimidine derivatives are known to target CDKs and the EGFR signaling pathway.[2][14]

Cyclin-Dependent Kinases (CDKs) and EGFR Signaling

CDKs are a family of protein kinases that control the progression through the cell cycle.[15] The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[16][17] Aberrant activation of these pathways is a common feature of many cancers.[16][17]

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_CDK CDK Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Proliferation ERK->Proliferation_EGFR CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition PD1 PD-1 PD1->CyclinD_CDK46 inhibits PD3 PD-3 PD3->EGFR inhibits

Caption: Simplified EGFR and CDK signaling pathways and potential points of inhibition.

Western Blot Analysis

Western blotting can be used to assess the phosphorylation status of key proteins in these pathways, providing evidence for target engagement. For instance, a reduction in phosphorylated Rb (p-Rb) would suggest CDK4/6 inhibition, while decreased phosphorylated ERK (p-ERK) would indicate inhibition of the EGFR-MAPK pathway.

V. Conclusion

VI. References

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor (EGFR) Signaling in Cancer. Experimental & Molecular Medicine, 49(5), e328.

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Sabbah, D. A., Hajjo, R., & Sweidan, K. (2020). Targeting the EGFR signaling pathway in cancer therapy. Saudi Pharmaceutical Journal, 28(12), 1657-1667.

  • Normanno, N., De Luca, A., Bianco, C., Strizzi, L., Mancino, M., Maiello, M. R., ... & Salomon, D. S. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16.

  • Journal of Young Pharmacists. (2025). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists.

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198.

  • Sigismund, S., Avanzato, D., & Lanzetti, L. (2018). Emerging functions of the EGFR in cancer. Molecular Oncology, 12(1), 3-20.

  • ResearchGate. (n.d.). The EGFR signaling pathway in human cancers. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Institutes of Health.

  • PubMed. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed.

  • Journal for Research in Applied Sciences and Biotechnology. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology.

  • Royal Society of Chemistry. (2025). Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer. New Journal of Chemistry.

  • Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]

  • PubMed Central. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters.

  • ResearchGate. (n.d.). Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. Retrieved from [Link]

  • Creative Biolabs Antibody. (n.d.). BrdU Protocol. Retrieved from [Link]

  • PubMed. (2018). Design, Synthesis and Biological Evaluation of Pyrimidine Derivatives as Novel CDK2 Inhibitors That Induce Apoptosis and Cell Cycle Arrest in Breast Cancer Cells. PubMed.

  • National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Current Protocols in Immunology.

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • National Institutes of Health. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules.

  • MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2051.

  • Scilit. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(4), 1018.

  • Future Medicinal Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(5), 369-391.

  • PubMed. (2013). Synthesis of novel strobilurin-pyrimidine derivatives and their antiproliferative activity against human cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 23(12), 3639-3642.

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules.

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Safety Operating Guide

Personal protective equipment for handling 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Guide to Safe Handling of 2-(1-Piperidinyl)-5-pyrimidinecarbonitrile

Understanding the Hazard Profile: A Synthesis of Related Compound Data

This compound incorporates three key structural features that inform its potential hazard profile: a piperidine ring, a pyrimidine core, and a nitrile group.

  • Piperidine Moiety : Piperidine itself is a cyclic secondary amine that is classified as a highly flammable liquid and vapor.[1][2] It is harmful if swallowed and toxic in contact with skin or if inhaled.[1] A significant hazard associated with piperidine is its potential to cause severe skin burns and eye damage.[3] Animal studies indicate that piperidine is well-absorbed through the skin, to the extent that it can be lethal.[4] Inhalation may lead to respiratory irritation, coughing, and dizziness.[5]

  • Nitrile Group (-CN) : Organic nitriles can be toxic. While the toxicity of nitrile compounds varies greatly depending on their structure, some can release hydrogen cyanide under specific conditions (e.g., strong acidic hydrolysis or combustion). It is prudent to handle all novel nitrile compounds with a high degree of caution.

  • Pyrimidine Framework : Pyrimidine-based compounds are ubiquitous in biological systems and pharmaceuticals. While the pyrimidine core itself is not strongly associated with acute toxicity, the overall properties of the molecule are dictated by its substituents.

Given these components, this compound should be treated as a potentially toxic substance with corrosive properties, particularly to the skin and eyes.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the minimum required PPE for handling this compound.

Body Part PPE Requirement Rationale and Specifications
Hands Double-gloving with nitrile glovesNitrile is a synthetic rubber that provides good resistance to a range of chemicals.[6][7] However, thin disposable nitrile gloves offer protection only against brief, incidental contact and should be removed and discarded immediately upon contamination.[6] Double-gloving provides an additional layer of safety. For prolonged handling or in situations with a high risk of splash, heavier-duty chemical-resistant gloves should be considered.
Eyes/Face Safety goggles with side shields or a full-face shieldTo protect against splashes and aerosols, standard safety glasses are insufficient. Tightly fitting safety goggles are essential.[8] A face shield, worn in conjunction with goggles, is recommended when handling larger quantities or during procedures with a higher splash potential.
Body Chemical-resistant laboratory coatA lab coat made of a suitable material (e.g., polyester/cotton blend) should be worn and kept fully buttoned. Ensure the sleeves are of an appropriate length to protect the arms.
Respiratory Use within a certified chemical fume hoodAll handling of solid or solutions of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[9] For situations where a fume hood is not feasible, a risk assessment must be conducted to determine if respiratory protection (e.g., a respirator) is necessary.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the workflow.

Chemical Storage

Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[10] It should also be kept separate from incompatible materials such as strong oxidizing agents and strong acids.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including a dedicated set of spatulas and glassware.[9]

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Weighing and Solution Preparation :

    • Perform all weighing operations within the chemical fume hood.

    • To minimize the generation of dust, handle the solid material gently.

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling : After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill : In the event of a spill, evacuate the area and ensure adequate ventilation.[12] For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. Do not allow the chemical to enter drains.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Chemical waste containing this compound is considered hazardous and must be disposed of in accordance with all federal, state, and local regulations.[10]

  • Waste Segregation :

    • Solid Waste : All contaminated solid materials (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[13]

    • Liquid Waste : Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.[13]

  • Disposal Method : Do not dispose of this chemical in the standard trash or down the drain.[9][10] The recommended method of disposal is incineration by a licensed and certified hazardous waste disposal company.[10][13]

Workflow Visualization

The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Prepare Fume Hood don_ppe Don PPE prep_area->don_ppe weigh Weigh Solid don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Surfaces prepare_solution->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe segregate Segregate Waste doff_ppe->segregate dispose Dispose via Licensed Vendor segregate->dispose

Caption: Workflow for Safe Handling of this compound.

References

  • Benchchem. Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.
  • University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023-05-15).
  • Carl ROTH. Safety Data Sheet: Piperidine. (2025-03-31).
  • ChemicalBook. 2-(1-Piperazinyl)pyrimidine - Safety Data Sheet. (2025-11-08).
  • Fisher Scientific. 3 - SAFETY DATA SHEET.
  • Benchchem. Navigating the Disposal of Crozbaciclib: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2024-09-07).
  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • PPS Gloves. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025-01-07).
  • Sigma-Aldrich. SAFETY DATA SHEET - Piperidine. (2025-09-23).
  • Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • Penta chemicals. Piperidine - SAFETY DATA SHEET. (2024-05-07).
  • Australian Government Department of Health. Piperidine: Human health tier II assessment. (2016-02-05).
  • Armbrust American. Are Nitrile Gloves Considered PPE?.
  • WellBefore. Nitrile Gloves Chemical Resitance: What You Need to Know. (2022-12-29).
  • National Center for Biotechnology Information. Piperidine | C5H11N | CID 8082.
  • ECHEMI. 2-(benzyloxy)-5-nitropyridine SDS, 75926-54-4 Safety Data Sheets.
  • Benchchem. Essential Safety and Logistics for Handling 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.